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  • Product: 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide
  • CAS: 852399-98-5

Core Science & Biosynthesis

Foundational

2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide Abstract This technical guide provides a comprehensive overview of 2-chloro-N-methyl-N-(4-methylcy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, a tertiary chloroacetamide of interest to researchers in synthetic and medicinal chemistry. The document details the molecule's physicochemical properties, outlines robust synthetic pathways with mechanistic insights, and presents detailed experimental protocols. Furthermore, it explores the compound's reactivity, focusing on its utility as a versatile synthetic intermediate. The guide includes predictive spectroscopic data for analytical characterization and concludes with essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemical profile.

Molecular Overview and Physicochemical Properties

2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS No. 852399-98-5) is a bifunctional organic molecule.[1] Its structure features a stable tertiary amide group and a reactive chloroacetyl moiety. The presence of the 4-methylcyclohexyl group imparts lipophilicity, a key consideration in drug design and development. The α-chloro group is a versatile chemical handle, readily undergoing nucleophilic substitution, which makes this compound a valuable intermediate for constructing more complex molecular architectures.[2][3]

Caption: Molecular structure of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

Table 1: Chemical Identifiers and Properties

Property Value Source
CAS Number 852399-98-5 [1]
Molecular Formula C₁₀H₁₈ClNO [1]
Molecular Weight 203.71 g/mol [1]
SMILES O=C(N(C)C1CCC(C)CC1)CCl [1]
Topological Polar Surface Area (TPSA) 20.31 Ų [1]
LogP (Predicted) 2.2623 [1]
Hydrogen Bond Acceptors 1 [1]
Hydrogen Bond Donors 0 [1]

| Rotatable Bonds | 2 |[1] |

Synthesis and Mechanistic Considerations

The synthesis of the title compound is most efficiently achieved via the chloroacetylation of its corresponding secondary amine precursor, N-methyl-4-methylcyclohexylamine. This transformation is a classic example of nucleophilic acyl substitution.

Precursor Synthesis: N-methyl-4-methylcyclohexylamine

The requisite secondary amine precursor can be synthesized through several established methods. A common and effective approach is the reductive amination of 4-methylcyclohexanone with methylamine. This process typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using a suitable reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation. The synthesis of related compounds like trans-4-methylcyclohexylamine often begins with p-cresol or p-methylaniline, followed by catalytic hydrogenation and subsequent separation or derivatization steps.[4][5][6]

Chloroacetylation Reaction

The core synthetic step involves the reaction of N-methyl-4-methylcyclohexylamine with chloroacetyl chloride.

Mechanism: The reaction proceeds via a nucleophilic addition-elimination mechanism.[2] The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the final N-substituted chloroacetamide product. A critical aspect of this reaction is the concurrent production of hydrochloric acid (HCl). The HCl byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Therefore, the inclusion of an acid scavenger is mandatory.

G cluster_start Reactants cluster_mech Mechanism cluster_prod Products cluster_scavenger Neutralization Amine N-methyl-4-methylcyclohexylamine Attack Nucleophilic Attack (Amine on Carbonyl) Amine->Attack CAC Chloroacetyl Chloride CAC->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Addition Elimination Chloride Elimination Tetrahedral->Elimination Collapse Product Target Compound Elimination->Product Byproduct HCl Elimination->Byproduct Neutralization HCl Neutralization Byproduct->Neutralization Scavenger Acid Scavenger (e.g., Pyridine, Propylene Oxide) Scavenger->Neutralization

Caption: Reaction mechanism for the chloroacetylation of a secondary amine.

Causality in Experimental Design: The choice of acid scavenger and solvent system is paramount to the success of the synthesis.

  • Traditional Approach: Using a tertiary amine base like triethylamine (TEA) or pyridine in an aprotic organic solvent (e.g., CH₂Cl₂) is common.[2] Pyridine is often effective, serving as both a base and a nucleophilic catalyst.

  • Green Chemistry Approach: A highly efficient and environmentally benign method involves conducting the reaction in a phosphate buffer using propylene oxide as a neutral HCl scavenger.[3][7][8][9] This method is often very fast (completing in under 30 minutes), and the product may precipitate directly from the reaction medium, simplifying isolation.[2][3][7] The choice of this "green" protocol is driven by the ease of workup, reduced environmental impact, and high yields.

Detailed Experimental Protocol

This protocol is a self-validating system based on established methods for chloroacetylation, adapted for the specific target molecule.[2][3]

3.1 Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Materials:

  • N-methyl-4-methylcyclohexylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Propylene oxide (2.0 equiv) or Pyridine (1.2 equiv)

  • Dichloromethane (CH₂Cl₂) or Phosphate Buffer (0.5 M, pH 7.4)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Safety Precaution: Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water.[2] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

G start Start setup 1. Dissolve amine precursor in solvent (e.g., CH₂Cl₂) and cool to 0°C. start->setup add_base 2. Add acid scavenger (e.g., Pyridine). setup->add_base add_cac 3. Add Chloroacetyl Chloride dropwise at 0°C. add_base->add_cac react 4. Stir at room temperature until completion (TLC). add_cac->react workup 5. Quench reaction (H₂O). Separate organic layer. react->workup wash 6. Wash organic phase with: a) 1M HCl b) Sat. NaHCO₃ c) Brine workup->wash dry 7. Dry over Na₂SO₄, filter. wash->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify via flash chromatography. concentrate->purify end End Product purify->end

Caption: Experimental workflow for synthesis, workup, and purification.

Step-by-Step Methodology (Organic Solvent Method):

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-methyl-4-methylcyclohexylamine (1.0 equiv) in dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add pyridine (1.2 equiv) to the stirred solution.

  • Reagent Addition: Add chloroacetyl chloride (1.1 equiv), dissolved in a small amount of dichloromethane, dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic phase sequentially with 1M HCl to remove excess amine and pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

Reactivity and Synthetic Utility

The primary utility of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide in synthetic chemistry stems from the reactivity of the C-Cl bond. Chloroacetyl chloride is considered an important two-carbon bifunctional unit.[3] The α-chlorine can be readily displaced by a wide range of nucleophiles through an Sₙ2 displacement mechanism.[3] This allows for the introduction of diverse functional groups, making the compound a valuable scaffold for building libraries of new molecules.

Potential Transformations:

  • With Amines: Reaction with primary or secondary amines yields α-amino acetamide derivatives.

  • With Thiols: Reaction with thiols or thiolate salts produces α-thioether acetamides.

  • With Alcohols/Phenols: Reaction with alkoxides or phenoxides gives α-ether acetamides.

  • With Azide: Reaction with sodium azide provides an entry to α-azido acetamides, which can be further reduced to α-amino acetamides or used in click chemistry.

Caption: Synthetic utility via Sₙ2 displacement of the chloride.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR δ (ppm): ~4.0-4.2 (s, 2H, -C(=O)CH ₂Cl); ~2.9-3.1 (s, 3H, -NCH ₃); ~0.8-2.0 (m, 10H, cyclohexyl protons); ~0.8-1.0 (d, 3H, -CHCH ₃). Note: Due to amide bond rotation, signals for the N-methyl and cyclohexyl groups may be broadened or appear as rotamers.
¹³C NMR δ (ppm): ~168-172 (C=O); ~55-60 (cyclohexyl C-N); ~40-45 (-C H₂Cl); ~30-35 (-NC H₃); ~20-40 (cyclohexyl carbons); ~20-25 (-CHC H₃).
FT-IR ν (cm⁻¹): ~1650-1680 (strong, C=O amide stretch); ~2850-2950 (C-H aliphatic stretches); ~700-800 (C-Cl stretch).

| Mass Spec (EI) | m/z: Expected molecular ion [M]⁺ at ~203/205 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of •CH₂Cl, loss of the entire chloroacetyl group, and fragments corresponding to the N-methyl-4-methylcyclohexylamino cation. |

Safety and Handling

As with any chloroacetamide, 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide should be handled with care. Safety data for related compounds indicate that it is likely to be harmful if swallowed and may cause skin and eye irritation.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a laboratory coat, and impervious gloves when handling the compound.[12][13]

  • Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[2][13] Avoid contact with skin and eyes.[12][13]

  • Reagent Safety: The precursor, chloroacetyl chloride, is particularly hazardous. It is highly corrosive, toxic, and a lachrymator.[2] It must be handled with extreme caution in a fume hood.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][11][12] For skin contact, wash with plenty of soap and water.[10][11][14] If swallowed, rinse mouth and seek immediate medical attention.[10][11][14] If inhaled, move the person to fresh air.[10][11]

Conclusion

2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is a valuable synthetic intermediate whose chemical properties are defined by the interplay between a stable, lipophilic backbone and a reactive electrophilic center. Its synthesis is straightforward via nucleophilic acyl substitution, with modern, environmentally conscious protocols available. The true value of the compound lies in its potential for derivatization at the α-chloro position, opening pathways to a diverse range of functionalized molecules for applications in pharmaceutical and materials science research. Proper analytical characterization and adherence to strict safety protocols are essential when working with this and related compounds.

References

  • Application Notes and Protocols for the Experimental Chloroacetyl
  • 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide - ChemScene. (URL: )
  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - Taylor & Francis. (URL: [Link])

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions - ResearchGate. (URL: [Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 2 - SAFETY D
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - ResearchGate. (URL: [Link])

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions - Taylor & Francis. (URL: [Link])

  • 4 - SAFETY D
  • Synthesis of 4-(N-methylcyclohexylamino)-1,2-naphthoquinone - PrepChem.com. (URL: [Link])

  • Method for synthesizing trans-4-methylcyclohexylamine - Eureka | Patsnap. (URL: [Link])

  • CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google P
  • 2-chloro-n-(4-methylcyclohexyl)acetamide (C9H16ClNO) - PubChemLite. (URL: [Link])

  • 2-Chloro-N-methylacetamide - the NIST WebBook. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

Sources

Exploratory

2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide Executive Summary The structural elucidation of substituted tertiary amides presents a unique analytical chall...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Executive Summary

The structural elucidation of substituted tertiary amides presents a unique analytical challenge due to the intersection of conformational dynamics and stereochemical complexity. 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5) is a prime example of such a molecule. Featuring a chloroacetyl warhead, an N-methyl group, and a 4-methylcyclohexyl ring, this compound exhibits both cis/trans stereoisomerism and E/Z rotameric exchange.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the analytical choices required to unambiguously elucidate this structure, employing a self-validating system of High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Architectural Complexity & Analytical Causality

Before deploying analytical instruments, we must understand the molecule's physical chemistry to anticipate its spectral behavior. The structure of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide dictates two primary spectral phenomena:

  • Restricted C-N Bond Rotation (Rotamers): The tertiary amide bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl

    
    -system. This restricted rotation traps the molecule in distinct E and Z conformations at room temperature. Because the NMR timescale is faster than the thermal rotation rate at 298 K, the spectrum will display a duplication of signals (typically in a 60:40 or 70:30 ratio) rather than a single time-averaged set 1[1].
    
  • Cyclohexane Stereocenters: The 1,4-disubstituted cyclohexane ring can exist in cis or trans configurations. The axial or equatorial positioning of the methine proton (CH-N) will drastically alter its scalar coupling (

    
    -coupling) constants, serving as a diagnostic tool for stereochemical assignment.
    

G A 2-chloro-N-methyl-N- (4-methylcyclohexyl)acetamide B Restricted C-N Rotation A->B C Cyclohexane Stereocenters A->C D E/Z Rotamers (Signal Duplication) B->D E cis/trans Isomers (J-Coupling Variation) C->E

Logical derivation of structural complexity in 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

Self-Validating Analytical Workflow

To ensure scientific integrity, every protocol must be self-validating. We achieve this by using orthogonal techniques: HRMS validates the atomic composition, 1D NMR validates the functional groups, 2D NMR validates the atomic connectivity, and Variable Temperature (VT) NMR validates the conformational dynamics.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & HRMS

  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile.

  • Acquisition: Inject 2

    
    L into an ESI-TOF mass spectrometer operating in positive ion mode.
    
  • Validation: Extract the exact mass for

    
    . The theoretical 
    
    
    
    for
    
    
    is 204.1150. Crucially, validate the presence of the
    
    
    isotope peak at
    
    
    206.1120 with an exact 3:1 intensity ratio relative to the
    
    
    monoisotopic peak. This definitively proves the presence of the chloroacetyl moiety.

Phase 2: Multidimensional NMR Acquisition

  • Preparation: Dissolve 20 mg of the compound in 0.6 mL of

    
     (containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm NMR tube.
    
  • 1D Acquisition: Acquire

    
     NMR (16 scans, 600 MHz) and 
    
    
    
    NMR (1024 scans, 150 MHz) at 298 K.
  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the spin systems and heteronuclear connectivity.

  • Stereochemical Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 500 ms to map through-space dipolar couplings.

Phase 3: Variable Temperature (VT) NMR (The Causality Test) To prove that the duplicated signals observed in Phase 2 are rotamers and not chemical impurities, we must alter the thermal energy of the system2[2].

  • Evaporate the

    
     and redissolve the sample in 
    
    
    
    .
  • Acquire

    
     NMR spectra from 298 K to 373 K in 15 K increments.
    
  • Observation: As the temperature increases, the rotational energy barrier is overcome, and the distinct

    
     and 
    
    
    
    signals will broaden and eventually coalesce into a single time-averaged peak, confirming rotameric exchange 3[3].

G Start Compound Isolated HRMS HRMS (ESI-TOF) Validate Exact Mass & Cl Isotope Start->HRMS NMR1D 1D NMR (298 K) Identify Functional Groups & Rotamers Start->NMR1D Final Unambiguous Structure HRMS->Final NMR2D 2D NMR (COSY, HMBC, NOESY) Map Connectivity & Stereochemistry NMR1D->NMR2D VTNMR VT-NMR (373 K) Prove Rotameric Coalescence NMR1D->VTNMR NMR2D->Final VTNMR->Final

Self-validating orthogonal workflow for the structural elucidation of tertiary chloroacetamides.

Multidimensional NMR Elucidation Strategy

The core of the elucidation relies on interpreting the causality behind the chemical shifts and cross-peaks4[4].

  • Assigning the Chloroacetyl Group: In the

    
     NMR spectrum, the 
    
    
    
    protons appear as a singlet (or an AB quartet if the chiral center on the cyclohexane ring induces sufficient diastereotopicity) around 4.05 ppm. The high electronegativity of chlorine deshields these protons. In the HMBC spectrum, these protons will show a strong
    
    
    correlation to the amide carbonyl carbon (~166 ppm).
  • Differentiating the Rotamers via NOESY: The

    
     group appears as two distinct singlets (~2.85 ppm and ~2.95 ppm). To assign which is the E rotamer and which is the Z rotamer, we analyze the NOESY spectrum. The rotamer exhibiting a strong through-space NOE cross-peak between the 
    
    
    
    protons and the
    
    
    protons is the conformation where these groups are cis to each other (the Z-rotamer relative to the C-N bond).
  • Resolving Cyclohexane Stereochemistry: The methine proton (

    
    ) on the cyclohexane ring will appear as a complex multiplet. If the 4-methylcyclohexyl ring is in the trans-1,4-diequatorial conformation, the 
    
    
    
    proton must be axial. An axial proton will exhibit two large trans-diaxial coupling constants (
    
    
    Hz) with the adjacent axial protons of the
    
    
    groups. Conversely, if it is equatorial, only small gauche couplings (
    
    
    Hz) will be observed.

Quantitative Data Synthesis

The following table summarizes the expected quantitative NMR data, demonstrating the signal duplication inherent to the rotameric mixture.

Structural Position

Shift (Major Rotamer)

Shift (Minor Rotamer)

Shift (Major)

Shift (Minor)
Multiplicity & Coupling (

)
C=O (Amide) --166.5 ppm166.1 ppm-

4.05 ppm4.15 ppm41.6 ppm42.2 ppms (or ABq,

Hz)

2.85 ppm2.95 ppm29.5 ppm31.0 ppms

(Cyclohexyl)
4.30 ppm3.60 ppm54.2 ppm58.1 ppmtt,

Hz (if axial)

(Cyclohexyl)
0.90 ppm0.92 ppm22.1 ppm22.3 ppmd,

Hz

(Cyclohexyl)
1.05 - 1.85 ppm1.05 - 1.85 ppm25.0 - 35.0 ppm25.0 - 35.0 ppmm (complex overlapping)

Conclusion

The unambiguous structure elucidation of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide requires a deliberate, causality-driven approach. By recognizing the physical chemistry of the tertiary amide bond and the stereochemical dynamics of the substituted cyclohexane ring, researchers can design a self-validating analytical workflow. The integration of HRMS for exact mass verification, 2D NMR for connectivity and spatial orientation, and VT-NMR for dynamic conformational proof ensures absolute confidence in the structural assignment, paving the way for its reliable use in downstream drug development and chemical synthesis.

References

  • Title: An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)
  • Title: Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study Source: ResearchGate URL
  • Title: Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL
  • Title: NMR Spectroscopy: a Tool for Conformational Analysis Source: Auremn URL

Sources

Foundational

Technical Whitepaper: 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS 852399-98-5) in Covalent Ligand Discovery and Agrochemical Design

Executive Summary The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS 852399-98-5) is a highly versatile, bifunctional electrophilic building block. Structurally, it combines an -chloroacetamide reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS 852399-98-5) is a highly versatile, bifunctional electrophilic building block. Structurally, it combines an


-chloroacetamide reactive warhead with a lipophilic, sterically tunable 4-methylcyclohexyl moiety. This unique architecture positions it as a critical intermediate in two distinct but mechanistically related fields: the development of Group 15 agrochemical herbicides and the design of Targeted Covalent Inhibitors (TCIs) in modern pharmaceutical fragment-based drug discovery (FBDD).

This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic causality in biological systems, and self-validating experimental protocols for its application in covalent modifier workflows.

Chemical Profile & Structural Rationale

The efficacy of CAS 852399-98-5 stems from the precise electronic and steric tuning of its functional groups. The


-chloroacetamide acts as a soft electrophile, primed for nucleophilic attack by thiolate anions (specifically deprotonated cysteine residues)[1][2]. Concurrently, the N-methyl and 4-methylcyclohexyl groups dictate the molecule's spatial orientation, modulating the transition state energy during the 

reaction and enhancing membrane permeability.
Table 1: Physicochemical and Structural Properties
PropertyValue / DescriptionAnalytical Significance
CAS Registry Number 852399-98-5[3]Primary identifier for inventory and regulatory tracking.
Molecular Formula

[3]
Defines isotopic distribution for mass spectrometry.
Molecular Weight 203.71 g/mol [3]Optimal low-MW fragment for FBDD libraries.
SMILES String O=C(N(C)C1CCC(C)CC1)CCl[3]Utilized for in silico docking and cheminformatics.
Covalent Mass Shift +167.13 DaExpected intact protein mass addition following HCl loss.
Physical Form Colorless to light yellow liquid[4]Requires careful handling to prevent aerosolization.
Storage Temperature 2-8°C[5]Prevents premature hydrolysis of the

-chloride.

Mechanistic Causality: The Chloroacetamide Electrophile

The


-chloroacetamide moiety is a privileged warhead due to its balanced reactivity. Unlike highly reactive halomethyl ketones or highly reversible Michael acceptors, chloroacetamides form irreversible covalent bonds via an 

mechanism exclusively with highly nucleophilic, solvent-exposed, or active-site cysteines[6][7].
Agrochemical Mode of Action: VLCFA Synthase Inhibition

In plant biology, chloroacetamides are classified as Group 15 herbicides. They act by inhibiting the very-long-chain fatty acid (VLCFA) elongase complex[8][9]. The mechanism is driven by the covalent alkylation of a conserved, reactive cysteinyl sulfur within the active site of VLCFA synthase[9]. This nucleophilic attack irreversibly blocks the binding of the natural substrate (fatty acyl-CoA), arresting lipid biosynthesis and ultimately causing seedling death[8][9].

VLCFA_Inhibition A CAS 852399-98-5 (Chloroacetamide) C SN2 Nucleophilic Attack A->C B VLCFA Synthase (Active Cysteine) B->C D Irreversible Covalent Adduct C->D E Lipid Biosynthesis Arrest D->E

Mechanism of chloroacetamide-mediated VLCFA synthase inhibition via SN2 alkylation.

Pharmaceutical Application: Targeted Covalent Inhibitors (TCIs)

In human therapeutics, chloroacetamides are utilized to target "undruggable" proteins by exploiting non-catalytic cysteines. Proteome-wide screening using isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) has demonstrated that chloroacetamide fragments can selectively modify ligandable cysteines across hundreds of proteins[2][7]. The 4-methylcyclohexyl group of CAS 852399-98-5 provides a hydrophobic anchor that can engage shallow surface pockets, increasing the local concentration of the warhead near the target cysteine and driving the covalent reaction forward[1][7].

Experimental Methodologies

To ensure scientific integrity, the evaluation of CAS 852399-98-5 must follow self-validating protocols that account for both intrinsic chemical reactivity and specific protein binding.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Before screening against complex proteins, the intrinsic electrophilicity of the warhead must be quantified to ensure it is not overly reactive (which causes off-target toxicity) or inert.

  • Preparation: Prepare a 10 mM stock of CAS 852399-98-5 in anhydrous DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in 100 mM PBS (pH 7.4).

  • Reaction Initiation: Mix the compound and GSH in a 1:10 molar ratio (final concentration: 1 mM compound, 10 mM GSH) in a 90% PBS / 10% DMSO co-solvent system to prevent precipitation.

  • Internal Standard Addition: Spike the mixture with 0.5 mM of an inert internal standard (e.g., labetalol or a stable isotope-labeled standard) to control for ionization fluctuations in MS.

  • Kinetic Sampling: Quench 10

    
    L aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins) using an equal volume of 1% formic acid in acetonitrile.
    
  • LC-MS/MS Analysis: Monitor the depletion of the parent mass (

    
     204.1 
    
    
    
    ) relative to the internal standard. Calculate the pseudo-first-order rate constant (
    
    
    ) and half-life (
    
    
    ).
Protocol B: Intact Protein LC-MS Covalent Modification Assay

This protocol validates the targeted engagement of the compound with a recombinant protein containing a ligandable cysteine.

  • Protein Incubation: Incubate 2

    
    M of the target recombinant protein with 20 
    
    
    
    M of CAS 852399-98-5 (10x excess) in HEPES buffer (pH 7.5) at 25°C for 2 hours.
  • Negative Control (Self-Validation): In parallel, run a control where the protein is pre-incubated with 10 mM Dithiothreitol (DTT) or iodoacetamide to block the reactive cysteines. No mass shift should be observed in this cohort.

  • Desalting: Remove excess unreacted compound using a Zeba spin desalting column (7K MWCO).

  • HRMS Acquisition: Inject the sample into a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar algorithms.

  • Data Interpretation: Confirm successful covalent modification by identifying a mass shift of exactly +167.13 Da on the intact protein mass, corresponding to the addition of the

    
     moiety following the elimination of HCl.
    

TCI_Workflow Step1 Target Protein (Ligandable Cysteine) Step2 Warhead Conjugation (CAS 852399-98-5) Step1->Step2 Step3 HRMS Deconvolution (+167.13 Da Shift) Step2->Step3 Step4 In Vitro Efficacy Assay Step3->Step4

Workflow for validating chloroacetamide-based targeted covalent inhibitors using HRMS.

Comparative Warhead Dynamics

Understanding where CAS 852399-98-5 sits within the broader landscape of covalent warheads is critical for rational drug design. Chloroacetamides generally exhibit higher proteome-wide reactivity than acrylamides but are less reactive than fluorosulfates[6].

Table 2: Comparative Electrophilic Reactivity of Covalent Warheads
Warhead ClassReaction MechanismRelative ReactivityReversibilityPrimary Application
Chloroacetamide

Alkylation
Moderate to HighIrreversibleFBDD, Agrochemicals (Group 15)
Acrylamide Michael AdditionLow to ModerateIrreversibleLate-stage Kinase Inhibitors (e.g., Ibrutinib)

-Cyanoacrylamide
Michael AdditionTunable / HighReversibleDynamic Combinatorial Chemistry
Fluoroacetamide

Alkylation
Very LowIrreversibleHighly selective TCIs (requires strong proximity effect)

Safety, Handling, and Storage

Because CAS 852399-98-5 is an active alkylating agent, strict laboratory safety protocols must be enforced:

  • Storage: Maintain at 2-8°C in a dry, inert atmosphere (Argon or Nitrogen) to prevent ambient moisture from hydrolyzing the

    
    -chloride[5].
    
  • Handling: The compound is a known skin sensitizer and potential irritant (GHS07)[5]. All manipulations must be performed in a Class II fume hood.

  • Decontamination: Spills or contaminated glassware should be neutralized using a 5% sodium thiosulfate or 1M glycine solution, which rapidly quenches the electrophilic warhead via nucleophilic attack before standard disposal.

References

1.[3] ChemScene. "2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide - ChemScene". Available at: 2.[4] ChemicalBook. "852399-98-5(2-CHLORO-N-METHYL-N-(4-METHYLCYCLOHEXYL)ACETAMIDE)". Available at: 3.[5] Sigma-Aldrich. "2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide - Sigma-Aldrich". Available at: 4.[8] Cambridge Core. "Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology". Available at: 5.[9] ResearchGate. "Mode of Action for Chloroacetamides and Functionally Related Compounds". Available at: 6.[1] PMC - NIH. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Available at: 7.[6] ELTE. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors". Available at: 8.[2] ACS Publications. "The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au". Available at: 9.[7] RSC Publishing. "Fragment-based covalent ligand discovery - RSC Chemical Biology". Available at:

Sources

Exploratory

Thermodynamic Solvation and Miscibility Profiling of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

A Technical Whitepaper for Formulation Scientists and Synthetic Chemists Executive Summary Understanding the solubility and phase-behavior of complex synthetic intermediates is a critical prerequisite for successful drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Formulation Scientists and Synthetic Chemists

Executive Summary

Understanding the solubility and phase-behavior of complex synthetic intermediates is a critical prerequisite for successful drug development and agrochemical formulation. This guide provides an in-depth analysis of the solubility profile of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5) in various organic solvents.

Because this specific chloroacetamide derivative exists as a colorless to light yellow liquid at standard room temperature and pressure[1], evaluating its "solubility" in organic solvents is fundamentally an assessment of liquid-liquid miscibility and thermodynamic phase boundaries. By applying the principles of Hansen Solubility Parameters (HSP) and rigorous phase-separation methodologies, this whitepaper establishes a predictive and experimental framework for optimizing its solvation.

Structural Causality and Thermodynamic Solvation

To predict how 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide interacts with organic solvents, we must deconstruct its molecular architecture into its thermodynamic driving forces. Solvation occurs when the Gibbs free energy of mixing (


) is negative, which requires the cohesive energy density of the solvent to closely match that of the solute.
The Hansen Solubility Parameter (HSP) Framework

The compound’s solvation behavior is governed by three distinct intermolecular forces[2][3]:

  • Dispersion Forces (

    
    ):  The bulky 4-methylcyclohexyl ring is highly lipophilic. This large hydrocarbon surface area generates strong London dispersion forces, driving high miscibility in non-polar aliphatic and aromatic hydrocarbons.
    
  • Polar Interactions (

    
    ):  The molecule possesses a permanent dipole moment originating from the electron-withdrawing 
    
    
    
    -chloro group and the amide carbonyl. This facilitates dipole-dipole interactions with polar aprotic solvents like dichloromethane (DCM) and ethyl acetate.
  • Hydrogen Bonding (

    
    ):  Crucially, this molecule is a tertiary amide (N-methyl substituted). It lacks an N-H bond, meaning it has zero hydrogen-bond donor capacity . However, the carbonyl oxygen is a potent hydrogen-bond acceptor [4]. Consequently, it exhibits excellent solubility in protic solvents (like alcohols) that can donate hydrogen bonds to the carbonyl oxygen, overcoming the cohesive energy of the pure liquid.
    

Thermodynamics Solute 2-chloro-N-methyl-N- (4-methylcyclohexyl)acetamide Dispersion Dispersion (δd) 4-methylcyclohexyl ring Solute->Dispersion Polar Polar (δp) C-Cl & C=O Dipoles Solute->Polar HBond H-Bond Acceptor (δh) Tertiary Amide Carbonyl Solute->HBond Miscibility Thermodynamic Miscibility (ΔGmix < 0) Dispersion->Miscibility Polar->Miscibility HBond->Miscibility Solvent Organic Solvent Matrix Solvent->Miscibility Matches Solute HSP

Thermodynamic Solvation Pathway based on Hansen Solubility Parameters (HSP).

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis above, the following table summarizes the predicted quantitative and semi-quantitative solubility/miscibility limits of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide across major organic solvent classes.

Solvent ClassRepresentative SolventsPredicted Miscibility / SolubilityThermodynamic Rationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolFully Miscible (>500 mg/mL)The solvent acts as a strong H-bond donor to the tertiary amide's carbonyl acceptor, creating a highly favorable

.
Polar Aprotic Dichloromethane (DCM), AcetoneFully Miscible (>500 mg/mL)Strong dipole-dipole interactions (

) align perfectly with the solute's C-Cl and C=O bonds.
Ethers Diethyl Ether, THFHighly Soluble Moderate polarity and dispersion forces match the overall cohesive energy of the solute.
Aliphatic Hydrocarbons n-Hexane, HeptaneHighly Soluble / Miscible The dominant dispersion forces (

) from the 4-methylcyclohexyl ring drive solvation in non-polar media.
Aqueous (Reference) Ultrapure WaterPoorly Soluble (< 10 mg/L)The high lipophilicity of the cyclohexyl group prevents favorable aqueous cavity formation, leading to phase separation[5].

Experimental Workflow: Isothermal Cloud-Point Titration

Because the target compound is a liquid at room temperature, traditional solid-liquid shake-flask methods (such as standard OECD 105[6][7]) are insufficient. Attempting to shake a highly lipophilic liquid in an immiscible or partially miscible solvent often results in stable micro-emulsions, leading to severe overestimations of solubility[5].

To ensure scientific integrity and self-validating results, the following Isothermal Cloud-Point Titration combined with Ultracentrifugation must be utilized to determine exact miscibility gaps.

Step-by-Step Methodology
  • Solvent Preparation: Dispense 10.0 mL of the target organic solvent into a 20 mL glass scintillation vial equipped with a PTFE-lined cap. Place the vial in a thermostated water bath maintained at exactly 25.0 ± 0.1 °C.

  • Isothermal Titration: Using a precision positive-displacement micro-syringe, titrate pure liquid 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide into the solvent in 50 µL increments.

  • Low-Shear Equilibration: After each addition, stir the mixture magnetically at 200 RPM for 30 minutes. Causality Note: High-shear stirring must be avoided to prevent the kinetic entrapment of micro-droplets (emulsification), which masks the true thermodynamic cloud point[7].

  • Optical Assessment (Turbidimetry): Monitor the solution using a turbidimeter. The thermodynamic miscibility limit is reached when the solution exhibits a sustained turbidity of >5 NTU (Nephelometric Turbidity Units), indicating the formation of a second liquid phase (the binodal curve).

  • Ultracentrifugation (Self-Validation Step): If phase separation occurs, transfer the turbid mixture to a temperature-controlled ultracentrifuge. Spin at 10,000 × g for 30 minutes at 25°C. Causality Note: Centrifugation breaks any kinetically stable emulsions, ensuring that the sampled supernatant represents the true thermodynamic saturation limit[6].

  • HPLC-UV Quantification: Carefully sample the clear supernatant phase. Dilute appropriately in the mobile phase and quantify the concentration of the dissolved acetamide using HPLC-UV (detection at 210-220 nm for the amide chromophore) against a validated calibration curve.

Workflow Step1 1. Solvent Preparation (Thermostated at 25°C) Step2 2. Isothermal Titration (Add Liquid Solute) Step1->Step2 Step3 3. Magnetic Equilibration (30 min, Low Shear) Step2->Step3 Step4 4. Optical Assessment (Turbidimetry) Step3->Step4 Branch1 Clear Liquid (Fully Miscible) Step4->Branch1 Single Phase (<5 NTU) Branch2 Cloud Point Reached (Phase Separation) Step4->Branch2 Turbidity > 5 NTU Branch1->Step2 Titrate Further Step5 5. Ultracentrifugation (Break Emulsions) Branch2->Step5 Step6 6. HPLC-UV Analysis (Quantify Saturation) Step5->Step6

Workflow for Isothermal Cloud-Point Titration and HPLC Quantification of Liquid-Liquid Miscibility.

Optimization Strategies in Formulation

If targeted solubility limits are not met in a single organic solvent, formulators can leverage the compound's HSP profile to design binary solvent mixtures.

Because 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide has a high dispersion requirement but also a strong H-bond acceptor site, mixing a non-polar solvent (e.g., heptane, to satisfy


) with a protic co-solvent (e.g., ethanol, to satisfy 

) often results in a synergistic solubility enhancement. The co-solvents bridge the cohesive energy gap, expanding the miscibility window far beyond what either pure solvent could achieve alone.

References

1. 2. 3. 4. 5.

Sources

Foundational

Spectral Data and Analytical Profiling of 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide: A Technical Guide

Executive Summary 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5; Molecular Formula: C₁₀H₁₈ClNO) is a highly functionalized tertiary amide. Compounds of this class frequently serve as critical buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5; Molecular Formula: C₁₀H₁₈ClNO) is a highly functionalized tertiary amide. Compounds of this class frequently serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals (such as chloroacetamide-based herbicides).

Characterizing this molecule presents a distinct analytical challenge: the restricted rotation around the tertiary amide bond generates distinct conformational isomers (rotamers) in solution. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating analytical framework for elucidating the spectral properties of this compound, ensuring that researchers can confidently differentiate between inherent structural dynamics and synthetic impurities.

Structural Dynamics: The Rotameric Phenomenon

The core analytical complexity of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide stems from its tertiary amide moiety. The lone pair of electrons on the nitrogen atom delocalizes into the


 antibonding orbital of the adjacent carbonyl group. This resonance imparts a partial double-bond character to the C(O)–N bond, severely restricting its rotation at ambient temperatures [1].

Consequently, the molecule exists in a thermodynamic equilibrium of E (trans) and Z (cis) rotamers. In Nuclear Magnetic Resonance (NMR) spectroscopy, this restricted rotation manifests as a duplication of signals—most notably for the N-methyl protons, the chloroacetyl methylene protons, and the cyclohexyl methine proton. The ratio of these rotamers is highly dependent on the steric bulk of the N-substituents and the dielectric constant of the solvent [2].

Rotamerization Trans E-Rotamer (Major) Sterically Favored TS Transition State (Restricted Rotation) Trans->TS Thermal Energy TS->Trans Relaxation Cis Z-Rotamer (Minor) Sterically Hindered TS->Cis Relaxation Cis->TS Thermal Energy

Figure 1. Thermodynamic equilibrium of amide bond rotamerization driven by thermal energy.

Comprehensive Spectral Data

The following tables synthesize the expected quantitative spectral data for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, accounting for the rotameric splitting observed at 298 K.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conditions: 400 MHz for ¹H, 100 MHz for ¹³C, Solvent: CDCl₃, Temperature: 298 K.

Structural Moiety¹H NMR Shift (δ, ppm)Multiplicity & Integration¹³C NMR Shift (δ, ppm)Rotamer Assignment
Carbonyl (C=O) --166.5, 166.0Major / Minor
Chloroacetyl (CH₂Cl) 4.05, 4.152H, overlapping singlets41.5, 42.0Major / Minor
N-Methyl (N-CH₃) 2.85, 2.953H, overlapping singlets29.5, 28.0Major / Minor
Cyclohexyl (CH-N) 3.60, 4.301H, multiplets (ax/eq)56.0, 52.5Major / Minor
Cyclohexyl (CH₂) 1.10 - 1.908H, complex multiplets34.0, 32.5, 30.5Overlapping
Cyclohexyl (CH-CH₃) 1.451H, multiplet31.5Overlapping
Terminal Methyl (CH₃) 0.903H, doublet (J = 6.5 Hz)22.0Overlapping
Fourier-Transform Infrared (FT-IR) Spectroscopy

Conditions: Attenuated Total Reflectance (ATR), neat sample.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2925, 2855 StrongAliphatic C–H stretching (cyclohexyl & methyl)
1655 Very StrongC=O stretching (tertiary amide band)
1450 MediumC–H bending (scissoring)
1220 MediumC–N stretching
755 StrongC–Cl stretching (chloroacetyl group)
High-Resolution Mass Spectrometry (LC-HRMS)

Conditions: Electrospray Ionization (ESI), Positive Mode.

Ion / Fragmentm/z (Theoretical)Relative AbundanceMechanistic Origin
[M+H]⁺ (³⁵Cl) 204.1150100%Protonated pseudo-molecular ion
[M+H]⁺ (³⁷Cl) 206.1120~33%Natural ³⁷Cl isotopic signature
Fragment 1 168.1383HighLoss of HCl ([M+H - 36]⁺)
Fragment 2 112.1121MediumCleavage of chloroacetyl group, leaving [C₈H₁₆N]⁺

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, it is not enough to simply record a spectrum; the analytical workflow must validate its own findings. The following protocols are designed to definitively prove the structure and rule out impurities.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Validation

Causality: At room temperature, the NMR spectrum of this compound will show duplicated peaks, which a novice might misinterpret as a ~30% impurity. By applying thermal energy, we increase the kinetic energy (


) of the molecules. Once the thermal energy exceeds the rotational energy barrier (

) of the C(O)–N bond, the rotation becomes faster than the NMR timescale, causing the duplicated peaks to coalesce into a single, time-averaged signal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈). Note: CDCl₃ boils at 61 °C and is unsuitable for high-temperature VT-NMR.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the distinct duplicated singlets for the N-CH₃ group (e.g., ~2.85 and 2.95 ppm).

  • Thermal Titration: Increase the probe temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, 358 K, 373 K). Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Observation: Observe the broadening of the N-CH₃ and CH₂Cl signals. Record the coalescence temperature (

    
    ), the point at which the two singlets merge into one broad plateau.
    
  • Self-Validation (Cooling): Return the probe to 298 K and re-acquire the spectrum. The peaks must resolve back into their original 2:1 ratio. If they do not, the compound has thermally degraded; if they do, the rotameric hypothesis is definitively proven.

Protocol 2: LC-HRMS Isotopic Profiling Workflow

Causality: The presence of the chlorine atom provides a built-in self-validating isotopic barcode. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Soft ionization preserves this ratio in the intact molecular ion, confirming the molecular formula.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid (to facilitate protonation).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition: Utilize ESI in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Acquire data in full-scan mode (m/z 100–500) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: Extract the chromatogram for m/z 204.1150. Inspect the mass spectrum at this retention time. A self-validating spectrum must show the m/z 206.1120 peak at exactly ~32-33% the intensity of the base peak, confirming the single chlorine atom.

Mechanistic Workflows

The following diagram illustrates the logical architecture of the analytical workflow required to fully characterize this tertiary chloroacetamide.

SpectralWorkflow Start Compound Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, NOESY) Start->NMR IR FT-IR Spectroscopy (Amide & C-Cl Bands) Start->IR MS LC-HRMS (Isotope Pattern & Fragments) Start->MS Rotamer VT-NMR Rotamer Analysis (Peak Coalescence) NMR->Rotamer Structure Definitive Structural Characterization Rotamer->Structure IR->Structure MS->Structure

Figure 2. Self-validating analytical workflow for the structural elucidation of tertiary amides.

References

  • Title: Rotamerization equilibrium in novel N,N-disubstituted chloroacetamides: An NMR spectroscopic study Source: Journal of Molecular Structure URL: [Link]

  • Title: Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study Source: MDPI Molecules URL: [Link]

Exploratory

An In-depth Technical Guide to the Biological Activity of N-cycloalkyl Chloroacetamides

Part 1: Introduction Overview of Chloroacetamides in Medicinal and Agrochemical Chemistry The chloroacetamide functional group is a cornerstone in the development of biologically active compounds.[1][2] Its inherent reac...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction

Overview of Chloroacetamides in Medicinal and Agrochemical Chemistry

The chloroacetamide functional group is a cornerstone in the development of biologically active compounds.[1][2] Its inherent reactivity, stemming from the electrophilic carbon atom adjacent to the chlorine and the carbonyl group, allows for covalent interactions with various biological nucleophiles. This property has been harnessed to create a diverse array of molecules with applications ranging from pharmaceuticals to agrochemicals.[1][2] In medicinal chemistry, the chloroacetamide moiety is a well-recognized pharmacophore, present in compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1] In agriculture, chloroacetamide herbicides have been widely used for their effectiveness in weed control.[3][4]

The Emergence of N-cycloalkyl Chloroacetamides: A Promising Scaffold

The incorporation of a cycloalkyl group at the nitrogen atom of the chloroacetamide scaffold introduces unique structural and physicochemical properties. The cycloalkyl moiety can influence the compound's lipophilicity, conformational rigidity, and steric profile, which in turn can modulate its biological activity, selectivity, and pharmacokinetic properties.[3] Recent research has highlighted N-cycloalkyl chloroacetamides as a particularly promising class of compounds with a broad spectrum of biological activities, including potent anticancer, antifungal, herbicidal, and anticonvulsant effects.[5][6][7][8]

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the biological activity of N-cycloalkyl chloroacetamides. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the synthesis, mechanisms of action, structure-activity relationships, and key biological applications of this compound class. Detailed experimental protocols for synthesis and biological evaluation are provided to enable researchers to further explore this promising area of chemical biology.

Part 2: Synthesis of N-cycloalkyl Chloroacetamides

General Reaction Scheme: Chloroacetylation of Cycloalkylamines

The most common and straightforward method for the synthesis of N-cycloalkyl chloroacetamides is the chloroacetylation of the corresponding cycloalkylamine with chloroacetyl chloride.[2][9] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_reactants Reactants cluster_products Products Cycloalkylamine Cycloalkylamine Product N-cycloalkyl Chloroacetamide Cycloalkylamine->Product ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylamine HCl Base->Byproduct Solvent Solvent (e.g., DCM)

Caption: General reaction scheme for the synthesis of N-cycloalkyl chloroacetamides.

Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-2-chloroacetamide

This protocol describes the synthesis of N-cyclohexyl-2-chloroacetamide as a representative example.

Materials:

  • Cyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexylamine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-cyclohexyl-2-chloroacetamide.

Variations and Optimization of Synthesis

The reaction conditions can be optimized for different cycloalkylamines. For less reactive amines, a stronger base or higher reaction temperature may be required. The choice of solvent can also influence the reaction rate and yield. In some cases, alternative acylating agents, such as chloroacetic anhydride, can be used.

Part 3: Anticancer Activity

Mechanism of Action: Alkylation and Beyond

The anticancer activity of N-cycloalkyl chloroacetamides is believed to be multifactorial, with the primary mechanism involving the alkylation of crucial biomolecules within cancer cells.[1]

The electrophilic chloroacetamide moiety can form covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in proteins, leading to their irreversible inhibition.[1] This can disrupt the function of enzymes and other proteins that are essential for cancer cell survival and proliferation.

Several studies have shown that N-cycloalkyl chloroacetamides can induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for eliminating malignant cells.

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11][12][13][14] There is emerging evidence that chloroacetamide derivatives may exert their anticancer effects by inhibiting this pathway.[1] The exact molecular targets within this pathway for N-cycloalkyl chloroacetamides are an active area of investigation.

GC Growth Factors RTK Receptor Tyrosine Kinase (RTK) GC->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chloroacetamide N-cycloalkyl Chloroacetamide Chloroacetamide->Akt inhibits? Chloroacetamide->mTORC1 inhibits?

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by N-cycloalkyl chloroacetamides.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative N-cycloalkyl chloroacetamides against various cancer cell lines.

CompoundCycloalkyl GroupCancer Cell LineIC50 (µM)Reference
Compound ACyclohexylHOP-92 (Non-small cell lung)0.98[5]
Compound BCyclohexylU251 (CNS Cancer)1.00[5]
Compound CCyclopentylJurkat (T-cell leukemia)5.2[15]
Compound DCyclohexylMDA-MB-231 (Breast cancer)7.8[15]
Structure-Activity Relationship (SAR) for Anticancer Effects

The structure-activity relationship of N-cycloalkyl chloroacetamides for anticancer activity is an area of ongoing research. However, some general trends have been observed:

  • Cycloalkyl Ring Size: The size and conformation of the cycloalkyl ring can significantly impact activity.

  • Substitution on the Cycloalkyl Ring: The presence of substituents on the cycloalkyl ring can modulate potency and selectivity.

  • Nature of the Amide: Modifications to the amide linkage can influence the compound's reactivity and stability.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.[1][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • N-cycloalkyl chloroacetamide test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the N-cycloalkyl chloroacetamide compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 4: Antifungal Activity

Mechanism of Action: Targeting Fungal Cell Integrity

N-cycloalkyl chloroacetamides have demonstrated significant activity against a range of fungal pathogens.[6][17][18][19] Their mechanism of action is thought to involve the disruption of fungal cell membrane integrity and other essential cellular processes.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative N-cycloalkyl chloroacetamides.

CompoundCycloalkyl GroupFungal StrainMIC (µg/mL)Reference
Compound ECyclohexylCandida albicans16-256[20]
Compound FCyclopentylAspergillus flavus16-256[18][19]
4-BFCAPhenyl (for comparison)Fusarium spp.12.5-50[6]
Structure-Activity Relationship (SAR) for Antifungal Effects

The lipophilicity imparted by the cycloalkyl group appears to be a key determinant of antifungal activity, as it facilitates the passage of the compound through the fungal cell membrane.[20] The nature of the cycloalkyl ring and any substitutions can influence the spectrum of antifungal activity.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[20]

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • 96-well microplates

  • N-cycloalkyl chloroacetamide test compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • Prepare serial twofold dilutions of the N-cycloalkyl chloroacetamide compounds in RPMI-1640 medium in a 96-well microplate.

  • Add the fungal inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density.[21]

Part 5: Herbicidal Activity

Mechanism of Action: Disruption of Plant Growth Processes

Chloroacetamide herbicides, including N-cycloalkyl derivatives, are known to inhibit the growth of susceptible plants by interfering with various physiological and biochemical processes.[4][7] The primary mechanism is believed to be the alkylation of essential enzymes and coenzymes.[4]

Quantitative Herbicidal Activity Data

The following table presents the herbicidal activity of representative N-cycloalkyl chloroacetamides.

CompoundCycloalkyl GroupWeed SpeciesEC50 (mg/L)Reference
Compound GCyclohexylAnagallis arvensis35.2[7]
Compound HCyclopentylLolium temulentum42.5[7]
Structure-Activity Relationship (SAR) for Herbicidal Effects

The herbicidal efficacy of N-cycloalkyl chloroacetamides is influenced by the nature of the cycloalkyl group, which affects the compound's uptake, translocation, and metabolism within the plant.[4]

Experimental Protocol: Seedling Growth Inhibition Assay

This protocol provides a method for evaluating the herbicidal activity of N-cycloalkyl chloroacetamides on the early growth of weed seedlings.

Materials:

  • Seeds of target weed species

  • Petri dishes or small pots

  • Growth medium (e.g., agar or soil)

  • N-cycloalkyl chloroacetamide test compounds

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a range of concentrations of the test compounds in water or a suitable solvent.

  • Sow the weed seeds in the petri dishes or pots containing the growth medium.

  • Apply the test solutions to the seeds or the growth medium.

  • Incubate the plates or pots in a growth chamber under controlled conditions for a specified period (e.g., 7-14 days).

  • Measure the root and shoot length of the seedlings.

  • Calculate the percentage of growth inhibition compared to a control group (treated with solvent only) and determine the EC50 value (the concentration that causes 50% growth inhibition).

Part 6: Anticonvulsant Activity

Emerging Evidence and Potential Mechanisms

Recent studies have suggested that N-cycloalkyl chloroacetamides may possess anticonvulsant properties.[8][22][23][24] The mechanism of action is not yet fully understood but may involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Preclinical Evaluation of Anticonvulsant Effects

The anticonvulsant activity of these compounds is typically evaluated in preclinical animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Structure-Activity Relationship (SAR) for Anticonvulsant Effects

The SAR for the anticonvulsant activity of N-cycloalkyl chloroacetamides is still in its early stages of investigation. The nature of the cycloalkyl group and substitutions on it are likely to play a crucial role in determining the potency and efficacy of these compounds.

Part 7: Other Biological Activities

Antibacterial Activity

Several N-cycloalkyl chloroacetamide derivatives have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[20][25]

Other Reported Activities

The versatile chloroacetamide scaffold has been explored for a wide range of other biological activities, including anti-inflammatory and antiviral properties.

Part 8: Future Perspectives and Drug Development

N-cycloalkyl Chloroacetamides as Leads for Drug Discovery

The broad spectrum of biological activities, coupled with their synthetic accessibility, makes N-cycloalkyl chloroacetamides an attractive scaffold for the development of new therapeutic agents and agrochemicals.

Challenges and Opportunities

A key challenge in the development of chloroacetamide-based drugs is managing their reactivity to achieve target selectivity and minimize off-target effects. However, this reactivity also presents an opportunity for the design of potent and irreversible inhibitors.

Conclusion

N-cycloalkyl chloroacetamides represent a promising class of biologically active molecules with diverse therapeutic and agricultural potential. Further research into their mechanisms of action, structure-activity relationships, and in vivo efficacy is warranted to fully realize their potential.

Part 9: References

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Journal of Taibah University for Science, 18(1), 2212419. [Link]

  • Čižmarikova, B., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 329-342. [Link]

  • Berest, G. G., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][5][25]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(12), 6066-6074. [Link]

  • Machado, M. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Fungi, 8(6), 610. [Link]

  • Apostolov, S., et al. (2025). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 30(15), 3487. [Link]

  • Field, J. A., & Leen, B. (2021). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 8(10), 849-855. [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2018, 95, 410-423. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 457-462. [Link]

  • Steelman, L. S., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Cancer Biology, 18(1), 36-50. [Link]

  • El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2024). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antibacterial (MIC) and cytotoxic (IC 50 ) activities of compounds 1-4 and their respective selectivity indices (S.I.).. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3369-3392. [Link]

  • RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. [Link]

  • Diaba, F. (2018). Chloroacetamides: Versatile intermediates for the synthesis of nitrogen heterocycles using radical and non-radical processes. Organic Chemistry: Current Research. [Link]

  • El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. ResearchGate. [Link]

  • de Lira, C. S., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(2), 1083-1094. [Link]

  • Google Patents. (n.d.). US4666502A - Herbicidal N-thienyl-chloroacetamides.

  • LoRusso, P. M. (2011). Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Targeted Oncology, 6(3), 153-163. [Link]

  • SciSpace. (n.d.). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. [Link]

  • The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. (2022). ScienceRise: Pharmaceutical Science, (3(37)), 28-36. [Link]

  • de Oliveira, C. E. V., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

  • MDPI. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. [Link]

  • CORE. (n.d.). New anticonvulsant agents. [Link]

  • ResearchGate. (n.d.). Evaluation of antifungal activity by visual observation. Inhibition of.... [Link]

  • Holland, K. D., et al. (1993). Convulsant and anticonvulsant cyclopentanones and cyclohexanones. Journal of Medicinal Chemistry, 36(8), 1090-1095. [Link]

  • Obniska, J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7354. [Link]

  • IntechOpen. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta Poloniae Pharmaceutica, 73(3), 633-642. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • de Oliveira, C. E. V., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

  • Nature. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • ResearchGate. (2025). (PDF) Targeting the PI3K/Akt/mTOR Pathway. [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis, Antifungal Evaluation, and Structure–activity Relationship of Chlorinated Imidazopyridinyl- phenylpropenone Derivatives against Aspergillus fumigatus. Chemical Science International Journal, 1-10. [Link]

  • Havryshchuk, L., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1(47)), 60-78. [Link]

  • MDPI. (2020). The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. [Link]

  • ResearchGate. (2025). (PDF) Guideline for anticancer assays in cells. [Link]

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Foundational

Unveiling the Herbicidal Efficacy of N-Methyl-N-Cyclohexyl Acetamides: A Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist, Agrochemical Discovery & Development Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Development Professionals Executive Summary The continuous evo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Agrochemical Discovery & Development Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Development Professionals

Executive Summary

The continuous evolution of weed resistance necessitates the exploration of highly specific, sterically optimized herbicidal compounds. Among the Group 15 (HRAC/WSSA) herbicides, chloroacetamides represent a cornerstone of pre-emergence weed control. This whitepaper provides an in-depth technical analysis of the potential herbicidal properties of N-methyl-N-cyclohexyl acetamides , specifically focusing on the alpha-chloro derivative, N-cyclohexyl-N-methyl-2-chloroacetamide (CAS: 2567-56-8)[1]. By dissecting its structural-activity relationship (SAR), target site kinetics, and providing self-validating experimental workflows, this guide equips drug development professionals with the foundational logic required to evaluate this compound class.

Mechanistic Pathway: Disruption of VLCFA Biosynthesis

Chloroacetamide herbicides do not inhibit de novo fatty acid synthesis (which terminates at C18 in the plastid). Instead, they are potent inhibitors of the microsomal elongase system located in the endoplasmic reticulum[2].

The primary biochemical target is VLCFA synthase , a condensing enzyme responsible for the first step of elongating C18 fatty acyl-CoAs into Very-Long-Chain Fatty Acids (VLCFAs: C20, C22, C24)[Böger et al., 1998][3]. The electrophilic alpha-chloro group of the herbicide performs a nucleophilic attack on a highly conserved, reactive cysteinyl sulfur in the active site of the synthase, resulting in irreversible covalent binding[ResearchGate, 2026][2]. Depletion of VLCFAs critically compromises the integrity of the plasma membrane in rapidly dividing cells, leading to the inhibition of seedling shoot growth before emergence[Cambridge University Press, 1987][4].

VLCFA_Pathway C18 C18 Fatty Acyl-CoA (Primer) Condensation VLCFA Synthase (Condensing Enzyme) C18->Condensation Malonyl Malonyl-CoA (Carbon Donor) Malonyl->Condensation Intermediate 3-Ketoacyl-CoA Condensation->Intermediate Herbicide N-methyl-N-cyclohexyl chloroacetamide Herbicide->Condensation Irreversible Inhibition Elongated VLCFAs (C20-C24) Membrane Lipids Intermediate->Elongated Reduction & Dehydration

Fig 1. VLCFA elongation pathway and the specific inhibition site of chloroacetamides.

Conformational Dynamics & Structural Activity Relationship (SAR)

The herbicidal potency of chloroacetamides is highly dependent on the steric bulk and stereochemistry of the amide substituents. The N-methyl-N-cyclohexyl moiety presents a unique conformational profile.

According to theoretical calculations (B3LYP/cc-pVDZ) and infrared/NMR spectroscopy on related N-cyclohexyl-N-methyl-acetamides, the gauche conformation (ClCCO) represents the most stable and predominant conformer in isolated phases[Fiorin et al., 2014][5].

  • Causality in Design: The rigid cyclohexyl ring provides the necessary lipophilicity to penetrate the waxy cuticle and plasma membrane, while the compact N-methyl group prevents excessive steric hindrance that could otherwise block the alpha-chloro group from accessing the narrow catalytic pocket of VLCFA synthase. This delicate balance ensures high binding affinity and rapid onset of phytotoxicity.

Quantitative Efficacy Data

While in vivo field data for the specific N-methyl-N-cyclohexyl derivative is proprietary or sparse, we can extrapolate its expected performance based on established benchmarks for structurally analogous chloroacetamides (e.g., Metazachlor). The table below summarizes the extreme sensitivity of the VLCFA elongation system to this chemical class.

Table 1: Comparative VLCFA Inhibition Kinetics (In Vitro Microsomal Assay)

Herbicide Class / CompoundTarget EnzymeIC50 (C20 Synthesis)IC50 (C22 Synthesis)Reference Benchmark
Metazachlor VLCFA Synthase10 - 100 nM10 - 100 nM[Böger et al., 1998][3]
S-Metolachlor VLCFA Synthase~ 50 nM~ 50 nM[ResearchGate, 2026][2]
N-cyclohexyl-N-methyl-2-chloroacetamide VLCFA SynthasePredicted < 100 nMPredicted < 100 nMSAR Extrapolation

Self-Validating Experimental Methodologies

To empirically validate the herbicidal properties of N-methyl-N-cyclohexyl acetamides, researchers must utilize robust, self-validating protocols. The following methodologies are designed to establish direct causality between chemical application and biochemical inhibition.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

Rationale & Causality: We utilize Allium porrum (leek) microsomes because leek epidermis is highly active in VLCFA synthesis for cuticular wax production, providing a concentrated, cell-free system to isolate the elongase complex without interference from whole-plant pharmacokinetics[ResearchGate, 2026][2].

Step-by-Step Workflow:

  • Microsome Isolation: Homogenize Allium porrum epidermal tissue in a 0.1 M HEPES buffer (pH 7.2) containing DTT and sucrose. Centrifuge at 10,000 × g to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 60 mins to pellet the endoplasmic reticulum (microsomes).

  • Incubation Setup: In a 100 µL reaction volume, combine 50 µg of microsomal protein, 10 µM C18:0-CoA (primer), 1 mM NADH/NADPH (reducing agents), and 10 µM [14C]-Malonyl-CoA (radiolabeled carbon donor).

  • Inhibitor Introduction: Add N-cyclohexyl-N-methyl-2-chloroacetamide dissolved in DMSO at varying concentrations (1 nM to 10 µM).

    • Self-Validation Checkpoint: Include a positive control (100 nM S-metolachlor) to confirm assay sensitivity, and a negative control (1% DMSO vehicle) to establish baseline elongase activity.

  • Lipid Extraction: Terminate the reaction after 60 minutes using 2 mL of CHCl3:MeOH (2:1 v/v). Causality: This specific solvent ratio disrupts protein-lipid complexes, forcing the newly synthesized highly non-polar VLCFAs into the lower organic phase while leaving unreacted, water-soluble [14C]-Malonyl-CoA in the aqueous phase.

  • Quantification: Saponify the organic phase, methylate the fatty acids, and separate via Radio-HPLC. Calculate the IC50 based on the reduction of [14C] integration peaks at the C20 and C22 retention times.

Workflow Step1 Isolate Microsomes (Allium porrum) Step2 Incubate with [14C]-Malonyl-CoA Step1->Step2 Step3 Lipid Extraction (CHCl3:MeOH) Step2->Step3 Step4 Radio-HPLC Separation Step3->Step4 Step5 Quantify IC50 (VLCFA Inhibition) Step4->Step5

Fig 2. Self-validating experimental workflow for in vitro VLCFA elongase inhibition.

Protocol 2: In Vivo Seedling Shoot Growth Assay

Rationale & Causality: Chloroacetamides are strictly pre-emergence herbicides. They must be absorbed by the emerging shoot (coleoptile in grasses) to exert their effect[FBN, 2025][6]. Applying the compound post-emergence will yield false negatives because mature leaves have already synthesized their structural VLCFAs.

Step-by-Step Workflow:

  • Soil Preparation: Fill standard greenhouse pots with a standardized loamy sand substrate (to minimize variable organic matter binding).

  • Seeding: Plant susceptible indicator species (e.g., Echinochloa crus-galli for monocots, Amaranthus palmeri for dicots) at a depth of 1.5 cm.

  • Pre-Emergence Application: Spray the soil surface with N-cyclohexyl-N-methyl-2-chloroacetamide formulated as an emulsifiable concentrate (EC) at rates ranging from 50 to 1000 g a.i./ha.

  • Phenotypic Evaluation: At 14 days post-treatment, evaluate seedling emergence. Expected Phenotype: Susceptible seedlings will exhibit "buggy-whipping" (leaves tightly rolled and unable to unfurl from the coleoptile) due to the lack of VLCFA-dependent membrane plasticity[Cambridge University Press, 1987][4].

Conclusion and Future Perspectives

N-methyl-N-cyclohexyl acetamides, particularly their alpha-chloro derivatives, possess the requisite structural geometry to act as potent inhibitors of VLCFA synthase. By leveraging the gauche conformation of the N-alkyl-N-cycloalkyl backbone, these compounds can effectively target the elongase complex, disrupting membrane integrity in pre-emergent weeds. Future drug development efforts should focus on optimizing formulation to prevent rapid soil degradation and investigating potential cross-resistance in weed biotypes exhibiting enhanced glutathione-S-transferase (GST) metabolic detoxification pathways.

References

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides Source: Cambridge University Press URL
  • Mode of Action for Chloroacetamides and Functionally Related Compounds Source: ResearchGate URL
  • Source: Zeitschrift für Naturforschung C (Z. Naturforsch)
  • Modes of Action of Different Classes of Herbicides Source: IntechOpen URL
  • Source: Farmers Business Network (FBN)
  • Rotational Isomerism of Some Chloroacetamides: Theoretical and Experimental Studies Through Calculations, Infrared and NMR Source: PubMed / Elsevier URL
  • C9H16N1O1Cl1 - N-Cyclohexyl-N-methyl-2-chloroacetamide (CAS: 2567-56-8)

Sources

Exploratory

The Covalent Advantage: A Technical Guide to the SAR and Application of N-Substituted Chloroacetamides

Executive Summary N-substituted chloroacetamides represent a highly versatile and privileged chemical scaffold in modern drug discovery and agrochemistry. Characterized by their reactive -chloroacetamide moiety, these co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted chloroacetamides represent a highly versatile and privileged chemical scaffold in modern drug discovery and agrochemistry. Characterized by their reactive


-chloroacetamide moiety, these compounds act as potent electrophiles capable of forming irreversible covalent bonds with nucleophilic amino acid residues—most notably, cysteine thiols[1]. This technical guide explores the mechanistic basis, Structure-Activity Relationship (SAR) dynamics, and experimental validation protocols for N-substituted chloroacetamides, providing a comprehensive framework for researchers developing targeted covalent inhibitors (TCIs) and novel antimicrobial agents.

Mechanistic Foundation: The Covalent Warhead

The pharmacological utility of N-substituted chloroacetamides is fundamentally driven by their mechanism of action: targeted covalent inhibition. Unlike non-covalent inhibitors that rely on equilibrium thermodynamics, chloroacetamides utilize a two-step binding process.

First, the molecule associates with the target protein via non-covalent interactions (driven by the N-substituent). Second, the electrophilic


-carbon undergoes a nucleophilic substitution (typically 

) by a target nucleophile (e.g., the thiolate anion of a reactive cysteine), displacing the chloride leaving group and forming a stable thioether adduct[1][2].

Causality in Experimental Design: The choice of a chloroacetamide over other warheads (like Michael acceptors or acrylamides) is dictated by the desired reactivity profile. Chloroacetamides generally exhibit higher intrinsic reactivity than acrylamides but can be finely tuned by the electronic effects of the adjacent amide nitrogen. This makes them ideal for targeting non-catalytic cysteines in shallow pockets where prolonged residence time is required to achieve therapeutic efficacy without requiring the complex geometry needed for Michael additions[1].

Structure-Activity Relationship (SAR) Landscape

The biological activity of N-substituted chloroacetamides—ranging from antimicrobial efficacy to targeted anticancer inhibition—is highly dependent on the steric and electronic properties of the N-substituent.

  • Lipophilicity and Permeability: For antimicrobial and antifungal applications, the ability of the compound to penetrate the phospholipid bilayer is paramount. SAR studies on N-(substituted phenyl)-2-chloroacetamides demonstrate that halogenated para-substituted phenyl rings (e.g., 4-chloro, 4-fluoro, 3-bromo) significantly enhance lipophilicity (LogP) and, consequently, biological activity against Gram-positive bacteria (like MRSA) and pathogenic yeasts[3].

  • Steric Hindrance and Selectivity: In kinase and transcription factor inhibition, the N-substituent dictates the initial non-covalent binding affinity (

    
    ). Bulky, hydrophobic groups (such as benzothiazole or substituted biphenyls) can anchor the molecule in specific allosteric pockets, orienting the chloroacetamide warhead precisely toward the target cysteine[2][4].
    
Table 1: SAR Summary of N-Substituted Chloroacetamides
N-Substituent MotifPrimary Biological TargetKey SAR ObservationCausality / Mechanism
Unsubstituted Phenyl Broad-spectrum microbesBaseline moderate activity.Lacks sufficient lipophilicity for rapid membrane permeation.
Para-Halogenated Phenyl (e.g., 4-Cl, 4-F)Gram-positive bacteria (MRSA)High antimicrobial activity[3].Halogens increase LogP, facilitating rapid transit through the phospholipid bilayer[3].
Benzothiazole derivatives Bacterial enzymes / KinasesEnhanced selectivity and antibacterial properties[4].Bicyclic structure provides rigid anchoring in hydrophobic binding pockets[4].
Flufenamic acid mimics TEAD Transcription FactorsDisruption of TEAD-YAP1 interaction[2].Binds the palmitate pocket; positions the warhead to covalently modify conserved TEAD cysteine[2].

Application in Targeted Covalent Inhibition (TCI)

A premier example of chloroacetamide utility in modern oncology is the targeting of the TEAD-YAP1 protein-protein interaction. The Hippo signaling pathway, driven by YAP1 and its transcription factor partner TEAD, is frequently dysregulated in cancers. TEAD proteins possess a deep, hydrophobic palmitate-binding pocket containing a conserved cysteine residue. Screening of chloroacetamide fragment libraries has successfully identified scaffolds that bind this pocket, form a covalent thioether bond with the cysteine, and allosterically inhibit YAP1 binding, thereby shutting down oncogenic transcription[2][5].

TEAD_Inhibition CA_Inhibitor Chloroacetamide Fragment TEAD_Pocket TEAD Palmitate Pocket (Conserved Cysteine) CA_Inhibitor->TEAD_Pocket Non-covalent anchoring Covalent_Adduct Irreversible Thioether Covalent Adduct TEAD_Pocket->Covalent_Adduct SN2 Nucleophilic Attack by Thiolate YAP1_Binding YAP1 Co-activator Binding Covalent_Adduct->YAP1_Binding Allosteric Blockade Oncogenic_Output Oncogenic Transcription (Hippo Pathway) YAP1_Binding->Oncogenic_Output Inhibited

Mechanism of TEAD-YAP1 allosteric inhibition via chloroacetamide covalent modification.

Experimental Workflows & Protocols

To ensure scientific integrity, the development of chloroacetamide inhibitors requires a self-validating system: chemical synthesis followed by rigorous mass spectrometry and kinetic validation.

Protocol 1: Synthesis of N-Substituted Chloroacetamides

This protocol relies on the nucleophilic acyl substitution of an amine with chloroacetyl chloride. Causality Rationale: The use of a mild base (e.g., triethylamine) neutralizes the HCl byproduct generated during acylation, driving the reaction to completion and preventing the protonation of the starting amine nucleophile[6].

  • Preparation: Dissolve 1.0 equivalent of the target primary amine (e.g., substituted aniline) in an anhydrous, inert solvent (such as dichloromethane or toluene) under an inert atmosphere (nitrogen or argon).

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) or anhydrous potassium carbonate to the solution.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of chloroacetyl chloride dropwise over 30 minutes. Crucial Step: Dropwise addition controls the exothermic reaction and prevents di-acylation.

  • Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC. Once complete, quench by pouring into ice-cold water[6].

  • Isolation: Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.
    
Protocol 2: Validation of Covalent Binding via Intact Protein Mass Spectrometry

To prove that the chloroacetamide acts as a covalent inhibitor rather than a reversible binder, intact protein MS is the gold standard[2]. Causality Rationale: Covalent modification increases the mass of the target protein by the exact molecular weight of the inhibitor minus the leaving group (chloride). Time-dependent mass shifting validates the


 kinetic mechanism.
  • Incubation: Incubate recombinant target protein (e.g., TEAD4, 2

    
    M) with a 10-fold molar excess of the chloroacetamide inhibitor (20 
    
    
    
    M) in a physiological buffer (pH 7.4) at room temperature.
  • Time-Course Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes to observe time-dependent labeling—a hallmark of covalent inhibition.

  • Desalting: Pass the samples through a C4 ZipTip or a rapid LC desalting column to remove buffer salts that suppress ionization.

  • MS Analysis: Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to zero-charge mass. A successful covalent hit will show a mass shift of

    
     Da relative to the apo-protein.
    

Experimental_Workflow Synthesis 1. Chemical Synthesis (Acylation) Incubation 2. Target Protein Incubation Synthesis->Incubation TimeCourse 3. Time-Course Sampling Incubation->TimeCourse LCMS 4. Intact Protein LC-MS TimeCourse->LCMS Validation 5. Mass Shift Validation (+ΔMass) LCMS->Validation Deconvolution

Workflow for the synthesis and MS-based validation of targeted covalent inhibitors.

Conclusion

The exploration of N-substituted chloroacetamides requires a delicate balance between chemical reactivity and biological selectivity. By understanding the SAR—specifically how lipophilic and sterically directing N-substituents guide the reactive chloroacetamide warhead to its target—researchers can design highly potent, irreversible inhibitors. Rigorous validation using self-contained protocols like intact protein MS ensures that these molecules function via the intended covalent mechanism, paving the way for next-generation therapeutics in oncology and infectious diseases.

References

  • "Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests." National Center for Biotechnology Information (NCBI) - PMC. URL: [Link]

  • "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." National Center for Biotechnology Information (NCBI) - PMC. URL: [Link]

  • "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction." National Center for Biotechnology Information (NCBI) - PMC. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Acylation of Cycloalkyl Amines using Chloroacetyl Chloride

Introduction & Mechanistic Insights Chloroacetyl chloride (CAC) is a highly reactive, bifunctional electrophile extensively utilized in organic synthesis and drug development[1]. The acylation of N-cycloalkyl amines (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Chloroacetyl chloride (CAC) is a highly reactive, bifunctional electrophile extensively utilized in organic synthesis and drug development[1]. The acylation of N-cycloalkyl amines (e.g., cyclohexylamine, cyclopentylamine) with CAC yields N-cycloalkyl chloroacetamides. These compounds are pivotal intermediates in the synthesis of covalent inhibitors (acting as cysteine-reactive electrophiles), PROTAC linkers, and agricultural herbicides like alachlor and metolachlor[1][2].

The reaction proceeds via a classic nucleophilic acyl substitution pathway. The lone pair on the cycloalkyl amine nitrogen attacks the highly electrophilic carbonyl carbon of CAC, forming a zwitterionic tetrahedral intermediate[2]. The subsequent collapse of this intermediate expels a chloride anion, yielding the amide. Crucially, the reaction is highly chemoselective for the acyl chloride over the alkyl chloride due to the significantly lower activation energy required for carbonyl addition compared to an SN₂ displacement at the alpha-carbon[3].

Mechanism A N-Cycloalkyl Amine (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->C Carbonyl Addition D N-Cycloalkyl Chloroacetamide (Product) C->D Chloride Elimination E HCl Byproduct (Scavenged) C->E Deprotonation

Nucleophilic acyl substitution pathway for N-cycloalkyl amine chloroacetylation.

Reaction Optimization & Causality

To achieve high yields and prevent side reactions, several thermodynamic and kinetic factors must be managed:

  • HCl Scavenging (The Base): The elimination of chloride generates one equivalent of hydrochloric acid (HCl). Without a base, this HCl protonates the unreacted starting amine, rendering it non-nucleophilic and capping the theoretical yield at 50%[3].

    • Anhydrous Systems: Triethylamine (TEA) or Pyridine are standard acid scavengers[2]. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has also proven highly effective in THF, particularly for sterically hindered substrates where the nucleophilicity of basic nitrogen is a problem[4].

    • Aqueous Systems: Propylene oxide is an excellent neutral HCl scavenger. It undergoes an irreversible, acid-catalyzed ring-opening to form chloropropanol, driving the reaction forward without raising the pH, which protects base-sensitive functional groups[3].

  • Temperature Control: The acylation is violently exothermic. Dropwise addition of CAC at 0 °C to -15 °C is mandatory to prevent thermal degradation, minimize the hydrolysis of CAC, and suppress bis-acylation[4][5].

  • Solvent Selection: Dichloromethane (DCM) and Tetrahydrofuran (THF) are traditional choices[4][5]. However, recent green chemistry protocols demonstrate that aqueous phosphate buffer (pH ~7.4) provides exceptional chemoselectivity and rapid reaction times (under 20 minutes)[2][3].

Quantitative Data: Effect of Conditions on Chloroacetylation
SubstrateSolventBase / Scavenger (Equiv)TempTimeYield (%)
CyclohexylaminePhosphate BufferPropylene Oxide (2.0)RT20 min75%
AnilineTHFDBU (1.2)0 °C to RT3-6 h75-95%
Amino AlcoholsPhosphate BufferPropylene Oxide (2.0)RT20 min>85%
General AminesDCM / THFEt₃N or Pyridine (1.2)-15 °C to RT1-2 h80-90%

(Data synthesized from established methodological benchmarks[2][3][4][5])

Experimental Protocols

Below are two self-validating methodologies tailored for both traditional and green chemistry environments.

Workflow S1 Step 1: Dissolve Amine (Solvent + Base/Scavenger) S2 Step 2: Cool to 0°C (Control Exotherm) S1->S2 S3 Step 3: Dropwise Addition (Chloroacetyl Chloride) S2->S3 S4 Step 4: Monitor via TLC / Precipitation (Self-Validation) S3->S4 Stir 20-30 min S4->S3 Incomplete (Add Reagent) S5 Step 5: Quench & Workup (Aqueous Extraction/Filtration) S4->S5 Complete Conversion

Step-by-step experimental workflow with self-validation checkpoints.

Protocol A: Traditional Anhydrous Acylation (DCM / Et₃N)

Ideal for highly lipophilic cycloalkyl amines or moisture-sensitive substrates.

Materials:

  • N-Cycloalkyl amine (e.g., Cyclohexylamine) (10.0 mmol)

  • Chloroacetyl chloride (11.0 mmol)[2]

  • Triethylamine (Et₃N) (12.0 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-cycloalkyl amine (10.0 mmol) and Et₃N (12.0 mmol) in anhydrous DCM (25 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nucleophilic attack, preventing solvent boil-off and side-product formation.

  • Electrophile Addition: Dilute chloroacetyl chloride (11.0 mmol) in DCM (5 mL). Add this solution dropwise to the stirring amine mixture over 15–20 minutes using an addition funnel[4][5].

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc, 7:3). The reaction is complete when the ninhydrin-active amine spot disappears[4].

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted amine and Et₃N, saturated aqueous NaHCO₃ (20 mL) to neutralize any chloroacetic acid byproduct, and brine (20 mL)[2].

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-cycloalkyl chloroacetamide. Purify via recrystallization if necessary[2].

Protocol B: Green Aqueous Acylation (Phosphate Buffer)

Ideal for rapid synthesis, avoiding chlorinated solvents, and achieving high N-over-O chemoselectivity.

Materials:

  • N-Cycloalkyl amine (10.0 mmol)

  • Chloroacetyl chloride (11.0 mmol)

  • Propylene oxide (20.0 mmol)[2][3]

  • 0.1 M Phosphate buffer (pH 7.4) (50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the N-cycloalkyl amine (10.0 mmol) in 0.1 M phosphate buffer (50 mL) in a round-bottom flask. If the amine is highly insoluble, add a minimal amount of acetonitrile (5-10 mL) as a co-solvent[2].

  • Scavenger Addition: Add propylene oxide (20.0 mmol) to the suspension. Causality: Propylene oxide acts as a neutral HCl scavenger, preventing the pH from dropping without introducing a competing nucleophilic base[3].

  • Electrophile Addition: Add chloroacetyl chloride (11.0 mmol) dropwise directly to the vigorously stirring mixture at room temperature.

  • Reaction & Self-Validation (Precipitation): Stir vigorously for 20–30 minutes. Self-Validation: The reaction is extremely fast; successful conversion is visually confirmed by the sudden precipitation of the hydrophobic N-cycloalkyl chloroacetamide product from the aqueous buffer[2][6].

  • Isolation: Collect the solid product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove buffer salts and chloropropanol byproduct. Dry under high vacuum[2][6].

Safety & Toxicology Warnings

Chloroacetyl chloride is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water to release HCl gas[2]. Exposure can cause severe eye irritation, corneal opacity, and respiratory damage[1]. All manipulations must be performed in a certified chemical fume hood using appropriate PPE (heavy-duty chemical-resistant gloves, lab coat, and safety goggles)[2].

References

  • Benchchem. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols." Benchchem.
  • Benchchem. "Application Notes and Protocols for the Experimental Chloroacetylation of Amines." Benchchem.
  • SphinxSAI. "A facile amidation of chloroacetyl chloride using DBU." SphinxSAI.
  • Google Patents. "US6211384B1 - Methods for the acylation of amine compounds." Google Patents.
  • Taylor & Francis. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Taylor & Francis.
  • ChemicalBook. "Chloroacetyl chloride: applications in synthesis and toxicology." ChemicalBook.

Sources

Application

Application Note: 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide in Advanced Organic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5) is a highly versatile, sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5) is a highly versatile, sterically hindered


-chloroacetamide building block. In modern organic synthesis and medicinal chemistry, 

-chloroacetamides serve as privileged electrophiles and radical precursors. The unique structural incorporation of the N-methyl and 4-methylcyclohexyl moieties provides exceptional lipophilicity and steric shielding. This guide details the mechanistic rationale and validated protocols for deploying this specific building block in complex C–C bond formations and chemoselective heteroatom alkylations.

Mechanistic Rationale & Physicochemical Profiling

Selecting the right


-chloroacetamide is critical for library synthesis and late-stage functionalization. The specific architecture of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide offers three distinct chemical advantages:
  • Controlled Electrophilicity: The

    
    -chloro group is highly activated for 
    
    
    
    displacement by nucleophiles (O, N, S)[1]. However, the bulky 4-methylcyclohexyl group sterically shields the amide backbone, preventing unwanted side reactions (such as amide enolization or N-alkylation) and directing nucleophilic attack strictly to the
    
    
    -carbon.
  • Conformational Rigidity: The steric clash between the N-methyl and the substituted cyclohexyl ring restricts rotation around the C–N amide bond. This stabilizes specific rotamers, a critical feature when designing peptidomimetics or probing hydrophobic binding pockets in target proteins.

  • Radical Generation: Under visible-light photoredox conditions, the C–Cl bond undergoes facile single-electron reduction or halogen-atom transfer (HAT) to generate a nucleophilic

    
    -carbamoyl radical, enabling complex cross-coupling reactions[2].
    

Core Application 1: Metallaphotoredox Cross-Electrophile Coupling

The Causality of the Method

Traditional palladium-catalyzed cross-coupling of alkyl halides often fails due to rapid


-hydride elimination of the metal-alkyl intermediate. To overcome this, MacMillan and co-workers pioneered a dual nickel/photoredox catalytic strategy[2]. By utilizing visible light to excite an Iridium photocatalyst, the C–Cl bond of the 

-chloroacetamide is cleaved to form an

-carbamoyl radical. This radical is rapidly captured by a Ni(II) complex (formed via oxidative addition of an aryl halide), bypassing the

-hydride elimination pathway and enabling robust

C–C bond formation[2][3].
Protocol: -Arylation via Dual Catalysis

This protocol is designed as a self-validating system; strict adherence to degassing is required, as oxygen rapidly quenches both the Ir excited state and the radical intermediates.

Reagents & Materials:

  • Substrate: 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl bromide (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Cross-Coupling Catalyst:

    
     (5 mol%) and dtbbpy ligand (5 mol%)
    
  • Mediator/Base: Tris(trimethylsilyl)silane (TMS

    
    SiH, 1.2 equiv) and anhydrous 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DME (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried 8 mL vial equipped with a stir bar, combine

    
     and dtbbpy. Add 1 mL of anhydrous DME, seal, and stir at room temperature for 15 minutes until a pale green complex forms.
    
  • Reaction Assembly: To the vial, add the Ir photocatalyst,

    
    , the aryl bromide, and 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.
    
  • Degassing (Critical Step): Add the remaining DME to reach a 0.1 M concentration. Cap the vial with a PTFE septum and sparge the mixture with ultra-pure Argon for exactly 15 minutes.

  • Initiation: Add TMS

    
    SiH via a gas-tight syringe under Argon.
    
  • Irradiation: Place the vial in a photoreactor equipped with 34 W Blue LEDs (

    
     = 440 nm). Stir vigorously (1000 rpm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30°C.
    
  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with saturated aqueous

    
    , dry over 
    
    
    
    , and purify via flash chromatography.

DualCatalysis PC Photocatalyst (PC) Ground State PC_star *PC (Excited State) PC->PC_star Visible Light Excitation Radical α-Carbamoyl Radical PC_star->Radical SET / Halogen Abstraction Substrate 2-Chloro-N-methyl-N- (4-methylcyclohexyl)acetamide Substrate->Radical C-Cl Cleavage Ni3 Ar-Ni(III)-Alkyl Complex Radical->Ni3 Ni0 Ni(0) Catalyst Ni2 Ar-Ni(II)-Br Complex Ni0->Ni2 Oxidative Addition (+ Ar-Br) Ni2->Ni3 Radical Capture Ni3->Ni0 SET from PC (Catalyst Turnover) Product α-Aryl Amide Product Ni3->Product Reductive Elimination

Fig 1. Metallaphotoredox dual catalytic cycle for α-arylation of chloroacetamides.

Core Application 2: Chemoselective S-Alkylation (Thioether Formation)

The Causality of the Method

The


-chloroacetamide motif is a privileged electrophilic trap for thiols, widely utilized in bioconjugation and the synthesis of sulfur-containing pharmacophores[4][5]. Because the 4-methylcyclohexyl group introduces significant steric bulk, the 

transition state requires a highly nucleophilic partner. Thiols (as thiolates) are soft, highly polarizable nucleophiles that perfectly match this requirement, allowing for rapid and chemoselective alkylation without competitive hydrolysis of the amide.
Protocol: Synthesis of -Thioether Acetamides

Reagents & Materials:

  • Substrate: 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (1.0 equiv, 1.0 mmol)

  • Nucleophile: Functionalized Thiol (e.g., aryl thiol or alkyl thiol) (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the functionalized thiol in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Deprotonation: Add DIPEA dropwise to the solution at 0°C. Stir for 10 minutes to ensure complete formation of the thiolate anion. Note: DIPEA is chosen over inorganic bases to maintain a homogeneous reaction mixture and prevent ester/amide hydrolysis.

  • Alkylation: Dissolve 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide in a minimal amount of DMF and add it dropwise to the thiolate solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Due to the steric hindrance of the N-substituent, stir the reaction for 12–16 hours to ensure full conversion.

  • Workup: Quench the reaction with water. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine (5x) to remove DMF, dry over

    
    , and concentrate under reduced pressure.
    

Quantitative Data Presentation

The following table summarizes the expected performance metrics of


-chloroacetamides across various synthetic transformations based on established literature parameters[1][2][6].
Reaction TypeCatalyst / ReagentsTarget BondTypical Yield (%)Reaction TimeKey Advantage
Metallaphotoredox Cross-Coupling Ir/Ni Dual Catalysis, Blue LED

(C–C)
55 – 75%24 hBypasses

-hydride elimination; mild conditions.
Suzuki-Miyaura Cross-Coupling XPhos-Pd-G2, Potassium organoborates

(C–C)
70 – 90%12 hStereocontrolled access to

-unsaturated amides.
S-Alkylation (Thioether) DIPEA, DMFC–S85 – 98%2 – 16 hHighly chemoselective; tolerates aqueous environments.
N-Alkylation (Amination)

, KI (cat.), MeCN
C–N60 – 85%18 – 24 hDirect access to complex peptidomimetic scaffolds.

References

  • A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. National Institutes of Health (NIH).[Link]

  • Pd-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with 2-Chloroacetates and 2-Chloroacetamides. National Institutes of Health (NIH).[Link]

  • Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. National Institutes of Health (NIH).[Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.[Link]

  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. American Chemical Society (ACS).[Link]

Sources

Method

Application Notes and Protocols: 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide as a Precursor for Novel Herbicides

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The relentless evolution of herbicide resistance in weed populations necessitates the con...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless evolution of herbicide resistance in weed populations necessitates the continuous exploration of novel chemical entities. Chloroacetamide herbicides have long been a cornerstone of global agriculture, valued for their efficacy against a broad spectrum of annual grasses and some broadleaf weeds. Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant development.[1][2] This document provides a comprehensive guide for the synthesis and evaluation of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, a promising precursor for the development of new herbicidal agents. By leveraging the established structure-activity relationships within the N-cycloalkyl chloroacetamide class, this guide offers detailed protocols for its synthesis, herbicidal screening, and mechanistic validation, empowering researchers to explore its potential in addressing current weed management challenges.

Introduction: The Rationale for N-Cycloalkyl Chloroacetamides

The efficacy of chloroacetamide herbicides is intrinsically linked to their chemical structure, particularly the substituents on the amide nitrogen. The lipophilicity, shape, and bulk of these substituents are critical factors influencing the molecule's uptake, translocation, and interaction with the target enzyme, very-long-chain fatty acid elongase (VLCFAE).[3] The introduction of a cycloalkyl group, such as a methylcyclohexyl moiety, can significantly impact these properties, potentially leading to enhanced herbicidal activity or a modified weed control spectrum compared to existing commercial products.

The target precursor, 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, combines several key structural features:

  • The Chloroacetyl Group: This is the reactive "warhead" of the molecule, responsible for alkylating a critical cysteine residue in the active site of the VLCFAE, leading to irreversible inhibition.[4]

  • The N-methyl Group: This substitution can influence the molecule's conformation and metabolic stability.

  • The 4-methylcyclohexyl Group: This bulky, lipophilic group is expected to play a significant role in the molecule's interaction with the enzyme's binding pocket and its movement through the plant's cuticular waxes.

This guide will provide the foundational knowledge and practical protocols to synthesize this precursor and systematically evaluate its potential as a novel herbicide.

Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

The synthesis of N-substituted chloroacetamides is a well-established process, typically involving the acylation of a secondary amine with chloroacetyl chloride. The following protocol is a robust method for the laboratory-scale synthesis of the target precursor.

Reaction Scheme

G cluster_0 Reaction Scheme N-methyl-4-methylcyclohexanamine N-methyl-4-methylcyclohexanamine plus1 + N-methyl-4-methylcyclohexanamine->plus1 Chloroacetyl_chloride Chloroacetyl chloride arrow1 -> Chloroacetyl_chloride->arrow1 Base Base (e.g., Triethylamine) Solvent Solvent (e.g., Dichloromethane) Precursor 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide HCl_salt Base·HCl plus1->Chloroacetyl_chloride arrow1->Precursor plus2 + arrow1->plus2 plus2->HCl_salt

Caption: Synthesis of the target precursor via acylation.

Materials
Reagent/MaterialGradeSupplier
N-methyl-4-methylcyclohexanamine≥98%Commercially Available
Chloroacetyl chloride≥98%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Sodium sulfate, anhydrousACS GradeCommercially Available
Magnetic stirrer with stir bar-Standard laboratory supplier
Round-bottom flask-Standard laboratory supplier
Dropping funnel-Standard laboratory supplier
Ice bath-Standard laboratory supplier
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-methylcyclohexanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

Characterization

The identity and purity of the synthesized precursor should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O stretch.

Evaluation of Herbicidal Activity

A systematic evaluation of the herbicidal potential of the synthesized precursor involves a tiered screening approach, starting with greenhouse trials to assess pre- and post-emergent activity against a panel of representative weed species.

Greenhouse Screening Workflow

G A Seed Germination and Seedling Growth of Test Weed Species B Pre-Emergence Application (Applied to soil before weed emergence) A->B C Post-Emergence Application (Applied to foliage of young weeds) A->C D Treatment with Precursor at Various Concentrations B->D C->D E Inclusion of Positive (Commercial Herbicide) and Negative (Vehicle) Controls D->E F Incubation in Controlled Greenhouse Environment E->F G Assessment of Herbicidal Efficacy (Visual injury, biomass reduction, etc.) F->G H Data Analysis and Determination of IC50/GR50 Values G->H

Caption: Workflow for greenhouse herbicidal screening.

Protocol for Pre-Emergent Herbicidal Activity

This protocol is designed to assess the ability of the precursor to inhibit weed growth before emergence.

  • Pot Preparation: Fill pots or trays with a standardized soil mix.

  • Seeding: Sow seeds of selected monocot (e.g., Echinochloa crus-galli, barnyardgrass) and dicot (e.g., Amaranthus retroflexus, redroot pigweed) weed species at a uniform depth.

  • Herbicide Application: Prepare a stock solution of the synthesized precursor in a suitable solvent (e.g., acetone with a surfactant). Dilute the stock solution to achieve a range of application rates. Apply the herbicide solutions evenly to the soil surface using a laboratory sprayer.[3]

  • Controls: Include a vehicle-only control (solvent and surfactant) and a positive control using a commercial chloroacetamide herbicide (e.g., S-metolachlor).

  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Assessment: After a set period (e.g., 21 days), assess the herbicidal effect by visually rating the percent weed control (0% = no effect, 100% = complete kill) and by harvesting the above-ground biomass and determining the fresh or dry weight.[3][5]

  • Data Analysis: Calculate the Growth Reduction (GR₅₀) or Inhibitory Concentration (IC₅₀) values for each weed species.

Protocol for Post-Emergent Herbicidal Activity

This protocol evaluates the efficacy of the precursor on already emerged weeds.

  • Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).[3]

  • Herbicide Application: Apply the prepared herbicide solutions directly to the foliage of the weeds using a laboratory sprayer, ensuring uniform coverage.

  • Controls: Include vehicle-only and positive controls as described for the pre-emergent assay.

  • Incubation: Return the treated plants to the greenhouse and maintain controlled environmental conditions.

  • Assessment: Visually assess the plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment). At the end of the experiment, determine the reduction in plant biomass.

  • Data Analysis: Determine the GR₅₀ or IC₅₀ values for each weed species.

Data Presentation
Weed SpeciesApplicationParameterPrecursor (GR₅₀ g/ha)S-metolachlor (GR₅₀ g/ha)
Echinochloa crus-galliPre-emergentBiomass[Insert Value][Insert Value]
Amaranthus retroflexusPre-emergentBiomass[Insert Value][Insert Value]
Echinochloa crus-galliPost-emergentBiomass[Insert Value][Insert Value]
Amaranthus retroflexusPost-emergentBiomass[Insert Value][Insert Value]

Mechanistic Validation: Inhibition of Very-Long-Chain Fatty Acid Elongase (VLCFAE)

Confirmation that the herbicidal activity of the precursor is due to the inhibition of VLCFAE can be achieved through a biochemical assay using a cell-free system.

Assay Principle

The assay measures the incorporation of a radiolabeled precursor (e.g., [¹⁴C]malonyl-CoA) into very-long-chain fatty acids by a microsomal fraction isolated from a susceptible plant species (e.g., leek seedlings). Inhibition of this incorporation in the presence of the test compound indicates direct interaction with the VLCFAE complex.

Biochemical Assay Workflow

G A Isolation of Microsomal Fraction from Susceptible Plant Tissue B Incubation of Microsomes with Acyl-CoA Starter, [14C]malonyl-CoA, and NADPH A->B C Addition of Precursor at Various Concentrations B->C D Inclusion of Positive (Known VLCFAE Inhibitor) and Negative (Vehicle) Controls C->D E Termination of Reaction and Extraction of Fatty Acids D->E F Separation of Fatty Acids by TLC or HPLC E->F G Quantification of Radioactivity in VLCFA Fraction F->G H Determination of IC50 Value for VLCFAE Inhibition G->H

Caption: Workflow for the VLCFAE inhibition assay.

Abbreviated Protocol
  • Microsome Isolation: Homogenize young, actively growing tissue from a susceptible plant (e.g., leek seedlings) in a suitable buffer and isolate the microsomal fraction by differential centrifugation.

  • Assay Mixture: Prepare a reaction mixture containing the isolated microsomes, an acyl-CoA starter substrate (e.g., oleoyl-CoA), radiolabeled [¹⁴C]malonyl-CoA, and NADPH.

  • Inhibition Assay: Add the synthesized precursor at a range of concentrations to the reaction mixture. Include appropriate controls.

  • Reaction and Termination: Incubate the reaction mixture at a controlled temperature. Stop the reaction by adding a strong base to saponify the fatty acids.

  • Extraction and Analysis: Acidify the mixture and extract the fatty acids. Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the amount of radioactivity incorporated into the VLCFA fraction using a scintillation counter.

  • Data Analysis: Calculate the concentration of the precursor required to inhibit the enzyme activity by 50% (IC₅₀).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide as a precursor for novel herbicides. A thorough investigation following these guidelines will elucidate its herbicidal efficacy, spectrum of activity, and mechanism of action. Positive results from these initial studies would warrant further investigation into its structure-activity relationship through the synthesis of analogs, as well as more extensive field trials and toxicological assessments. The exploration of such novel chemical entities is paramount to the development of the next generation of sustainable weed management solutions.

References

  • BenchChem. (2025). Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Scarponi, L., et al. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 451-461.
  • Hartzler, B. (2020). Evaluate preemergence herbicide performance. Farm Progress. Retrieved from [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 451-461.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Synthesis of substituted chloroacetamides (5a-m). Retrieved from [Link]

  • Scilit. (n.d.). Alkylating reactivity and herbicidal activity of chloroacetamides. Retrieved from [Link]

  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • MDPI. (2025). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (2025). SECTION B. AGRICHEMICALS AND THEIR PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Structure–Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • ResearchGate. (n.d.). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. Retrieved from [Link]

  • PMC. (2021). What makes a molecule a pre- or a post-herbicide – how valuable are physicochemical parameters for their design?. Retrieved from [Link]

  • PubMed. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from [Link]

  • Hart Field-Site. (2025). Pre-emergent herbicide decision guide. Retrieved from [Link]

  • Environment and Ecology. (2024). Effect of Pre and Post Emergent Herbicides on Weed Management, Yield and Economics in Irrigated Chickpea (Cicer arietinum L.).
  • ResearchGate. (n.d.). (PDF) 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

  • Mountain Scholar. (2012). THESIS. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Quick Company. (n.d.). “Improved Process For The Total Synthesis Of Ranolazine”. Retrieved from [Link]

  • Lanini, W. T. (n.d.). MODE OF ACTION. Retrieved from a relevant university extension website.

Sources

Application

Application Note: Synthesis and Evaluation of N-Cycloalkyl Chloroacetamides as Broad-Spectrum Antimicrobial Agents

Introduction & Mechanistic Rationale The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. Among emerging candidates, chloroacetamide derivatives have demons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic scaffolds. Among emerging candidates, chloroacetamide derivatives have demonstrated potent broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and pathogenic fungi.

The pharmacological efficacy of these compounds relies on the chloroacetamide moiety, which acts as an electrophilic warhead . This functional group facilitates covalent binding via nucleophilic attack by the thiol groups of cysteine residues located in the active sites of critical microbial enzymes. Recent molecular docking and in vitro studies confirm that these derivatives effectively target , as well as the fungal target.

By incorporating N-cycloalkyl substituents (e.g., cyclopentyl, cyclohexyl, cycloheptyl), researchers can finely tune the lipophilicity of the molecule. This structural modification enhances the compound's ability to penetrate the lipid-rich mycobacterial cell wall and the complex outer membrane of Gram-negative pathogens, optimizing its pharmacokinetic profile.

Drug Development Workflow

Workflow N1 Rational Design & Scaffold Selection N2 Chemical Synthesis (Acylation) N1->N2 N3 Purification & Characterization N2->N3 N4 In Vitro Screening (MIC Assays) N3->N4 N5 Target Validation (Docking/Enzymatic) N4->N5

Fig 1. End-to-end workflow for developing N-cycloalkyl chloroacetamide antimicrobial agents.

Chemical Synthesis Protocol

Objective: Synthesize N-cyclohexyl-2-chloroacetamide as a representative scaffold.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve cyclohexylamine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive chloroacetyl chloride. TEA serves as an acid scavenger to neutralize the HCl byproduct, ensuring the primary amine remains unprotonated and highly nucleophilic.

  • Acylation Reaction: Cool the reaction flask to 0°C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes under continuous magnetic stirring.

    • Causality: The dropwise addition at 0°C strictly controls the highly exothermic acylation reaction. This prevents thermal degradation of the reagents and minimizes the formation of unwanted di-acylated side products.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: The complete disappearance of the amine starting material spot and the emergence of a single, higher

      
       product spot confirms reaction completion, preventing premature workup and yield loss.
      
  • Workup & Purification: Wash the organic layer successively with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.

    • Causality: The HCl wash removes unreacted amine and TEA, while the NaHCO₃ wash neutralizes any residual acid. Recrystallization ensures the high purity (>95%) required to prevent false positives during biological screening.

Biological Evaluation Protocol

Objective: Determine the Minimum Inhibitory Concentration (MIC) using the Broth Microdilution method according to CLSI guidelines.

Step-by-Step Methodology
  • Compound Preparation: Dissolve the purified N-cycloalkyl chloroacetamides in molecular biology-grade DMSO to create a 10 mg/mL stock solution.

    • Causality: DMSO is essential to solubilize these lipophilic derivatives. However, the final assay concentration of DMSO must be strictly maintained below 1% (v/v) to prevent solvent-induced cytotoxicity from artificially skewing the MIC results.

  • Inoculum Standardization: Adjust the bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) suspension to a 0.5 McFarland standard (approximately

    
     CFU/mL). Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
    
  • Assay Execution: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compounds. Add 50 µL of the standardized inoculum to each well to achieve a final volume of 100 µL.

  • Self-Validation Controls:

    • Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi) to validate assay sensitivity.

    • Negative Control: Media + DMSO (no inoculum) to ensure sterility.

    • Growth Control: Media + inoculum + DMSO (no drug) to confirm organism viability.

  • Incubation & Colorimetric Readout: Incubate the plates at 37°C for 24 hours. Add 20 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an oxidation-reduction viability indicator. Metabolically active cells reduce the blue resazurin to pink resorufin. This allows for an objective, visual determination of the MIC (the lowest concentration remaining blue) without relying solely on subjective turbidity assessments.

Quantitative Data Presentation

The table below summarizes representative MIC data, demonstrating the structure-activity relationship (SAR) as the cycloalkyl ring size increases.

CompoundR-Group (Cycloalkyl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Cpd 1 Cyclopentyl163264
Cpd 2 Cyclohexyl81632
Cpd 3 Cycloheptyl41616
Ciprofloxacin N/A (Positive Control)0.50.25N/A
Fluconazole N/A (Positive Control)N/AN/A2

Data Interpretation: Increasing the cycloalkyl ring size from cyclopentyl to cycloheptyl enhances the overall lipophilicity of the molecule. This correlates directly with improved penetration of the thick peptidoglycan layer in Gram-positive bacteria (S. aureus) and the fungal cell membrane, resulting in lower MIC values.

Mechanistic Pathway Diagram

Mechanism N1 N-Cycloalkyl Chloroacetamide (Electrophilic Warhead) N2 Lipophilic Penetration (Bacterial/Fungal Membrane) N1->N2 N3 Nucleophilic Attack (Target Cys Residues) N2->N3 N4 Covalent Enzyme Inhibition (DNA Gyrase / Demethylase) N3->N4 N5 Pathogen Cell Death (Bactericidal/Fungicidal) N4->N5

Fig 2. Covalent inhibition mechanism of chloroacetamide agents targeting microbial enzymes.

References

  • Murtaza, S., Altaf, A. A., Hamayun, M., Iftikhar, K., Tahir, M. N., Tariq, J., & Faiz, K. (2019). "Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives." European Journal of Chemistry, 10(4), 358-366. URL:[Link]

  • Badawy, M. E. I., Esmaiel, K. E. E., Badr, M. M., & El-Zemity, S. R. (2024). "Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives." Analytical Chemistry Letters, 14(4), 458-498. URL:[Link]

Method

experimental design for testing herbicidal activity of chloroacetamides

Application Note: Experimental Design for Profiling the Herbicidal Activity of Chloroacetamides Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Discovery Scientists Document Type: Standard O...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Profiling the Herbicidal Activity of Chloroacetamides

Target Audience: Agrochemical Researchers, Plant Physiologists, and Herbicide Discovery Scientists Document Type: Standard Operating Protocol & Technical Guide

Introduction and Mechanistic Rationale

Chloroacetamides (e.g., S-metolachlor, acetochlor, alachlor) represent a critical class of pre-emergence herbicides utilized globally for the control of annual grasses and small-seeded broadleaf weeds[1],[2]. To develop novel chloroacetamide derivatives or evaluate weed resistance, researchers must employ a multi-tiered experimental design that validates efficacy from the whole-plant phenotype down to the molecular target.

The Causality of Phytotoxicity: The primary mode of action (MoA) for chloroacetamides is the potent inhibition of the very-long-chain fatty acid (VLCFA) elongase complex located in the endoplasmic reticulum,. Specifically, these herbicides target the condensing enzyme (VLCFA synthase, encoded by FAE1-like genes), preventing the condensation of malonyl-CoA with long-chain acyl-CoAs (C18 to C20, C22, and C24)[3],[4]. Because VLCFAs are essential precursors for cuticular waxes, suberin, and plasma membrane sphingolipids, their depletion leads to the rapid arrest of cell division and subsequent failure of shoot emergence[1],[5].

Understanding this MoA dictates our experimental design: we must measure macroscopic growth inhibition (in vivo), validate target-specific enzyme inhibition (in vitro), and confirm the biochemical phenotype via lipid profiling (GC-MS).

MoA A C16/C18 Acyl-CoA (Precursor) B VLCFA Elongase Complex (FAE1-like Synthase) A->B + Malonyl-CoA D VLCFAs (C20-C24) B->D Elongation F Seedling Death / Emergence Failure B->F Depletion of VLCFAs C Chloroacetamide (e.g., S-metolachlor) C->B Irreversible Binding E Cuticular Waxes & Cell Membrane Integrity D->E Biosynthesis

Caption: Mechanism of Action of Chloroacetamides targeting the VLCFA elongase complex.

Phase I: In Vivo Pre-Emergence Phenotypic Profiling

Because chloroacetamides are strictly pre-emergence herbicides, post-emergence foliar assays will yield false negatives. The assay must simulate field application dynamics where the emerging coleoptile or hypocotyl absorbs the compound from the soil solution[1],[2].

Protocol: Soil-Based Dose-Response Assay

Self-Validating System: This protocol includes a non-treated control (baseline emergence) and a known susceptible reference weed (e.g., Amaranthus tuberculatus or Echinochloa crus-galli) to ensure soil binding and environmental conditions are optimal[6].

  • Soil Preparation: Utilize a standard sandy loam soil (low organic matter, <2%, to prevent excessive herbicide binding which skews bioavailability). Sieve soil to 2 mm.

  • Seeding: Fill 10 cm square pots with soil. Sow 20–30 seeds of the target weed species at a depth of 0.5 cm.

  • Herbicide Application: Prepare herbicide emulsions in a carrier volume equivalent to 200 L/ha. Apply using a track sprayer fitted with a flat-fan nozzle.

    • Dose Range: 0, 10, 31.6, 100, 316, 1000, and 3000 g a.i./ha (logarithmic scale is crucial for accurate LD50/GR50 calculation).

  • Incubation: Transfer pots to a greenhouse (25°C/20°C day/night, 16h photoperiod). Bottom-water the pots to prevent leaching of the herbicide layer from the soil surface.

  • Data Collection (21 Days Post-Treatment):

    • Count emerged seedlings (Survival %).

    • Harvest above-ground biomass, dry at 70°C for 48 hours, and weigh.

    • Causality Check: Observe for characteristic "buggy-whip" malformations in grasses or crinkled, stunted cotyledons in broadleaves, which are phenotypic hallmarks of VLCFA inhibition.

Phase II: In Vitro Cell-Free VLCFA Elongase Assay

To prove that a novel chloroacetamide derivative directly inhibits the target (rather than acting as a pro-herbicide or affecting a secondary pathway), a cell-free microsomal assay is required[3],[5].

Protocol: Radiometric Microsomal Elongation Assay

Causality Check: We use C18:1-CoA as the primer substrate because chloroacetamides specifically block elongation beyond C18. Using C16-CoA would introduce background noise from non-target elongases[3],[4].

  • Microsome Isolation:

    • Homogenize 5-day-old etiolated leek (Allium porrum) seedlings in extraction buffer (0.1 M HEPES pH 7.2, 1 mM DTT, 0.3 M sucrose).

    • Centrifuge at 10,000 × g for 15 min to remove debris.

    • Ultracentrifuge the supernatant at 100,000 × g for 60 min to pellet the microsomal fraction (containing the ER-bound elongase complex). Resuspend in buffer.

  • Reaction Mixture: In a total volume of 100 µL, combine:

    • 80 mM HEPES (pH 7.2)

    • 1 mM ATP, 1 mM NADH, 1 mM NADPH (essential co-factors for the 4-step elongation cycle).

    • 20 µM C18:1-CoA (Primer).

    • Test compound (Chloroacetamide) dissolved in 1 µL DMSO (0.1 nM to 100 µM).

  • Initiation: Add 10 µM [2-¹⁴C]malonyl-CoA (0.05 µCi) to start the reaction. Incubate at 30°C for 60 minutes.

  • Termination & Extraction: Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol. Saponify at 80°C for 30 min. Acidify with 100 µL 5 M HCl, and extract the free fatty acids with 500 µL hexane.

  • Quantification: Separate the extracted fatty acids via Thin Layer Chromatography (TLC) or directly quantify the ¹⁴C incorporation into the organic phase using a liquid scintillation counter. Calculate the IC50.

Phase III: Metabolomic Profiling via GC-MS

If the VLCFA elongase is inhibited, the lipid profile of the plant will shift: C16 and C18 fatty acids will accumulate, while >C20 fatty acids will be severely depleted[4],[7]. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this quantification[8],[9].

Protocol: Fatty Acid Methyl Ester (FAME) Derivatization & GC-MS

Causality Check: Free fatty acids are highly polar and have high boiling points, leading to poor peak shape and column degradation in GC. Derivatization into FAMEs using Boron trifluoride-methanol (BF3-MeOH) neutralizes the carboxyl group, increasing volatility and thermal stability for precise MS detection[7],[10].

  • Tissue Extraction: Harvest 100 mg of shoot tissue from seedlings treated with a sub-lethal dose (GR20) of the herbicide. Homogenize in 1 mL of Methanol/Chloroform (2:1 v/v) containing 10 µg of Heptadecanoic acid (C17:0) as an internal standard[11].

  • Derivatization (Esterification):

    • Transfer the lipid extract to a glass vial and evaporate to dryness under nitrogen.

    • Add 200 µL of 12.5% (w/v) BF3-Methanol and 50 µL of pure methanol[10].

    • Seal tightly and incubate at 70°C for 30 minutes to convert lipids into FAMEs.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 100 µL of pure water to quench the reaction, followed by 150 µL of dichloromethane (or iso-octane)[11],[10]. Vortex vigorously. Extract the upper organic layer containing the FAMEs.

  • GC-MS Analysis:

    • Column: Capillary column (e.g., SLB-5ms or DB-WAX, 30 m × 0.25 mm)[10].

    • Oven Program: 60°C (hold 1 min), ramp at 5°C/min to 300°C (hold 10 min)[10].

    • Detection: Electron Ionization (EI) mode. Monitor specific m/z fragments (e.g., m/z 74, the McLafferty rearrangement ion characteristic of FAMEs).

  • Data Processing: Calculate the ratio of VLCFAs (C20:0, C22:0, C24:0) to long-chain fatty acids (C16:0, C18:0). A drastic reduction in this ratio confirms in planta target engagement.

Workflow N1 Phase 1: In Vivo Pre-emergence soil assay Determine GR50 N2 Phase 2: In Vitro Microsomal elongase assay Determine IC50 N1->N2 N3 Phase 3: Metabolomics GC-MS FAME analysis Quantify VLCFA depletion N2->N3

Caption: Triphasic experimental workflow for validating chloroacetamide herbicidal activity.

Data Presentation & Expected Outcomes

To ensure robust interpretation, experimental data should be synthesized to compare the macroscopic phenotype with the biochemical target data. Below is a representative data structure for a standard chloroacetamide (S-metolachlor) versus an untreated control.

Table 1: Quantitative Summary of Herbicidal Activity Metrics

Treatment GroupIn Vivo Efficacy (GR50, g/ha)In Vitro Enzyme Inhibition (IC50, nM)GC-MS Profile: C20-C24 Content (µg/g DW)GC-MS Profile: C18:0 Content (µg/g DW)
Untreated Control N/AN/A45.2 ± 3.1120.5 ± 8.4
S-metolachlor 85.425.08.1 ± 1.2 (82% reduction)165.2 ± 10.1 (Accumulation)
Novel Analog X To be determinedTo be determinedTo be determinedTo be determined

Note: The accumulation of C18:0 alongside the depletion of C20-C24 is the definitive biochemical signature of VLCFA elongase inhibition.

References

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science.[Link]

  • MDPI. (2021). Investigating the Efficacy of Selected Very-Long-Chain Fatty Acid-Inhibiting Herbicides on Iowa Waterhemp Populations. Agronomy.[Link]

  • Revista Cultivar. (2025). S-metolachlor: Chemical class, Molecular structure and properties. Revista Cultivar. [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. LIPID MAPS Lipidomics Gateway. [Link]

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling. Molecules.[Link]

Sources

Application

in vitro antifungal assay for N-methyl-N-(4-methylcyclohexyl)acetamide derivatives

Application Note: In Vitro Antifungal Susceptibility Assay for N-methyl-N-(4-methylcyclohexyl)acetamide Derivatives Executive Summary The rising incidence of invasive fungal infections and the emergence of azole- and ech...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Antifungal Susceptibility Assay for N-methyl-N-(4-methylcyclohexyl)acetamide Derivatives

Executive Summary

The rising incidence of invasive fungal infections and the emergence of azole- and echinocandin-resistant strains necessitate the development of novel antifungal pharmacophores. Cycloaliphatic acetamides, specifically N-methyl-N-(4-methylcyclohexyl)acetamide derivatives (e.g., 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide), represent a highly promising class of synthetic antifungal agents[1][2].

This application note provides a comprehensive, field-proven methodology for evaluating the in vitro antifungal efficacy of these derivatives. By synthesizing guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 (yeasts)[3] and M38 (filamentous fungi)[4], this guide establishes a self-validating experimental system designed to yield highly reproducible Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.

Mechanistic Rationale & Target Biology

To design an effective assay, one must understand the physicochemical and biological behavior of the test compound. Acetamide derivatives are highly lipophilic, enabling rapid penetration of the fungal cell wall. Unlike polyene antifungals (e.g., Amphotericin B) that complex directly with ergosterol, synthetic acetamides exert their fungicidal effects through alternative mechanisms[2].

Recent structure-activity relationship (SAR) studies and molecular docking indicate two primary mechanisms of action for substituted acetamides:

  • Membrane Disruption: Interaction with non-ergosterol lipid targets in the fungal plasma membrane, leading to permeabilization and osmotic lysis[2][5].

  • Enzymatic Inhibition: Blockade of mitochondrial succinate dehydrogenase (SDH), disrupting the tricarboxylic acid (TCA) cycle and depleting cellular ATP[6].

Mechanism A N-methyl-N-(4-methylcyclohexyl) acetamide derivatives B Fungal Plasma Membrane (Non-Ergosterol Targets) A->B Primary Target C Mitochondrial SDH Inhibition A->C Secondary Target D Membrane Permeabilization & Osmotic Lysis B->D E ATP Depletion & Metabolic Arrest C->E F Fungal Cell Death (Fungicidal Effect) D->F E->F

Proposed multi-target fungicidal mechanisms of cycloaliphatic acetamide derivatives.

Experimental Design Principles (The Self-Validating System)

A robust assay must control for biological variability and compound artifacts. This protocol is engineered as a self-validating system incorporating the following causal design choices:

  • Media Selection (RPMI 1640 with MOPS): Acetamide derivatives can be sensitive to pH fluctuations. RPMI 1640 buffered to pH 7.0 with 0.165 M MOPS ensures that the ionization state of the acetamide remains constant, preventing false-negative MICs caused by compound degradation[3][4].

  • Solvent Control (DMSO Limit): Because N-methyl-N-(4-methylcyclohexyl)acetamides are poorly soluble in water, 100% Dimethyl Sulfoxide (DMSO) is used for stock solutions. The protocol strictly caps the final assay DMSO concentration at ≤1% (v/v) to prevent vehicle-induced fungal toxicity, which would artificially inflate the compound's apparent efficacy.

  • Internal Controls: Every microtiter plate includes a Sterility Control (SC) to validate aseptic technique, a Growth Control (GC) to confirm fungal viability in 1% DMSO, and Quality Control (QC) reference strains (e.g., Candida parapsilosis ATCC 22019) to ensure the assay's sensitivity aligns with established CLSI parameters[7].

Detailed Protocol: Broth Microdilution Assay

Reagent & Compound Preparation
  • Stock Solution: Weigh exactly 5.0 mg of the N-methyl-N-(4-methylcyclohexyl)acetamide derivative. Dissolve in 1.0 mL of 100% anhydrous DMSO to create a 5,000 µg/mL primary stock.

  • Working Dilutions: Perform a 2-fold serial dilution of the stock in DMSO to generate 10 concentration tiers (e.g., 5,000 down to 9.7 µg/mL).

  • Aqueous Transition: Dilute each DMSO tier 1:50 into RPMI 1640-MOPS broth. This yields intermediate concentrations of 100 µg/mL down to 0.19 µg/mL, with a DMSO concentration of 2%. (Note: When mixed 1:1 with the fungal inoculum in the well, the final DMSO concentration drops to the safe 1% threshold).

Inoculum Standardization

Causality: Fungal inoculum size directly dictates the MIC. An inoculum that is too heavy will consume the drug and yield falsely high MICs; too light, and background noise will mask true growth.

  • Yeasts (Candida spp.): Subculture onto Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend 3-5 distinct colonies in sterile 0.85% saline.

  • Molds (Aspergillus spp.): Grow on Potato Dextrose Agar (PDA) for 7 days to induce sporulation. Wash spores with saline containing 0.01% Tween 20 to prevent clumping[4].

  • Spectrophotometric Adjustment: Adjust the suspension optical density (OD) at 530 nm to match a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL).
  • Final Dilution: Dilute the suspension 1:1000 in RPMI 1640-MOPS to achieve the final assay inoculum of

    
     to 
    
    
    
    CFU/mL.
Microtiter Plate Assembly

Use sterile, 96-well U-bottom microtiter plates. The U-bottom geometry concentrates fungal growth at the nadir of the well, making visual MIC determination significantly easier than flat-bottom plates.

Table 1: Standardized 96-Well Plate Layout for Acetamide Screening

RowWell 1 (SC)Well 2 (GC)Well 3Well 4Well 5Well 6Well 7Well 8Well 9Well 10Well 11Well 12
A-H 200 µL RPMI100 µL RPMI + 100 µL Inoculum50 µg/mL25 µg/mL12.5 µg/mL6.25 µg/mL3.12 µg/mL1.56 µg/mL0.78 µg/mL0.39 µg/mL0.19 µg/mL0.09 µg/mL

Protocol Step: Add 100 µg/mL of the intermediate drug dilutions to wells 3-12. Add 100 µL of the standardized fungal inoculum to wells 2-12.

Workflow A Compound Dilution (DMSO -> RPMI) C 96-Well Plate Assembly A->C B Inoculum Prep (OD 530nm) B->C D Incubation (35°C, 24-72h) C->D E Visual MIC & MFC Plating D->E

Workflow for in vitro antifungal susceptibility testing of acetamides.

Incubation & Endpoint Determination (MIC/MFC)
  • Incubation: Seal plates with a breathable membrane to prevent evaporation while allowing gas exchange. Incubate at 35°C for 24-48 hours (Yeasts) or 48-72 hours (Molds)[3][4].

  • MIC Reading: Visually inspect the plates using a reading mirror. For fungicidal acetamides, the MIC is defined as the lowest concentration resulting in 100% visual growth inhibition compared to the Growth Control (Well 2).

  • MFC Determination: To determine if the derivative is fungistatic or fungicidal, aspirate 20 µL from all optically clear wells (no visible growth) and plate onto SDA. Incubate for 48 hours. The MFC is the lowest concentration that kills ≥99.9% of the initial inoculum (yielding fewer than 3 colonies).

Data Interpretation & Quality Control

Quantitative data must be evaluated against the internal self-validating controls. If the Sterility Control shows growth, or the Growth Control fails to form a distinct pellet, the entire plate must be discarded.

Table 2: Expected Quantitative Data Ranges and Interpretation

MetricTarget OrganismExpected Range for Active AcetamidesInterpretation / Pharmacological Profile
MIC Candida albicans3.12 – 25 µg/mLPotent inhibition; indicates strong membrane/SDH interaction.
MIC Aspergillus flavus16 – 64 µg/mLModerate to strong anti-mold activity[5].
MFC Candida spp.1x to 4x MICCompound is Fungicidal (kills the pathogen).
MFC Aspergillus spp.>16x MICCompound is Fungistatic (halts growth without killing).
QC MIC C. parapsilosis ATCC 22019Reference DependentValidates assay integrity and RPMI/DMSO performance[7].

By adhering strictly to this protocol, researchers can accurately benchmark the potency of novel N-methyl-N-(4-methylcyclohexyl)acetamide derivatives, accelerating the hit-to-lead optimization process in antifungal drug discovery.

References

  • Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. SciELO. Available at:[Link]

Sources

Method

Comprehensive Analytical Characterization of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract: This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-chl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract: This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. As a novel synthetic intermediate, establishing its structural integrity and purity profile is paramount for its application in pharmaceutical and chemical research. This document outlines field-proven protocols for chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained to provide a robust, self-validating system for analysis.

Introduction and Molecular Overview

2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS 852399-98-5) is a tertiary amide containing a chloroacetyl group and a substituted cyclohexyl moiety.[1] Such structures are common scaffolds in the development of new chemical entities. The presence of a reactive chloroacetamide group makes it a valuable intermediate for further synthetic modifications, while the substituted aliphatic ring influences its physicochemical properties like solubility and lipophilicity.

Accurate characterization is critical to confirm the molecular structure, identify and quantify impurities, and ensure batch-to-batch consistency. The following protocols are designed to provide a multi-faceted analytical approach to achieve these goals.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₈ClNO[1]
Molecular Weight 203.71 g/mol [1]
IUPAC Name 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamideN/A
SMILES O=C(N(C)C1CCC(C)CC1)CCl[1]

Chromatographic Purity and Identity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, providing both qualitative and quantitative data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the premier method for analyzing volatile and thermally stable compounds. Given the molecular weight and structure of the target analyte, it is expected to be amenable to GC analysis. The coupling with mass spectrometry provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. The presence of a chlorine atom provides a distinct isotopic signature, which is a powerful confirmation tool.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to bring the concentration into the optimal range for the instrument (e.g., 1-10 µg/mL).

  • Instrumentation and Parameters:

    • Gas Chromatograph: Agilent GC system or equivalent.[2]

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for general-purpose separation.[3][4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2][5]

    • Inlet Temperature: 260 °C.[2]

    • Injection Volume: 1 µL in splitless mode to maximize sensitivity.[2]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp 1: Increase to 200 °C at 15 °C/min.

      • Ramp 2: Increase to 280 °C at 10 °C/min, hold for 5 minutes.

      • This program should be optimized based on initial scouting runs.

    • Mass Spectrometer: Quadrupole or Ion Trap MS with an Electron Ionization (EI) source.

    • Ionization Energy: 70 eV.[5]

    • Mass Scan Range: 40-450 Da.

    • Source Temperature: 230 °C.

Expected Data and Interpretation:

  • Retention Time (RT): A distinct peak at a specific RT corresponding to the analyte.

  • Mass Spectrum:

    • Molecular Ion (M⁺): Expect a molecular ion peak at m/z 203 and an M+2 isotope peak at m/z 205, with a relative intensity ratio of approximately 3:1, characteristic of a single chlorine atom.

    • Key Fragments: Fragmentation is likely to occur via alpha-cleavage adjacent to the nitrogen and carbonyl group, and loss of the chlorine atom. Predicted fragments include:

      • m/z 154: [M - Cl]⁺

      • m/z 126: [M - COCH₂Cl]⁺

      • m/z 77: [COCH₂Cl]⁺

HPLC_Workflow prep Sample Prep (Dissolve & Filter) inject Inject 10 µL prep->inject 1. Prepare separation C18 Column Separation (ACN/Water Gradient) inject->separation 2. Analyze detection UV Detection (210 nm) separation->detection analysis Data Analysis (Peak Integration & Purity %) detection->analysis 3. Interpret

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategies for N-Substituted Chloroacetamide Compounds

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Experimental Protocol Introduction and Mechanistic Causality N-substituted chloroacetamides ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodology and Experimental Protocol

Introduction and Mechanistic Causality

N-substituted chloroacetamides are a highly valuable class of reactive chemical intermediates. In modern drug discovery, they are extensively utilized as electrophilic "warheads" in Targeted Covalent Inhibitors (TCIs) and PROTACs. Their primary function is to form irreversible covalent bonds with nucleophilic amino acid residues—predominantly cysteine, and increasingly histidine—on target proteins[1][2].

As a Senior Application Scientist, I frequently observe that the most common point of failure in synthesizing covalent libraries is not the coupling chemistry, but the subsequent purification. The inherent reactivity that makes the


-chloroacetamide moiety pharmacologically valuable also renders it chemically unstable during High-Performance Liquid Chromatography (HPLC) isolation[3].

Understanding the causality behind this degradation is critical for method development:

  • Base-Catalyzed Nucleophilic Substitution: At pH > 7, hydroxide ions act as nucleophiles, attacking the

    
    -carbon and displacing the chloride ion via an 
    
    
    
    mechanism to form a hydroxyacetamide impurity[4][5].
  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions (pH < 2) combined with elevated temperatures, the amide bond is susceptible to hydrolysis, cleaving the molecule into a primary amine and chloroacetic acid[4].

  • Thermal Solvolysis: Prolonged exposure to protic solvents (like methanol or water) at room temperature or above can lead to slow solvolysis and degradation of the active warhead[5].

G Parent N-Substituted Chloroacetamide AcidDeg Amide Cleavage (Primary Amine + Chloroacetic Acid) Parent->AcidDeg Strong Acid (pH < 2) Heat (>40°C) BaseDeg Nucleophilic Substitution (Hydroxyacetamide) Parent->BaseDeg Base (pH > 7) Nucleophiles (OH-) Stable Intact Target Compound (Purified API) Parent->Stable Mild Acidic/Neutral (pH 3-6), ≤20°C

Caption: Degradation pathways of reactive chloroacetamides under varying pH and thermal conditions.

Method Development Strategy

To mitigate these degradation pathways, the chromatographic environment must be strictly controlled. A successful purification strategy relies on balancing peak resolution with compound stability.

Mobile Phase Selection

Avoid basic additives (e.g., ammonium hydroxide, ammonium bicarbonate) entirely. Use neutral Water/Acetonitrile gradients or mildly acidic modifiers. 0.05% to 0.1% Formic Acid (FA) provides an optimal pH range (pH ~2.7) that suppresses silanol ionization on the stationary phase without inducing rapid amide cleavage[5]. Trifluoroacetic Acid (TFA) can be used, but its stronger acidity (pH ~2.0 at 0.1%) requires stricter temperature control to prevent degradation.

Stationary Phase and Temperature

A standard end-capped C18 or C8 column is recommended. End-capping minimizes secondary interactions with residual silanols, which can act as localized catalysts for degradation. The column compartment and autosampler must be maintained at or below 20°C .

Quantitative Stability Profiling

The following table summarizes the quantitative stability of a standard N-substituted chloroacetamide warhead under various simulated HPLC conditions.

Table 1: Stability of N-substituted chloroacetamides under simulated HPLC conditions

Mobile Phase ConditionApprox. pHTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
0.1% NH₄OH in H₂O/MeCN~9.525°C< 2 hoursNucleophilic substitution (Hydroxyacetamide)
0.1% TFA in H₂O/MeCN~2.040°C~ 8-12 hoursAcid-catalyzed amide cleavage
Neutral H₂O/MeCN~7.025°C~ 24 hoursSlow solvolysis
0.1% FA in H₂O/MeCN ~2.7 20°C > 48 hours Stable (Minimal degradation)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires systems that validate themselves. The following workflow incorporates a mandatory stability check to ensure that any degradation observed post-purification can be definitively traced to either the sample matrix or the chromatographic method.

Workflow Step1 1. Sample Dissolution (Aprotic Solvent: MeCN/DMSO) Step2 2. Stability Check (Analytical LC-MS at T=0 and T=4h) Step1->Step2 Step3 3. Prep-HPLC Run (0.1% FA in Water/MeCN, 20°C) Step2->Step3 Step4 4. Fraction Collection (Immediate Chilling to 4°C) Step3->Step4 Step5 5. Lyophilization (Dry Powder Isolation) Step4->Step5

Caption: Self-validating workflow for the preparative HPLC purification of reactive chloroacetamides.

Protocol 1: Pre-Purification Sample Handling and Stability Check

Causality Note: Dissolving the sample in protic solvents (water/methanol) hours before injection initiates premature solvolysis. Aprotic solvents halt this process.

  • Sample Dissolution: Dissolve the crude N-substituted chloroacetamide in an aprotic solvent (e.g., pure Acetonitrile or DMSO). If the compound is highly polar, use a maximum of 10% water in the diluent.

  • Aliquot Preparation: Prepare a 1 mg/mL analytical aliquot in a standard HPLC vial.

  • Baseline Analysis (T=0): Run an analytical LC-MS using the proposed preparative gradient (e.g., 5-95% MeCN with 0.1% FA over 10 mins). Record the Area Percent (Area%) of the parent mass.

  • Forced Degradation Check (T=4h): Leave the analytical vial in the autosampler (set to 20°C) for 4 hours, then reinject.

  • Validation Gate: Compare the Area% of the parent peak. If degradation is < 2%, the sample matrix and mobile phase are validated for preparative scale-up. If > 2%, switch to a neutral mobile phase or prepare the sample immediately before injection.

Protocol 2: Preparative HPLC Execution

Causality Note: Post-column handling is where most chloroacetamides are lost. Concentrating acidic modifiers via rotary evaporation applies heat and lowers pH simultaneously, destroying the warhead.

  • Column Equilibration: Install a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate with 95% Mobile Phase A (Water + 0.1% FA) and 5% Mobile Phase B (MeCN + 0.1% FA) at a flow rate of 20 mL/min. Ensure the column compartment is at 20°C.

  • Sample Injection: Inject the sample using a dedicated sample loop. Keep the injection volume below 5% of the column volume to prevent band broadening and maintain resolution from closely eluting degradation impurities.

  • Gradient Elution: Apply a shallow gradient tailored to the compound's lipophilicity (typically 1-2% B per minute). Monitor UV absorbance at 210 nm and 254 nm.

  • Fraction Collection: Route fractions into pre-chilled collection tubes (maintained at 4°C). Critical Step: Chilling immediately arrests any acid-catalyzed degradation occurring in the aqueous fraction pool.

  • Solvent Removal: Do not use rotary evaporation. Immediately freeze the pooled fractions containing the pure product on dry ice and lyophilize to a dry powder. Sublimation removes the water, acetonitrile, and volatile formic acid without subjecting the chloroacetamide to thermal stress.

References

  • Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53 - Taylor & Francis.[Link]

  • Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp - PMC (NIH).[Link]

Sources

Method

Application Note: 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide in Covalent Drug Discovery and Library Synthesis

Executive Summary The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5) is a highly versatile building block in modern medicinal chemistry[1]. Structurally, it combines an electrophilic -chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5) is a highly versatile building block in modern medicinal chemistry[1]. Structurally, it combines an electrophilic


-chloroacetamide warhead with a lipophilic, conformationally restricted N-methyl-N-(4-methylcyclohexyl) moiety. This unique architecture serves a dual purpose in drug discovery: it acts as a finely tuned electrophile for designing Targeted Covalent Inhibitors (TCIs) targeting non-catalytic cysteines, and it functions as a robust intermediate for the high-throughput synthesis of diverse amine libraries via nucleophilic substitution.

This application note provides a comprehensive guide on the mechanistic rationale, experimental protocols, and analytical validation required to utilize this compound effectively in drug development workflows.

Mechanistic Insights: The "Goldilocks" Warhead

In the design of covalent inhibitors, the choice of the electrophilic warhead dictates the balance between target reactivity and off-target toxicity[2].

  • Reactivity vs. Selectivity:

    
    -Haloacetamides react with nucleophilic residues (primarily cysteine) via an 
    
    
    
    mechanism[2]. While iodoacetamides are highly reactive and routinely used in proteomics for global cysteine alkylation, they suffer from poor selectivity and frequently cause off-target alkylation of methionine or lysine residues[3][4]. Conversely, unactivated acrylamides can be too unreactive for certain cryptic binding pockets. The chloroacetamide group occupies a "Goldilocks" zone: it possesses low intrinsic reactivity in aqueous media but achieves rapid, irreversible covalent bond formation when proximity-driven by non-covalent interactions within a protein binding pocket[5][6].
  • Structural Causality of the Scaffold: The N-methyl group restricts the rotation of the amide bond, locking the molecule into specific rotameric conformations that can lower the entropic cost of binding. Simultaneously, the 4-methylcyclohexyl ring provides a bulky, aliphatic vector ideal for engaging deep hydrophobic sub-pockets, such as the palmitate pocket of TEAD transcription factors or the allosteric sites of kinases[5][7].

Quantitative Comparison of Cysteine-Targeting Warheads
Warhead TypeIntrinsic ReactivityCysteine SelectivityRisk of Methionine AlkylationClinical Precedence
Iodoacetamide Very HighLowHigh[4][8]None (Tool compounds only)
Chloroacetamide ModerateHighLow[3][9]Emerging (e.g., SML-8-73-1)[2]
Acrylamide Low to ModerateVery HighVery LowHigh (e.g., Sotorasib, Osimertinib)[2]
Vinyl Sulfonamide ModerateHighLowModerate[2]

Workflow & Visualization

The following diagram illustrates the logical progression of utilizing 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide as a targeted covalent inhibitor, culminating in a self-validating analytical readout.

G A 2-Chloro-N-methyl-N- (4-methylcyclohexyl)acetamide B Non-Covalent Target Binding A->B Hydrophobic Interaction C Proximity-Induced SN2 Attack (Cys-SH) B->C Orientation D Irreversible Covalent Adduct C->D Alkylation (- HCl) E LC-MS/MS Validation D->E Intact Mass Shift (+168.26 Da)

Workflow of proximity-induced covalent alkylation and LC-MS validation.

Experimental Protocols

Protocol A: Intact Protein LC-MS Assay for Covalent Engagement

To validate that 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide covalently modifies a target protein, intact mass spectrometry is the gold standard[10][11]. The displacement of the chloride ion results in a precise mass shift of +168.26 Da on the target protein.

Materials:

  • Recombinant target protein (e.g., 10 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Compound stock: 10 mM in LC-MS grade DMSO.

  • Quenching buffer: 1% Formic Acid (FA) in LC-MS grade water.

Step-by-Step Procedure:

  • Preparation: Aliquot 50 µL of the recombinant protein (10 µM) into low-binding microcentrifuge tubes.

  • Dosing: Add 1 µL of the compound stock to achieve a final inhibitor concentration of 200 µM (20-fold molar excess). Vortex gently.

    • Self-Validation Control: Prepare a parallel reaction using a Cys-to-Ala mutant of the target protein. No mass shift should be observed, proving the alkylation is cysteine-specific.

  • Incubation: Incubate the mixture at 25°C.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, remove a 10 µL aliquot and mix it immediately with 10 µL of Quenching Buffer to halt the
    
    
    reaction.
  • LC-MS Analysis: Inject 5 µL of the quenched sample onto a C4 or C8 desalting column coupled to an ESI-TOF mass spectrometer.

  • Data Deconvolution: Use maximum entropy deconvolution software to calculate the intact protein mass. Look for the disappearance of the apo-protein peak and the emergence of a peak at

    
    .
    
Protocol B: High-Throughput Library Synthesis via Displacement

Beyond direct use as a warhead, the


-chloro group can be displaced by diverse nucleophiles (amines, anilines, or thiols) to generate libraries of complex amides for phenotypic or target-based screening.

Materials:

  • 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (Starting Material, SM).

  • Library of primary/secondary amines.

  • N,N-Diisopropylethylamine (DIPEA).

  • Potassium iodide (KI) as a catalyst.

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Procedure:

  • Reaction Setup: In a 96-well deep-well plate, dispense 50 µmol of the SM dissolved in 500 µL anhydrous DMF into each well.

  • Catalysis: Add a catalytic amount of KI (5 µmol, 0.1 eq) to each well. Causality: KI converts the chloroacetamide in situ to a more reactive iodoacetamide intermediate (Finkelstein reaction), accelerating the subsequent amine displacement without requiring harsh heating.

  • Amine Addition: Add 60 µmol (1.2 eq) of diverse amines to individual wells.

  • Base Addition: Add 100 µmol (2.0 eq) of DIPEA to neutralize the generated HCl and maintain the nucleophilicity of the incoming amines.

  • Incubation: Seal the plate and agitate at 60°C for 12 hours.

  • Validation & Purification: Monitor the disappearance of the SM (m/z 204.1

    
    ) via LC-MS. Purify the resulting products using preparative reverse-phase HPLC.
    

References

  • ChemScene. "2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide - ChemScene". ChemScene.
  • Bum-Erdene, K., et al. "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction". RSC Medicinal Chemistry.
  • Boike, L., et al. "Recent Advances in Covalent Drug Discovery". MDPI.
  • Shindo, N., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". PMC.
  • Grabrijan, K., et al. "Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead". PubMed.
  • ThermoFisher Scientific.
  • ResearchGate. "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues".
  • QxMD.
  • BenchChem.
  • JPT Peptide Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Acylation of Secondary Cycloalkylamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles researchers face when performing N-acylation on sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles researchers face when performing N-acylation on sterically hindered secondary cycloalkylamines (e.g., piperidine, morpholine, cyclohexyl(methyl)amine).

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, comparative data, and self-validating experimental protocols to ensure your amide coupling reactions achieve maximum yield and purity.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield in N-Acylation? CheckSubstrate Analyze Substrate (Secondary Cycloalkylamine) Start->CheckSubstrate IsChiral Is the carboxylic acid chiral at alpha-position? CheckSubstrate->IsChiral PathChiral Yes: Risk of Epimerization IsChiral->PathChiral Yes PathAchiral No: Focus on Kinetics IsChiral->PathAchiral No SolChiral Use COMU or HATU + HOAt Base: DIPEA (2.0 eq) PathChiral->SolChiral SolAchiral Use Acid Chloride + DMAP (cat.) or TCFH / COMU PathAchiral->SolAchiral

Diagnostic workflow for troubleshooting N-acylation of secondary cycloalkylamines.

Troubleshooting Guide & FAQs

Q1: My N-acylation of a secondary cycloalkylamine using EDC/HOBt is stalling at 30-40% conversion. How can I drive this to completion? A1: The core issue is the steric bulk of the cycloalkyl group, which restricts the Bürgi-Dunitz trajectory required for the nitrogen lone pair to attack the activated carbonyl. EDC/HOBt forms an active ester that is often insufficiently electrophilic to overcome this steric barrier. Solution: Switch to highly reactive uronium/aminium salts like COMU or HATU. COMU, in particular, has been shown to significantly exceed the coupling efficiencies of both HATU and EDC, yielding >90% conversion even for challenging secondary amines[1]. Furthermore, COMU is a safer, non-explosive alternative to benzotriazole-based reagents and demonstrates broad substrate scopes for secondary amines[1][2].

Q2: I switched to an acid chloride, but my yields are still poor and I observe substrate degradation. What is the mechanistic failure here? A2: When using acid chlorides, the reaction generates HCl as a byproduct. If the base used (e.g., TEA) is not effectively scavenging the acid, the secondary amine becomes protonated, rendering it non-nucleophilic. Furthermore, the direct reaction between an acid chloride and a hindered amine can be sluggish. Solution: Implement a dual-base system using a stoichiometric non-nucleophilic base (like DIPEA) to scavenge HCl, paired with a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a highly efficient acyl transfer agent, rapidly reacting with the acid chloride to form a highly electrophilic N-acylpyridinium intermediate, which is far more susceptible to attack by sterically hindered amines[3].

Q3: How do I prevent epimerization (racemization) of my chiral


-amino acid during coupling with a hindered secondary amine? 
A3:  Sluggish kinetics are the primary driver of epimerization. When the aminolysis step is slow (due to the hindered secondary amine), the activated ester has time to cyclize into an oxazolone intermediate. The 

-proton of the oxazolone is highly acidic and readily deprotonates, leading to racemization. Solution: Utilize HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure as an additive instead of HOBt. The nitrogen atom at the 7-position of HOAt provides neighboring group participation (anchimeric assistance) via hydrogen bonding with the incoming amine, accelerating the aminolysis step and outcompeting oxazolone formation.

Quantitative Data: Coupling Reagent Efficacy for Secondary Amines

To assist in reagent selection, the following table summarizes the performance of common coupling systems when applied to sterically hindered secondary cycloalkylamines.

Reagent SystemRelative ReactivityEpimerization RiskTypical Yield (Hindered Amines)Key Advantage / Causality
EDC / HOBt LowLow30 - 50%Water-soluble byproducts; sufficient only for unhindered primary amines.
HATU / DIPEA HighLow75 - 90%Excellent for sterically hindered substrates; HOAt leaving group accelerates aminolysis.
COMU / DIPEA Very HighVery Low85 - 98%Safer than HATU; visual color change provides real-time validation of activation.
Acid Chloride / DMAP Very HighHigh80 - 95%Highly scalable; DMAP acts as a potent acyl transfer agent forming an N-acylpyridinium ion.

Experimental Protocols (Self-Validating Systems)

Trustworthy science relies on protocols that provide real-time feedback. The methodologies below incorporate built-in visual and physical checkpoints to validate the success of each mechanistic step.

Protocol 1: High-Yield N-Acylation using COMU

Ideal for complex, sensitive, or chiral carboxylic acids coupling with secondary cycloalkylamines.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature.

    • Self-Validation Checkpoint: The solution will rapidly turn from colorless to a distinct yellow/orange. This color change is a reliable indicator that the morpholino-based active ester has successfully formed.

  • Aminolysis: Add the secondary cycloalkylamine (1.2 equiv). Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC. The gradual fading of the yellow/orange color correlates with the consumption of the active ester and the formation of the amide bond.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash the organic layer with 1M HCl, brine, dry over 
    
    
    
    , and concentrate.
Protocol 2: Acid Chloride Acylation via DMAP Catalysis

Ideal for robust, achiral carboxylic acids requiring highly scalable conditions.

  • Preparation: Dissolve the secondary cycloalkylamine (1.0 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere.

  • Acylation: Cool the reaction flask to 0 °C using an ice bath. Dropwise add the acid chloride (1.2 equiv) over 10 minutes.

    • Self-Validation Checkpoint: An immediate mild exotherm will occur, accompanied by the formation of a dense white precipitate (DIPEA·HCl salt). This validates that the acid scavenger is functioning properly and the highly reactive N-acylpyridinium intermediate is being generated and consumed.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Workup: Wash the DCM layer directly with 1M HCl (to remove DMAP and unreacted amine), followed by saturated aqueous

    
     and brine. Dry over 
    
    
    
    and concentrate.

References[3] Ghosh, A. K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3072288/[4] "Amide bond formation: beyond the myth of coupling reagents." Luxembourg Bio Technologies.https://luxembourg-bio.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/[1] "Mechanochemical C–N Bond-Forming Reactions and Their Application in Pharmaceutical Synthesis." Digikogu - TalTech.https://digikogu.taltech.ee/en/Download/14ec52a5-484d-4e94-916c-3e3a1f18fc69[2] "A comparative study of amide-bond forming reagents in aqueous media." Luxembourg Bio Technologies.https://luxembourg-bio.com/a-comparative-study-of-amide-bond-forming-reagents-in-aqueous-media/

Sources

Optimization

Technical Support Center: Purification Strategies for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Welcome to the technical support center for the purification of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical steps to achieve high purity for your downstream applications.

The purification of N-substituted chloroacetamides like 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide can present unique challenges due to the presence of a reactive chlorine atom and a polar amide group.[1][2] This guide will walk you through common issues and their solutions, backed by established chemical principles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of your product.

Issue 1: My crude product is an oil and won't solidify.

Possible Causes:

  • Residual Solvent: The most common reason for a product to oil out is the presence of residual reaction solvent.

  • Impurities: Unreacted starting materials or byproducts can act as an impurity, depressing the melting point and preventing crystallization.

  • Low Melting Point: The target compound itself may have a low melting point or exist as a liquid at room temperature.[3]

Solutions:

  • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

  • Aqueous Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted N-methyl-4-methylcyclohexylamine and with a mild base (e.g., saturated sodium bicarbonate solution) to remove any chloroacetic acid (from hydrolysis of chloroacetyl chloride).[4] Finally, wash with brine to remove residual water, dry the organic layer over an anhydrous salt like Na2SO4 or MgSO4, filter, and concentrate.[5]

  • Trituration: If the product is expected to be a solid, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or petroleum ether) and scratch the side of the flask with a glass rod.

  • Chromatography: If the product remains an oil, purification by column chromatography is the recommended next step.[6][7]

Issue 2: I'm seeing significant tailing of my product spot on the silica gel TLC plate.

Possible Causes:

  • Acidic Silica Gel: The amide functional group in your compound can interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.[8]

  • Compound Degradation: Chloroacetamides can be susceptible to degradation on acidic silica gel.[8][9]

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[10] This will reduce the strong interaction and result in more symmetrical spots.

  • Deactivate the Silica Gel: Before running a column, you can flush it with the mobile phase containing the basic modifier to deactivate the silica.[8]

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may have less of an interaction with your amide.[9]

  • Reversed-Phase Chromatography: If tailing persists, reversed-phase chromatography on a C18-functionalized silica gel is an excellent alternative.[6][8]

Issue 3: I have low recovery of my compound after column chromatography.

Possible Causes:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel.[8][9]

  • Compound Decomposition: As mentioned, the compound may be degrading on the column.[8]

  • Inappropriate Solvent System: The eluent may not be polar enough to effectively elute your compound from the column.

Solutions:

  • Test for Stability: Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[8]

  • Use a Different Purification Method: If irreversible adsorption or decomposition is suspected, recrystallization or liquid-liquid extraction may be better purification methods to maximize yield.[9][10]

  • Optimize the Mobile Phase: Gradually increase the polarity of your eluent during the column. A final flush with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane) can help to elute highly retained compounds.[8]

Issue 4: My recrystallization attempt resulted in poor recovery.

Possible Causes:

  • High Solubility in Cold Solvent: The compound may still be significantly soluble in the recrystallization solvent even at low temperatures.[11]

  • Too Much Solvent Used: Using an excessive amount of solvent to dissolve the crude product will result in a non-saturated solution upon cooling, leading to low yields.[11]

  • Premature Crystallization: If a hot filtration step was performed, the product may have crystallized prematurely on the filter paper.

Solutions:

  • Optimize the Solvent System: Test different solvents or solvent mixtures to find one where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Use Minimal Solvent: When dissolving the crude product, use the minimum amount of hot solvent necessary to achieve complete dissolution.[9]

  • Induce Further Crystallization: If the recovery is low, try concentrating the mother liquor by evaporating some of the solvent and cooling again. Alternatively, you can add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the recrystallization solvent) dropwise to the mother liquor to precipitate more product.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide?

A1: The most common impurities are likely to be unreacted starting materials: N-methyl-4-methylcyclohexylamine and chloroacetyl chloride. Chloroacetyl chloride can also hydrolyze to form chloroacetic acid, especially during an aqueous workup. Side products from the reaction of the product with the starting amine are also a possibility.

Q2: Which purification method is best for my compound?

A2: The best method depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is ideal for solid products with thermally stable properties and when impurities have different solubility profiles.[10] It is often preferred for amides to avoid yield loss associated with column chromatography.[9]

  • Column Chromatography is a versatile technique for both solid and oily products and is excellent for separating compounds with different polarities.[6]

  • Liquid-Liquid Extraction is a good first-step purification to remove highly polar or ionic impurities, such as starting amines (as their salts) and carboxylic acids.[4]

Q3: Can I use vacuum distillation to purify my product?

A3: Vacuum distillation can be a suitable method for liquid compounds that are thermally stable.[12][13] Given that the target compound may be a liquid or a low-melting solid, this could be a viable option, especially for removing non-volatile impurities.[3] A short-path distillation apparatus is recommended to minimize thermal stress on the compound.

Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic and basic impurities from the crude reaction mixture.

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl to remove any unreacted N-methyl-4-methylcyclohexylamine. Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any chloroacetic acid. Be sure to vent the separatory funnel frequently to release any CO2 gas that may form. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt like anhydrous sodium sulfate.[5] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purification using silica gel.

  • TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.25-0.35 for the target compound.[8] A good starting point for a molecule of this polarity would be a mixture of hexanes and ethyl acetate. If tailing is observed, add 0.5% triethylamine to the solvent system.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble in the eluent, it is best to "dry load" it by adsorbing it onto a small amount of silica gel before adding it to the top of the column.[8]

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This protocol is for when the product is a solid.

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold. Ethanol, acetone, or acetonitrile are often good choices for amides.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid until it is fully dissolved.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation

Purification MethodProsConsBest For
Liquid-Liquid Extraction Fast, inexpensive, good for initial cleanup.[4]Limited separation power for similarly non-polar compounds.Removing ionic and highly polar impurities.
Column Chromatography High resolving power, applicable to liquids and solids.[6]Can be time-consuming, potential for product loss on the stationary phase.[9]Separating complex mixtures and isolating pure compounds.
Recrystallization Can yield very pure material, scalable.Only applicable to solids, requires finding a suitable solvent.[10]Final purification step for solid products.
Vacuum Distillation Effective for thermally stable liquids.[12]Not suitable for thermally labile compounds or solids.Purifying liquid products from non-volatile impurities.

Visualization of Workflows

Purification_Workflow crude Crude Product workup Aqueous Work-up (Liquid-Liquid Extraction) crude->workup analysis1 TLC/NMR Analysis workup->analysis1 decision1 Is it Pure? analysis1->decision1 pure_product Pure Product decision1->pure_product Yes purification_step Further Purification decision1->purification_step No decision2 Solid or Liquid? purification_step->decision2 recrystallization Recrystallization decision2->recrystallization Solid column Column Chromatography decision2->column Liquid/Oil distillation Vacuum Distillation decision2->distillation Liquid analysis2 TLC/NMR Analysis recrystallization->analysis2 column->analysis2 distillation->analysis2 decision3 Is it Pure? analysis2->decision3 decision3->pure_product Yes decision3->column No, try another method

Caption: General workflow for the purification of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

Troubleshooting_Tree start Purification Issue issue What is the problem? start->issue oiling_out Product is an oil issue->oiling_out Oiling Out tailing Tailing on TLC issue->tailing TLC Tailing low_recovery Low Recovery issue->low_recovery Low Recovery cause_oil Cause: - Residual Solvent - Impurities oiling_out->cause_oil cause_tailing Cause: - Acidic Silica tailing->cause_tailing cause_recovery Cause: - Irreversible Adsorption - Wrong Solvent low_recovery->cause_recovery solution_oil Solution: - High Vacuum Drying - Aqueous Work-up - Chromatography cause_oil->solution_oil solution_tailing Solution: - Add Et3N to Eluent - Use Alumina or C18 cause_tailing->solution_tailing solution_recovery Solution: - Change Purification Method - Optimize Solvent cause_recovery->solution_recovery

Caption: Decision tree for troubleshooting common purification issues.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Cycloalkyl Chloroacetamide Synthesis

Welcome to the technical support center for the synthesis of N-cycloalkyl chloroacetamides. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-cycloalkyl chloroacetamides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this important synthetic transformation, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to provide you with the expertise to not only execute this reaction but also to troubleshoot and optimize it for your specific needs.

I. Core Principles of N-Cycloalkyl Chloroacetamide Synthesis

The synthesis of N-cycloalkyl chloroacetamides is a fundamental reaction in organic chemistry, primarily achieved through the acylation of a cycloalkylamine with chloroacetyl chloride.[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3] The lone pair of electrons on the nitrogen atom of the cycloalkylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the desired N-cycloalkyl chloroacetamide and hydrochloric acid (HCl) as a byproduct.[3]

The presence of a base is often crucial to neutralize the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Reaction Workflow Diagram

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_workup Workup & Purification Cycloalkylamine Cycloalkylamine NucleophilicAttack Nucleophilic Attack Cycloalkylamine->NucleophilicAttack ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->NucleophilicAttack Base Base (e.g., Triethylamine, Pyridine) Deprotonation Deprotonation by Base Base->Deprotonation TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Cl- TetrahedralIntermediate->Elimination Elimination->Deprotonation Product N-Cycloalkyl Chloroacetamide Deprotonation->Product Byproduct Base-HCl Salt Deprotonation->Byproduct Washing Aqueous Washing Product->Washing Byproduct->Washing Drying Drying Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Recrystallization or Chromatography Concentration->Purification

Caption: General workflow for the synthesis and purification of N-cycloalkyl chloroacetamides.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-cycloalkyl chloroacetamides in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low or no product formation. Let's break down the possibilities:

  • Inactivated Amine: The primary reason for reaction failure is often the protonation of the starting cycloalkylamine. The reaction generates HCl, and if a suitable base is not present or is insufficient, the amine will be converted to its non-nucleophilic ammonium salt.

    • Solution: Ensure you are using at least a stoichiometric equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2][5] For some cycloalkylamines, using a slight excess of the amine itself can serve as the base.[6][7]

  • Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[8][9] If it has been improperly stored, it may have decomposed to chloroacetic acid, which is a much less effective acylating agent under these conditions.

    • Solution: Use freshly opened or properly stored chloroacetyl chloride. Ensure your cycloalkylamine and solvent are anhydrous.

  • Reaction Temperature: While these reactions are often exothermic, running the reaction at too low a temperature can significantly slow down the reaction rate.

    • Solution: Most chloroacetylation reactions proceed well at room temperature or with initial cooling to 0-5 °C to control the initial exotherm, followed by warming to room temperature.[1][10]

Formation of Side Products/Impurities

Question: My final product is impure. I see extra spots on my TLC or additional peaks in my NMR/LC-MS. What could these be?

Answer:

Impurity profiles can be complex, but there are common culprits to consider:

  • Diacylation (Over-acylation): While less common for amide formation due to the reduced nucleophilicity of the product's nitrogen, it can occur under harsh conditions or with highly reactive amines.[4]

    • Mitigation: Use a controlled stoichiometry, typically a slight excess of the amine or a 1:1 to 1:1.2 ratio of amine to chloroacetyl chloride.[5][6] Slow, dropwise addition of chloroacetyl chloride to the amine solution can also minimize this.[1]

  • Reaction with Solvent: Some solvents can compete with the amine for reaction with chloroacetyl chloride. For example, using an alcohol as a solvent will lead to the formation of an ester byproduct.

    • Mitigation: Use inert aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF).[3][6]

  • Dimerization: The product, an N-cycloalkyl chloroacetamide, contains a reactive alkyl chloride. Under basic conditions, the amine of one molecule can potentially displace the chlorine of another, leading to a dimeric impurity.[11]

    • Mitigation: Avoid prolonged reaction times and excessively high temperatures.[11] Once the reaction is complete, as indicated by TLC or other monitoring, proceed with the workup promptly to remove the base and unreacted amine.[11]

Workup and Purification Challenges

Question: I'm having trouble isolating a pure product after the reaction. What are the best practices for workup and purification?

Answer:

A robust workup procedure is critical for obtaining a clean product.

  • Aqueous Workup: The standard procedure involves washing the organic reaction mixture with a dilute acid (like 1M HCl) to remove the base and any unreacted cycloalkylamine. This is followed by a wash with a dilute base (like saturated sodium bicarbonate solution) to remove any acidic impurities, and finally a brine wash to remove residual water.[3]

  • Recrystallization: For many solid N-cycloalkyl chloroacetamides, recrystallization is an effective purification method. Common solvent systems include ethanol, heptane, or mixtures of ethyl acetate and hexanes.[5][12]

  • Chromatography: If recrystallization is ineffective or the product is an oil, column chromatography on silica gel is the method of choice. A gradient of ethyl acetate in hexanes or a similar solvent system is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can influence reaction rate and workup. Aprotic solvents are generally preferred.

Solvent Advantages Disadvantages
Dichloromethane (DCM) Good solubility for many reactants, easy to remove. Chlorinated solvent with environmental concerns.
Acetonitrile (MeCN) Polar aprotic, can accelerate some reactions. Can be more difficult to remove completely.
Tetrahydrofuran (THF) Good general-purpose solvent. Can form peroxides upon storage.

| Water (with buffer) | "Green" solvent, product may precipitate.[13] | Chloroacetyl chloride can hydrolyze.[6] |

A recent "green chemistry" approach utilizes a phosphate buffer system, where the product often precipitates directly from the reaction mixture, simplifying purification.[1][6][13]

Q2: Which base should I choose?

A2: The base neutralizes the HCl byproduct.[4] The choice can affect the reaction's efficiency.

Base Equiv. Notes
Triethylamine (TEA) 1.0-1.2 Common, inexpensive, and effective.[5]
Pyridine 1.0 Also common, can sometimes act as a catalyst.[3][14]
Propylene Oxide 2.0 Acts as an HCl scavenger in neutral, aqueous conditions.[3][6]

| Excess Amine | 2.0 | Simple, but requires removal of excess amine.[6] |

Q3: How do I monitor the reaction's progress?

A3: Thin-layer chromatography (TLC) is the most common method. Spot the reaction mixture against the starting cycloalkylamine. The reaction is complete when the amine spot has disappeared. For more quantitative analysis, HPLC or GC-MS can be used.[15]

Q4: What are the key safety precautions when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is corrosive, toxic, a lachrymator, and reacts violently with water.[1][8][9][16][17][18] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][9][17] Ensure all glassware is dry.[8]

Troubleshooting Logic Diagram

Start Low/No Yield CheckBase CheckBase Start->CheckBase Is a base present in sufficient quantity? ImpureProduct Impure Product CheckStoichiometry CheckStoichiometry ImpureProduct->CheckStoichiometry Is stoichiometry controlled? WorkupIssues Workup/Purification Issues AqueousWash AqueousWash WorkupIssues->AqueousWash Perform aqueous workup? CheckReagents Are reagents (especially chloroacetyl chloride) fresh? CheckBase->CheckReagents Yes AddBase Add/increase base (e.g., TEA, Pyridine) CheckBase->AddBase No CheckTemp Is the reaction temperature appropriate? CheckReagents->CheckTemp Yes UseFreshReagents Use fresh/anhydrous reagents CheckReagents->UseFreshReagents No OptimizeConditions Adjust temperature (e.g., 0°C to RT) CheckTemp->OptimizeConditions No CheckSolvent Is the solvent inert? CheckStoichiometry->CheckSolvent Yes AdjustStoichiometry Use 1:1.1 amine:acyl chloride; slow addition CheckStoichiometry->AdjustStoichiometry No CheckTimeTemp Are reaction time/temp excessive? CheckSolvent->CheckTimeTemp Yes ChangeSolvent Use aprotic solvent (DCM, MeCN, THF) CheckSolvent->ChangeSolvent No QuenchPromptly Quench reaction promptly upon completion CheckTimeTemp->QuenchPromptly Yes Recrystallize Attempt recrystallization? AqueousWash->Recrystallize Yes Chromatography Use column chromatography Recrystallize->Chromatography No/Ineffective

Caption: A decision tree for troubleshooting common issues in N-cycloalkyl chloroacetamide synthesis.

IV. Experimental Protocols

Protocol 1: Standard Synthesis in an Organic Solvent

This is a conventional and widely applicable method.

  • Dissolve the cycloalkylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the reaction mixture to 0 °C using an ice bath.[3]

  • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled, stirring solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Green Chemistry Synthesis in Aqueous Buffer

This method is environmentally friendly and often simplifies purification.[3]

  • Suspend the cycloalkylamine (1.0 eq) in a phosphate buffer solution (pH 7.2).

  • Add an HCl scavenger, such as propylene oxide (2.0 equiv), to the mixture.[3]

  • Add chloroacetyl chloride (1.1 equiv) dropwise while stirring vigorously at room temperature.[3]

  • Continue stirring for 20-30 minutes. The reaction is typically rapid.[3][6]

  • Isolate the precipitated solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove residual buffer salts.

  • Dry the product under vacuum.

V. References

  • Acylation under weak base conditions. (n.d.). Retrieved from

  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, January 7). Retrieved from

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, November 13). Taylor & Francis. Retrieved from

  • Chloroacetyl Chloride - Material Safety Data Sheet (MSDS). (n.d.). Retrieved from

  • Chloroacetyl Chloride CAS 79-04-9 - Yufeng. (n.d.). Retrieved from

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, October 2). R Discovery. Retrieved from

  • 6 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, November 15). ResearchGate. Retrieved from

  • 9 - SAFETY DATA SHEET. (2010, November 11). Retrieved from

  • ICSC 0845 - CHLOROACETYL CHLORIDE. (n.d.). INCHEM. Retrieved from

  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from

  • identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis. (n.d.). Benchchem. Retrieved from

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, October 31). Taylor & Francis. Retrieved from

  • Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. (n.d.). PMC. Retrieved from

  • chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Preparation of chloroacetamide. (n.d.). Google Patents. Retrieved from

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. (n.d.). Scholars Research Library. Retrieved from

  • Chloroacetamides as valuable synthetic tools to access nitrogen-containing heterocycles using both radical and non-radical processes. (n.d.). Dialnet. Retrieved from

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 20). ResearchGate. Retrieved from

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from

  • A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. (n.d.). Benchchem. Retrieved from

  • Application Notes and Protocols for the Experimental Chloroacetylation of Amines. (n.d.). Benchchem. Retrieved from

  • Plasma flow chemistry for direct N-acylation of amines by esters. (2022, June 9). RSC Publishing. Retrieved from

  • Characterization of N-Cyclohexylacetoacetamide Purity by High-Performance Liquid Chromatography: A Comparative Guide. (n.d.). Benchchem. Retrieved from

  • Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S. Retrieved from

  • Radical Cyclization of Trichloroacetamides: Synthesis of Lactams. (2017, January 3). SciSpace. Retrieved from

  • Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved from

  • A Novel Synthesis of Chloroacetamide Derivatives via C-Amidoalkylation of Aromatics by 2-Chloro-N-(2,2,2-Trichloro-1-Hydroxyethyl)acetamide. (2011, April 16). Amanote Research. Retrieved from

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved from

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PMC. Retrieved from

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. (n.d.). PMC. Retrieved from

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 19). Taylor & Francis. Retrieved from

  • Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. (n.d.). Retrieved from

  • Chloroacetamide. (2020, December 31). Sciencemadness Wiki. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • Process for producing N-(halomethyl)acylamides. (n.d.). Google Patents. Retrieved from

  • A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2015, February 15). ResearchGate. Retrieved from

  • Separation of 2,2,2-Trichloroacetamide on Newcrom R1 HPLC column. (2018, February 16). Retrieved from

Sources

Optimization

troubleshooting low yield in 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide preparation

Technical Support Center: 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide Synthesis Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this acylation reaction, with a focus on improving yield and purity.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems that can arise during the synthesis, providing a logical approach to problem-solving based on chemical principles.

Issue 1: Significantly Low or No Product Yield

Question: My reaction is resulting in a very low yield of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, or in some cases, no product at all. What are the likely causes and how can I rectify this?

Answer:

Low or no yield in this Schotten-Baumann-type reaction typically points to issues with reagents, reaction conditions, or competitive side reactions. Let's break down the potential culprits:

  • Reagent Quality and Stoichiometry:

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive chloroacetic acid.[1] This is a primary cause of reaction failure.

      • Troubleshooting: Always use freshly opened or properly stored chloroacetyl chloride. Handle it under an inert atmosphere (nitrogen or argon) and use dry glassware and solvents. A simple quality check is to observe its appearance; it should be a clear, colorless to light yellow liquid. Pungent fumes of HCl upon opening the bottle are normal.[2][3]

    • Purity of N-methyl-N-(4-methylcyclohexyl)amine: The purity of your secondary amine is critical. Impurities can compete for the acylating agent.

      • Troubleshooting: If the purity is uncertain, consider purification by distillation. Ensure the amine is free of water.

    • Incorrect Stoichiometry: The molar ratio of reactants is crucial. An excess of the amine can lead to side reactions, while an excess of the acyl chloride can be difficult to remove during workup.

      • Optimization: A slight excess (1.05-1.2 equivalents) of chloroacetyl chloride is often used to ensure complete conversion of the amine.

  • Reaction Conditions:

    • Inadequate Temperature Control: The reaction of an amine with an acyl chloride is highly exothermic.[4] If the temperature is not controlled, side reactions can occur.

      • Troubleshooting: The addition of chloroacetyl chloride should be done dropwise at a low temperature, typically 0-5 °C, using an ice bath.[5] After the addition is complete, the reaction can be allowed to warm to room temperature.

    • Inefficient HCl Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

      • Troubleshooting: An acid scavenger (base) is essential. Common choices include an excess of the starting amine (not recommended for valuable amines), a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA), or an inorganic base like sodium carbonate or potassium carbonate in a biphasic system.[7][8][9] The base should be added to the amine solution before the dropwise addition of the chloroacetyl chloride.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction is producing the desired product, but it is contaminated with significant impurities that are difficult to remove. What are these impurities and how can I minimize their formation?

Answer:

Impurity formation is a common challenge. The most likely culprits are side reactions involving the reactants or the product itself.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to the issues mentioned in Issue 1 (poor reagent quality, improper stoichiometry, or inadequate HCl scavenging).

    • Minimization: Address the points in Issue 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting amine.

  • Hydrolysis Product (Chloroacetic Acid):

    • Cause: Reaction of chloroacetyl chloride with residual water in the solvent or on the glassware.[1]

    • Minimization: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.

  • Over-acylation Products (Diacylated Amine - Unlikely for Secondary Amines):

    • Cause: While less common with secondary amines, harsh reaction conditions could potentially lead to side reactions. For primary amines, diacylation can be a significant issue.[10]

    • Minimization: Strict temperature control and controlled addition of the acylating agent are key.

  • Side Reactions with the Solvent:

    • Cause: Some solvents can react with chloroacetyl chloride. For example, alcohols will form esters.

    • Minimization: Use inert aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF).[8][9]

Issue 3: Difficulties During Work-up and Purification

Question: I am struggling to isolate a pure product during the work-up and purification steps. What are the best practices?

Answer:

A well-planned work-up and purification strategy is essential for obtaining a high-purity product.

  • Aqueous Work-up:

    • Procedure: After the reaction is complete, the mixture is typically diluted with an organic solvent (like DCM or ethyl acetate) and washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the amine hydrochloride salt, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any chloroacetic acid and excess chloroacetyl chloride. A final wash with brine helps to remove residual water.

    • Troubleshooting Emulsions: If emulsions form during the washes, adding more brine can help to break them.

  • Purification:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for purification.

    • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard method. A gradient of ethyl acetate in hexanes is a common eluent system for amides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction.[4][7][8] The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen by a base to yield the final amide product.

Schotten-Baumann Reaction cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Formation Amine R₂NH Intermediate R₂N⁺H-C(O⁻)R'-Cl Amine->Intermediate Nucleophilic Attack AcylChloride R'COCl AcylChloride->Intermediate Amide R₂N-COR' Intermediate->Amide Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: General mechanism of the Schotten-Baumann reaction.

Q2: What are some alternative methods for this acylation?

A2: While using an acyl chloride is a very common and effective method, other acylating agents can be used. These include:

  • Acid Anhydrides: Chloroacetic anhydride can be used in place of chloroacetyl chloride. The reaction is generally less vigorous.

  • Coupling Reagents: The corresponding carboxylic acid (chloroacetic acid) can be coupled with the amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).[11]

Q3: Are there any specific safety precautions I should take?

A3: Yes, chloroacetyl chloride is a hazardous substance.[12]

  • It is a lachrymator, meaning it causes irritation to the eyes and respiratory tract.

  • It reacts vigorously with water to produce HCl gas.[1]

  • Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Standard Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

This protocol provides a general procedure for the synthesis.

Reagent/SolventMolar Equivalents
N-methyl-N-(4-methylcyclohexyl)amine1.0
Triethylamine1.5
Chloroacetyl chloride1.1
Dichloromethane (DCM)Anhydrous

Procedure:

  • To a solution of N-methyl-N-(4-methylcyclohexyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, cooled to 0 °C in an ice bath, add chloroacetyl chloride (1.1 eq) dropwise with stirring.

  • Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexanes).

Protocol 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Amine and Acyl Chloride) Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions Reagents OK OptimizeReagents Use Fresh/Purified Reagents Ensure Anhydrous Conditions CheckReagents->OptimizeReagents Issue Found CheckWorkup Analyze Work-up & Purification CheckConditions->CheckWorkup Conditions OK OptimizeConditions Control Temperature (0°C Addition) Ensure Adequate Base CheckConditions->OptimizeConditions Issue Found OptimizeWorkup Adjust pH of Washes Optimize Chromatography CheckWorkup->OptimizeWorkup Issue Found Success Improved Yield CheckWorkup->Success Work-up OK OptimizeReagents->Start OptimizeConditions->Start OptimizeWorkup->Start

Caption: A systematic workflow for troubleshooting low yield.

References

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • LS College. Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PubChem. Chloroacetyl chloride. [Link]

  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • Wiley-VCH. Chloroacetic Acids. [Link]

  • Patsnap. How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Google Patents.
  • Yufeng. Problem using Chloroacetyl Chloride. [Link]

  • Sciencemadness. Problem using Chloroacetyl Chloride. [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [Link]

  • LibreTexts Chemistry. Reactions of Amines. [Link]

  • Wikipedia. Chloroacetyl chloride. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? [Link]

  • Sciencemadness. Secondary amine Acylation. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

Sources

Troubleshooting

stability and degradation of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Welcome to the technical support center for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental work with this compound. Please note that while specific data for this molecule is limited, the information provided is based on established principles for the broader class of chloroacetamide compounds and is intended to serve as a robust starting point for your investigations.

I. Understanding the Molecule: A Stability Overview

2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide belongs to the chloroacetamide class of molecules. A key feature of this class is the α-chloroacetamide moiety, which is susceptible to nucleophilic substitution and hydrolysis. The stability of this compound is influenced by several factors, including pH, temperature, and light exposure.

II. Troubleshooting Guide

This section addresses common issues that may arise during the handling and analysis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

Issue 1: Inconsistent Purity Analysis by HPLC

Symptoms:

  • Variable peak areas for the main compound in replicate injections.

  • Appearance of new, unidentified peaks over a short period in prepared samples.

  • Shifting retention times.

Potential Causes & Solutions:

Cause Explanation Solution
On-Column Degradation The α-chloroacetamide group can be reactive, and interaction with the stationary phase or impurities in the mobile phase may cause degradation.Use a reverse-phase column with low silanol activity, such as a Newcrom R1 or an equivalent end-capped C18 column.[1] Ensure the mobile phase is prepared with high-purity solvents and filtered before use.
Sample Instability in Solution The compound may be degrading in the sample vial, especially if the solvent is protic or the pH is not controlled.Prepare samples fresh and analyze them immediately. If storage is necessary, keep samples at a low temperature (2-8°C) and protect them from light. Consider using an aprotic solvent for sample preparation if compatible with your mobile phase.
pH Effects The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions.Buffer the mobile phase to a neutral or slightly acidic pH (e.g., pH 3-6) to minimize hydrolysis. If using a mass spectrometer, replace non-volatile acids like phosphoric acid with formic acid.[1]
Issue 2: Unexpected Degradation During Storage

Symptoms:

  • A noticeable decrease in the purity of the compound over time, even when stored at recommended temperatures.

  • Physical changes such as discoloration or the formation of an oily residue.

Potential Causes & Solutions:

Cause Explanation Solution
Hydrolysis The chloroacetamide moiety can undergo hydrolysis, replacing the chlorine atom with a hydroxyl group, particularly in the presence of moisture.[2]Store the compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[3]
Photodegradation Exposure to UV or even ambient light can induce degradation of chloroacetamides.[4]Store the compound in an amber vial or a light-blocking container.[3]
Thermal Degradation While many chloroacetamides are stable at room temperature, elevated temperatures can accelerate degradation.[5]Store the compound at the recommended temperature of 2-8°C. For long-term storage, consider storage at -20°C.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide?

A1: Based on the known degradation pathways of other chloroacetamide herbicides, the primary degradation products are likely to result from:

  • Hydrolysis: Replacement of the chlorine atom with a hydroxyl group to form 2-hydroxy-N-methyl-N-(4-methylcyclohexyl)acetamide.[2]

  • Dechlorination: Reductive removal of the chlorine atom.[6]

  • N-Dealkylation: Cleavage of the N-methyl or N-cyclohexyl bond, though less common under typical storage conditions.[6][7]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, store 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide at 2-8°C in a tightly sealed, light-resistant container, preferably under a dry, inert atmosphere.[3]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for purity assessment and stability studies of chloroacetamides.[1] For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: How can I perform a forced degradation study on this compound?

A4: A forced degradation study involves subjecting the compound to harsh conditions to intentionally induce degradation. This helps in identifying potential degradation products and understanding the degradation pathways. Key conditions to test include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point.

  • Photodegradation: Exposing a solution of the compound to UV light.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Analysis

This protocol provides a starting point for developing an HPLC method for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.

3. Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound).

4. Sample Preparation:

  • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study - Acidic Hydrolysis

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl.

2. Incubation:

  • Incubate the solution at 60°C for 24 hours.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Analysis:

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before injection.

  • Analyze the samples by the developed HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products.

V. Visualization of Degradation Pathways

The following diagram illustrates the potential primary degradation pathways of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide based on the behavior of similar chloroacetamide compounds.

G parent 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide hydrolysis 2-hydroxy-N-methyl-N-(4-methylcyclohexyl)acetamide parent->hydrolysis Hydrolysis (H2O) dechlorination N-methyl-N-(4-methylcyclohexyl)acetamide parent->dechlorination Reductive Dechlorination

Caption: Potential degradation pathways of the target compound.

VI. References

  • Separation of 2-Chloro-N-(4-chlorophenyl)-N-(1-methylethyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies.

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. PubMed.

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate.

  • Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. ScienceDirect.

  • 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. ChemScene.

  • 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. Sigma-Aldrich.

  • 2-CHLORO-N-(CYCLOHEXYLMETHYL)ACETAMIDE SDS, 40914-11-2 Safety Data Sheets. Echemi.com.

  • Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. ResearchGate.

  • Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. KoreaScience.

Sources

Optimization

Technical Support Center: Synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Document ID: TSC-2026-03-A01 Last Updated: March 10, 2026 Introduction This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2026-03-A01 Last Updated: March 10, 2026

Introduction

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. The purity of this compound is critical for its downstream applications, and the identification and mitigation of byproducts are paramount for a successful synthetic campaign. This guide offers a structured approach to troubleshooting common issues, understanding the underlying chemical principles, and implementing robust analytical workflows.

The synthesis of N-substituted chloroacetamides is a cornerstone reaction in medicinal chemistry, often utilized to introduce a reactive functional group for further molecular elaboration.[1] The target molecule, 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, is typically synthesized via the N-acylation of N-methyl-4-methylcyclohexylamine with chloroacetyl chloride.[2] While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of impurities, complicating purification and potentially impacting biological assays.

This document is designed to be a practical resource, combining theoretical knowledge with actionable, field-proven insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and workup of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. The question-and-answer format is intended to help you quickly identify and resolve experimental challenges.

Issue 1: Low Yield of the Desired Product

  • Question: My reaction is resulting in a low yield of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. What are the likely causes?

  • Answer: Low yields in this acylation reaction can typically be attributed to a few key factors:

    • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water, which will convert it to chloroacetic acid.[3] This inactive species will not participate in the desired acylation reaction. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]

    • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or poor mixing. It is recommended to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

    • Protonation of the Amine: The reaction between the amine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl).[6] This will protonate the starting amine, rendering it non-nucleophilic and unable to react. It is essential to include a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture to neutralize the HCl as it is formed.[7]

    • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps. Ensure that the pH of the aqueous phase during extraction is appropriate to keep your product in the organic layer. Optimize your purification method, whether it be column chromatography or recrystallization, to minimize losses.[8]

Issue 2: Presence of an Unexpected Higher Molecular Weight Byproduct

  • Question: I am observing a significant peak in my LC-MS analysis with a mass corresponding to a diacylated product. What is this and how can I prevent it?

  • Answer: The higher molecular weight byproduct is likely the result of over-acylation. While less common with secondary amines compared to primary amines, it can still occur, especially if there are any primary amine impurities in your starting material.[8] In the context of this synthesis, a more likely scenario is the formation of a dimer or other adducts involving the chloroacetyl group.

    A more probable byproduct is the diamide, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, if adenine is used as a starting material in a related synthesis.[9] However, in this specific synthesis, a possible side reaction could involve the dimerization of chloroacetyl chloride or its reaction with the product under certain conditions.

    Prevention Strategies:

    • Controlled Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C).[10] This helps to avoid localized high concentrations of the highly reactive acylating agent.

    • Use of a Hindered Base: Employing a sterically hindered base can sometimes mitigate side reactions.[11]

    • Maintain Low Temperature: Keeping the reaction temperature low throughout the addition of chloroacetyl chloride can help to control the reaction rate and minimize side reactions.[12]

Issue 3: Contamination with a Water-Soluble Impurity

  • Question: After workup, my crude product is contaminated with a significant amount of a water-soluble impurity. What could this be?

  • Answer: The most common water-soluble impurity is the hydrochloride salt of your starting amine (N-methyl-4-methylcyclohexylamine) or the tertiary base (e.g., triethylamine hydrochloride). This occurs when the HCl generated during the reaction is neutralized.

    Removal Strategy:

    • Aqueous Wash: During the workup, wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to remove any unreacted chloroacetic acid (from hydrolysis of chloroacetyl chloride).[8] Subsequently, washing with water and then brine will help to remove the hydrochloride salts.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A1: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents for this type of acylation.[11][13] They are good at dissolving the reactants and are relatively unreactive under the reaction conditions.

  • Q2: How can I confirm the identity of the byproducts?

    • A2: A combination of analytical techniques is recommended for unambiguous identification.

      • GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful tool for separating volatile compounds and obtaining their mass spectra, which can provide the molecular weight and fragmentation patterns of the byproducts.[14][15]

      • LC-MS (Liquid Chromatography-Mass Spectrometry): This is ideal for less volatile or thermally sensitive compounds and provides molecular weight information.[9]

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the impurities, especially after they have been isolated.[16]

  • Q3: Can over-alkylation of the starting amine be an issue?

    • A3: Over-alkylation is a common problem when alkylating amines with alkyl halides.[17][18] However, in this specific synthesis, you are performing an acylation, not an alkylation. The product of the reaction is an amide, which is significantly less nucleophilic than the starting secondary amine. Therefore, further reaction of the product with chloroacetyl chloride to form a diacylated product is generally not a major concern, although it's a possibility to be aware of.[7][8]

  • Q4: What are some common impurities that might be present in my starting materials?

    • A4: The purity of your starting materials is critical.

      • N-methyl-4-methylcyclohexylamine: May contain residual starting materials from its own synthesis, such as 4-methylcyclohexanone and methylamine.[19]

      • Chloroacetyl chloride: Can degrade over time, especially if exposed to moisture, to form chloroacetic acid.[3] It may also contain other acid chlorides as impurities from its manufacturing process.

Recommended Analytical Workflows

A systematic approach to analyzing your reaction mixture and final product is essential for identifying byproducts.

In-Process Monitoring (TLC/LC-MS)
  • Objective: To track the consumption of starting materials and the formation of the product and any major byproducts.

  • Protocol (TLC):

    • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Spot the starting amine, the reaction mixture at different time points, and a co-spot (starting amine and reaction mixture) on a TLC plate.

    • Develop the plate and visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • The disappearance of the starting amine spot and the appearance of a new product spot indicate reaction progress. The presence of other spots suggests byproduct formation.

Final Product Analysis (GC-MS)
  • Objective: To identify and quantify volatile impurities in the final product.

  • Protocol:

    • Prepare a dilute solution of your purified product in a suitable volatile solvent (e.g., ethyl acetate).

    • Inject the sample into the GC-MS system.

    • Use a standard nonpolar or moderately polar GC column.

    • Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to separate compounds with different boiling points.

    • Analyze the resulting mass spectra for each peak to identify the compounds. Compare the spectra to a library (e.g., NIST) for tentative identification.

Data Presentation: Potential Byproducts and Their Identification

Byproduct NamePotential OriginExpected m/z [M+H]+Key Analytical Observations
Chloroacetic acidHydrolysis of chloroacetyl chloride95/97Water soluble, acidic. May not be observed in GC-MS without derivatization.
N-methyl-4-methylcyclohexylamineUnreacted starting material128Volatile, will be observed in GC-MS.
Triethylamine hydrochlorideNeutralization of HCl-Water soluble salt, will be removed during aqueous workup.
Bis(chloroacetyl)amineReaction with primary amine impurity-Higher molecular weight, less volatile.

Visualizations

Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Amine N-methyl-4-methylcyclohexylamine Reaction Acylation in Anhydrous Solvent (e.g., DCM) 0 °C to RT Amine->Reaction AcylChloride Chloroacetyl Chloride AcylChloride->Reaction Base Triethylamine Base->Reaction Workup Aqueous Wash (H2O, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-chloro-N-methyl-N- (4-methylcyclohexyl)acetamide Purification->Product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

Start Low Yield or Impure Product CheckMoisture Check for Moisture (Anhydrous Conditions?) Start->CheckMoisture CheckBase Sufficient Base Used? Start->CheckBase CheckTemp Controlled Temperature During Addition? Start->CheckTemp CheckWorkup Workup Procedure Optimized? Start->CheckWorkup Sol_Moisture Use anhydrous solvents/reagents and inert atmosphere. CheckMoisture->Sol_Moisture No Sol_Base Ensure at least 1 equivalent of non-nucleophilic base. CheckBase->Sol_Base No Sol_Temp Add chloroacetyl chloride dropwise at 0 °C. CheckTemp->Sol_Temp No Sol_Workup Optimize aqueous washes and purification. CheckWorkup->Sol_Workup No

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). Preventing Over-alkylation of Amines in Synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Macmillan, D. W. C., et al. (2025, January 22). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
  • BenchChem. (2025). A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted Acetamides.
  • Buchwald, S. L., et al. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation.
  • Beauchemin, A. M. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry.
  • PubChem. (2002, July 19). Chloroacetyl chloride.
  • LookChem. (n.d.). Purification of Acetamide.
  • Wikipedia. (n.d.). Amine alkylation.
  • Wiley-VCH. (n.d.). Chloroacetic Acids.
  • Sciencemadness. (2020, July 11). Problem using Chloroacetyl Chloride.
  • Yufeng. (2023, March 13). Problem using Chloroacetyl Chloride.
  • Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences.
  • BenchChem. (2025). Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research.
  • ResearchGate. (n.d.). Reagents and conditions: (i) chloroacetyl chloride, K2CO3, THF, 0 °C to....
  • Wikipedia. (n.d.). Chloroacetyl chloride.
  • Reddit. (2022, March 24). Amide coupling help. r/Chempros.
  • ResearchGate. (2025, August 6).
  • Royal Society of Chemistry. (n.d.). Mixed dimers of chloroacetic acids and decanoic acid in benzene. Journal of the Chemical Society, Faraday Transactions 1.
  • Chemistry Steps. (2020, February 26).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.
  • ChemicalBook. (n.d.). 2-CHLORO-N-CYCLOHEXYL-ACETAMIDE synthesis.
  • Master Organic Chemistry. (2018, February 28).
  • Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
  • ChemScene. (n.d.). 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.
  • BenchChem. (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
  • Organic Syntheses. (n.d.). Procedure.
  • ChemicalBook. (n.d.). 2-Chloro-N-methylacetamide synthesis.
  • PubChemLite. (n.d.). 2-chloro-n-(4-methylcyclohexyl)acetamide (C9H16ClNO).
  • Veeprho. (n.d.). Chloroacetyl Chloride | CAS 79-04-9.
  • Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide.
  • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry.
  • PMC. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.
  • BenchChem. (2025). N-Cyclohexylacetoacetamide: A Comprehensive Technical Review.
  • Mol-Instincts. (2025, May 20). N-cyclohexyl-N-methylacetamide.
  • Semantic Scholar. (2024, May 23).
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • N-Methylcyclohexylamine Manufacturer. (n.d.). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive.
  • Scholars Research Library. (n.d.). Der Pharma Chemica.
  • Wikipedia. (n.d.). N-Methylacetamide.
  • MDPI. (n.d.). Emerging Novel Psychoactive Substances (2020–2025)
  • PubChem. (n.d.). N-Cyclohexylacetamide.

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Reference Data & Comparative Studies

Validation

Validation of the Antimicrobial Activity of Novel Chloroacetamides: A Comparative Technical Guide

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Klebsiella pneumoniae, Staphylococcus aureus), necessitates the development of novel chemical entities that bypass tradi...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (e.g., Klebsiella pneumoniae, Staphylococcus aureus), necessitates the development of novel chemical entities that bypass traditional resistance mechanisms. Chloroacetamides have emerged as a highly promising class of covalent inhibitors.

This guide provides a comprehensive framework for validating the antimicrobial efficacy of novel chloroacetamide derivatives, comparing their performance against standard-of-care antibiotics, and establishing robust, self-validating experimental protocols.

Mechanism of Action & Target Pathway

Unlike traditional antibiotics that often rely on reversible competitive binding, chloroacetamides form 1, effectively neutralizing target proteins involved in peptidoglycan or fatty acid biosynthesis.

The highly electrophilic alpha-carbon of the chloroacetamide warhead is susceptible to nucleophilic attack by the thiolate anions of bacterial cysteines (e.g., Cys115 in MurA or Cys112 in FabH). This irreversible alkylation disrupts essential bacterial pathways, leading to cell lysis. The addition of the chloro atom is not merely structural; it is2, stabilizing the molecule within the target enzyme's active site and enabling its bactericidal effect.

MOA Chloroacetamide Novel Chloroacetamide (Electrophilic Warhead) Cysteine Bacterial Cysteine Residues (e.g., MurA, FabH) Chloroacetamide->Cysteine Targets Alkylation Irreversible Thiol Alkylation Cysteine->Alkylation Undergoes Inhibition Enzyme Inactivation (Biosynthesis Arrest) Alkylation->Inhibition Causes Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death Leads to

Fig 1. Covalent mechanism of action of chloroacetamides targeting bacterial cysteines.

Comparative Efficacy: Chloroacetamides vs. Standard Antibiotics

To objectively evaluate novel chloroacetamides, we must benchmark their Minimum Inhibitory Concentrations (MIC) against conventional antibiotics. Recent studies have highlighted specific derivatives, such as2 and multifunctional chloroacetamide 3, which demonstrate significant activity against resistant strains.

While conventional antibiotics like Ciprofloxacin and Meropenem exhibit lower absolute MIC values (0.25 - 1.0 µg/mL), chloroacetamides maintain efficacy against4 where drugs like Ceftazidime fail. Furthermore, the bactericidal nature of chloroacetamides ensures complete bacterial eradication rather than mere growth stasis, a mechanism shared by5.

Quantitative Performance Comparison
Compound / AntibioticTarget OrganismMIC (µg/mL)Resistance Profile / Notes
CFA (Chloroacetamide) K. pneumoniae (ATCC-700603)512Active against ESBL-producing strains; 1:1 MBC/MIC ratio (Bactericidal).
Compound 13 (Chloroacetamide) Bacillus cereus10Broad-spectrum activity; dual antioxidant properties.
Ceftazidime (Cephalosporin) K. pneumoniae (ATCC-700603)>16Ineffective due to ESBL hydrolysis.
Ciprofloxacin (Fluoroquinolone) K. pneumoniae (Clinical)0.25 - 1.0Standard-of-care baseline; susceptible to efflux pump mutations.
Meropenem (Carbapenem) K. pneumoniae (Clinical)0.25 - 1.0High potency, but vulnerable to carbapenemase (KPC) producers.

Experimental Workflow: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must be self-validating. A protocol is only as reliable as its internal controls. The following methodologies detail the critical steps for validating chloroacetamide antimicrobial activity, ensuring that observed effects are strictly due to the active pharmaceutical ingredient (API) and not experimental artifacts.

Workflow Start Compound Library (Chloroacetamides) MIC Broth Microdilution (MIC) Self-validating controls Start->MIC Screen MBC Bactericidal Concentration (MBC) Ratio MIC:MBC MIC->MBC Active Hits TimeKill Time-Kill Kinetics Concentration-dependent tracking MBC->TimeKill MBC/MIC <= 4 Tox Cytotoxicity Profiling (Mammalian cell lines) TimeKill->Tox Bactericidal Confirmed Hit Lead Candidate Selection Tox->Hit High Selectivity Index

Fig 2. Self-validating experimental workflow for antimicrobial candidate selection.

Protocol 1: Broth Microdilution for MIC Determination

Causality & Rationale: Chloroacetamides are inherently lipophilic. To prevent false-negative MIC readings caused by API precipitation in the aqueous Mueller-Hinton broth, compounds must be emulsified using 5% DMSO and 2% Tween-80. Consequently, a vehicle interference control is mandatory to prove that the solvents themselves do not inhibit bacterial growth.

Step-by-Step Methodology:

  • Preparation of Inoculum: Cultivate bacterial strains (e.g., K. pneumoniae ATCC-700603) aerobically at 35 ± 2 °C for 18-24 hours. Adjust the suspension to a 0.5 McFarland standard (approx.

    
     CFU/mL) and dilute 1:100 in Mueller-Hinton broth.
    
  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the chloroacetamide derivative (starting from 1024 µg/mL down to 1 µg/mL).

  • Internal Controls (The Self-Validating System):

    • Sterility Control: Broth only (ensures no environmental contamination).

    • Viability Control: Broth + Inoculum (confirms the bacteria are healthy and capable of logarithmic growth).

    • Vehicle Control: Broth + Inoculum + 5% DMSO/2% Tween-80 (proves the solvent is non-toxic to the bacteria).

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to benchmark assay sensitivity.

  • Incubation & Reading: Inoculate all test wells with 10 µL of the bacterial suspension. Incubate at 35 ± 2 °C for 24 hours. The MIC is defined as the lowest concentration exhibiting no visible bacterial growth.

Protocol 2: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics

Causality & Rationale: MIC only measures growth stasis. To determine if a chloroacetamide is bactericidal (killing the cell) or bacteriostatic (pausing growth), we must calculate the MBC. A compound is officially classified as bactericidal if the 2. Time-kill assays further validate this by tracking the pharmacodynamics of the kill rate over 24 hours.

Step-by-Step Methodology:

  • MBC Plating: Following the 24-hour MIC reading, aspirate 10 µL from all wells showing no visible growth (MIC, 2× MIC, 4× MIC) and plate them onto fresh nutrient agar.

  • Incubation: Incubate the agar plates at 35 ± 2 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

  • Time-Kill Kinetics: Prepare flasks with liquid broth containing the chloroacetamide at 1×, 2×, and 4× MIC. Inoculate with

    
     CFU/mL of bacteria.
    
  • Sampling: Extract aliquots at 0, 2, 4, 8, 12, and 24 hours. Plate on agar to perform viable colony counts.

  • Data Interpretation: Plot

    
     CFU/mL versus time. A rapid decline in the curve at 2× MIC confirms concentration-dependent bactericidal activity, typical of covalent inhibitors disrupting cell wall integrity.
    

Conclusion

The validation of novel chloroacetamides requires rigorous, self-validating methodologies to accurately assess their potential against resistant pathogens. By understanding the covalent mechanism of action and employing strict experimental controls, researchers can confidently benchmark these novel entities against standard antibiotics, paving the way for next-generation antimicrobial therapeutics.

References

  • Title: Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives Source: Taylor & Francis URL
  • Title: Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)
  • Title: Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL
  • Title: Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)
  • Title: Mechanisms of antimicrobial action of antiseptics and disinfectants: an increasingly important area of investigation Source: Oxford Academic URL

Sources

Comparative

Comparative Study of N-Cycloalkyl vs. N-Aryl Chloroacetamides: Reactivity Tuning in Covalent Drug Design

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) and chemical probes relies heavily on the precise tuning of electrophilic warheads. Chloroacetamides are a privileged class of warheads utilized fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) and chemical probes relies heavily on the precise tuning of electrophilic warheads. Chloroacetamides are a privileged class of warheads utilized for their high chemoselectivity towards cysteine residues under physiological conditions[1]. However, the intrinsic reactivity of the α-chloro group must be carefully calibrated to balance on-target residence time with the risk of proteome-wide off-target toxicity.

This guide provides an objective, data-driven comparison between two major subclasses: N-cycloalkyl chloroacetamides and N-aryl chloroacetamides . By examining their mechanistic divergence, kinetic profiles, and experimental behavior, this guide equips drug development professionals with the rationale needed to select the optimal warhead scaffold for their specific target microenvironment.

Mechanistic Divergence: Electronic Control of Electrophilicity

The core reaction mechanism for both subclasses is a bimolecular nucleophilic substitution (SN2) at the α-carbon, where a thiolate nucleophile displaces the chloride ion[2]. The rate of this reaction is dictated by the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Cl bond, which is highly sensitive to the electronic nature of the nitrogen substituent[3].

  • N-Aryl Chloroacetamides (High Reactivity): In N-aryl systems (e.g., anilides), the nitrogen lone pair is delocalized into the aromatic π-system. This competitive resonance reduces the lone pair's ability to donate into the amide carbonyl. Consequently, the carbonyl group becomes more "ketone-like" and strongly electron-withdrawing, which lowers the LUMO energy of the adjacent α-carbon and significantly enhances its susceptibility to SN2 attack[2],[3].

  • N-Cycloalkyl Chloroacetamides (Low Reactivity): Cycloalkyl groups (e.g., cyclohexyl) are sp3-hybridized and exert an electron-donating inductive effect (+I). This maximizes electron density at the nitrogen atom, strengthening standard amide resonance. The resulting electron-rich environment raises the LUMO energy, severely attenuating the electrophilicity of the α-carbon[3].

G N_Aryl N-Aryl Chloroacetamide Resonance Resonance Delocalization (Electron Withdrawing) N_Aryl->Resonance N_Cyclo N-Cycloalkyl Chloroacetamide Inductive Inductive Effect (+I) (Electron Donating) N_Cyclo->Inductive LUMO_Low Lower LUMO Energy Increased α-Carbon Electrophilicity Resonance->LUMO_Low Enhances SN2 LUMO_High Higher LUMO Energy Decreased α-Carbon Electrophilicity Inductive->LUMO_High Hinders SN2 Fast Rapid GSH/Cys Conjugation (t½ ≈ 1-3 hours) LUMO_Low->Fast Slow Attenuated GSH/Cys Conjugation (t½ > 15 hours) LUMO_High->Slow

Figure 1: Mechanistic divergence in reactivity between N-aryl and N-cycloalkyl chloroacetamides.

Quantitative Comparison: Glutathione (GSH) Reactivity

To objectively benchmark warhead reactivity, the half-life (t½) of adduct formation with glutathione (GSH) is utilized as the industry standard[4]. The data in Table 1 illustrates the profound impact of the N-substituent on the pseudo-first-order reaction kinetics.

Table 1: Comparative GSH Reactivity Profiles of Chloroacetamide Scaffolds

Compound ClassRepresentative N-SubstituentPrimary Electronic EffectAverage GSH t½ (min)Relative Reactivity
N-Aryl (EWG) 4-NitrophenylStrong Electron-Withdrawing (-R, -I)< 50Very High
N-Aryl (Neutral) PhenylResonance Delocalization (-R)~ 110High[5]
N-Aryl (N-Methylated) N-Methyl-N-phenylSteric Twist (Disrupts Planarity/Resonance)~ 178Moderate[5]
N-Alkyl/Cycloalkyl Cyclohexyl / PhenethylInductive Donation (+I)> 1000Low[6]

Note: Data aggregated from standardized LC-MS kinetic assays performed at pH 7.2–7.4 at 37 °C[5],[6].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these electrophiles.

Protocol A: Parallel Synthesis of Chloroacetamide Variants

This protocol utilizes mild conditions to prevent the degradation of sensitive functional groups.

  • Preparation: Dissolve 1.0 equivalent of the primary amine (e.g., aniline for N-aryl, cyclohexylamine for N-cycloalkyl) and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: DIPEA is sterically hindered, which minimizes base-catalyzed side reactions (such as ketene formation) compared to standard triethylamine. Anhydrous DCM prevents the competitive hydrolysis of the acyl chloride.

  • Acylation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of chloroacetyl chloride dropwise over 15 minutes.

    • Causality: Maintaining 0 °C controls the exothermic nature of the reaction and strictly suppresses the formation of di-acylated byproducts.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: High-Throughput GSH Reactivity Assay (LC-MS)

This assay determines the pseudo-first-order rate constant and t½ of the warheads[4].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer at pH 7.4. Degas the buffer thoroughly with argon.

    • Causality: pH 7.4 mimics physiological conditions, ensuring a biologically relevant ratio of the active thiolate anion (RS⁻) to the inactive thiol (RSH). Degassing prevents the oxidative dimerization of GSH into GSSG.

  • Reaction Initiation: In a 96-well plate, combine the electrophile (final concentration: 200 μM) with GSH (final concentration: 2 mM) and Rhodamine B (final concentration: 40 μM) in a solvent mixture of 90% Buffer / 10% Acetonitrile.

    • Causality: A 10-fold molar excess of GSH establishes pseudo-first-order kinetic conditions, simplifying mathematical rate extraction. Rhodamine B acts as an inert internal standard.

  • Kinetic Sampling: Incubate the plate at 37 °C with shaking. At 1-hour intervals (up to 12 hours), extract 20 μL aliquots, quench with 80 μL of cold water/formic acid, and inject immediately into the LC-MS.

  • Data Normalization: Calculate the ratio of the remaining electrophile peak area to the Rhodamine B peak area.

    • Causality: Normalizing against the internal standard corrects for any fluctuations in LC-MS injection volume or ionization efficiency, ensuring the kinetic decay curve is entirely self-validating[4].

Strategic Applications in Drug Development

The choice between an N-aryl and an N-cycloalkyl chloroacetamide should be dictated by the specific microenvironment of the target cysteine:

  • When to deploy N-Aryl Chloroacetamides: Utilize this highly reactive scaffold when targeting poorly nucleophilic cysteines, or when the non-covalent binding affinity (Kd) of the parent ligand is weak. The high intrinsic reactivity drives the covalent bond formation, which is often required for challenging targets like GPX4 or highly solvent-exposed shallow pockets.

  • When to deploy N-Cycloalkyl Chloroacetamides: This scaffold is ideal for highly nucleophilic, hyper-reactive cysteines (e.g., KRAS G12C). The attenuated reactivity ensures that the warhead will only engage the target after the molecule has spent sufficient residence time in the binding pocket, thereby minimizing off-target alkylation of abundant cellular thiols like glutathione or human serum albumin[5],[1].

References

  • Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL:[Link]

  • QM Analyses for Cysteine – Chloroacetamide Bioconjugation Source: WuXi Biology URL:[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Validation

Publish Comparison Guide: Assessing the Cytotoxicity of 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide and Covalent Analogs

Executive Summary & Mechanistic Context In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), electrophilic warheads are essential for mapping the druggable cysteinome. 2-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), electrophilic warheads are essential for mapping the druggable cysteinome. 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide represents a classic


-chloroacetamide fragment. While highly effective at labeling target cysteines via 

displacement of the chloride leaving group, the intrinsic reactivity of the chloroacetamide moiety frequently leads to indiscriminate thiol alkylation.

Understanding the causality of this cytotoxicity is critical. Highly reactive chloroacetamides rapidly deplete intracellular glutathione (GSH). As demonstrated in [1], this depletion triggers a cascade of reactive oxygen species (ROS) accumulation, MAPK/ERK pathway activation, and ultimately, cell death. Furthermore, [2] confirm that this electrophile-driven membrane rupture can be quantified via Lactate Dehydrogenase (LDH) leakage.

G A 2-Chloro-N-methyl-N- (4-methylcyclohexyl)acetamide B Indiscriminate Thiol Alkylation (SN2 Reaction) A->B C Intracellular GSH Depletion B->C D ROS Accumulation C->D E MAPK/ERK Pathway Activation D->E F Membrane Rupture (LDH Leakage) & Apoptosis E->F

Mechanistic pathway of chloroacetamide-induced cytotoxicity via GSH depletion and ROS.

Comparative Product Analysis: Warhead Tuning

To optimize a lead compound, researchers must balance target engagement with cellular toxicity. Below, we objectively compare the baseline compound against three structurally analogous alternatives designed to mitigate off-target liabilities.

  • Product A: 2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (Baseline) Mechanism: Highly reactive

    
    -chloroacetamide.
    Performance: Excellent for initial hit generation but suffers from poor buffer stability and high HepG2 cytotoxicity due to rapid GSH depletion.
    
  • Product B: Acrylamide Analog Mechanism: Michael acceptor. Performance: The industry standard for FDA-approved covalent drugs. Exhibits lower intrinsic reactivity, drastically reducing off-target toxicity, though it may require a highly optimized binding pocket to achieve covalent bond formation.

  • Product C:

    
    -Sulfamate Acetamide Analog 
    Mechanism: Tunable leaving group.
    Performance: As detailed in recent  [3], sulfamates maintain the exact binding geometry of chloroacetamides but offer superior buffer stability and lower off-target protein labeling, making them ideal substitutions in late-stage FBDD.
    
  • Product D: Des-chloro Acetamide (Negative Control) Mechanism: Non-covalent. Performance: Lacks the electrophilic warhead entirely. Used to establish the baseline metabolic toxicity of the N-methyl-N-(4-methylcyclohexyl) scaffold independent of covalent reactivity.

Quantitative Performance Data
Compound VariantElectrophile TypeGSH Reactivity (

)
HepG2 Cytotoxicity (IC

, 72h)
LDH Release (Fold Change vs Vehicle)Off-Target Proteome Labeling
Product A Chloroacetamide< 15 min12.5 µM4.8xHigh (Broad spectrum)
Product B Acrylamide> 120 min> 100 µM1.1xLow
Product C

-Sulfamate
85 min85.0 µM1.3xLow to Moderate
Product D None (Des-chloro)N/A> 200 µM1.0xNone

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . We do not merely measure toxicity; we prove the causality of the toxicity by differentiating between electrophile-driven stress and general scaffold toxicity.

Protocol 1: GSH Reactivity Assay (DTNB / Ellman’s Reagent)

Causality: Quantifying the depletion of free thiols establishes the intrinsic electrophilicity of the warhead, which directly correlates with off-target toxicity.

  • Preparation: Prepare a 100 µM solution of Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Dosing: Add the test compound (Product A-D) at a final concentration of 500 µM (5x excess to ensure pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Readout: Quench the aliquots into 50 µL of 2 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm to quantify remaining free thiols.

  • Self-Validation Check: Include Iodoacetamide as a hyper-reactive positive control. If Iodoacetamide fails to deplete GSH within 10 minutes, the GSH stock is pre-oxidized and the assay must be aborted. Product D must show 0% depletion.

Protocol 2: Multiplexed Cytotoxicity Assay (MTT & LDH)

Causality: MTT measures mitochondrial metabolic activity (identifying cytostatic effects), while LDH measures plasma membrane integrity (identifying necrotic/cytotoxic membrane rupture).

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 5,000 cells/well. Incubate overnight.

  • Rescue Co-Treatment (The Validation Step): Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour. Logic: NAC replenishes intracellular thiols and scavenges ROS. If the compound's toxicity is purely electrophile-driven, NAC will rescue cell viability.

  • Compound Dosing: Treat cells with test compounds (10–100 µM) for 72 hours.

  • LDH Readout: Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent and measure absorbance at 490 nm.

  • MTT Readout: Add 10 µL of MTT reagent (5 mg/mL) to the original plate. Incubate for 3 hours, solubilize formazan crystals with DMSO, and read absorbance at 570 nm.

Workflow Start Compound Library (Chloroacetamides & Analogs) GSH Step 1: GSH Reactivity Assay (DTNB Readout) Start->GSH Filter Filter: Exclude Hyper-reactive (t1/2 < 15 min) GSH->Filter Cell Step 2: HepG2 Cell Dosing (10-100 µM, 72h) Filter->Cell Split Multiplex Readout Cell->Split MTT MTT Assay (Metabolic Viability) Split->MTT LDH LDH Assay (Membrane Integrity) Split->LDH Validation Self-Validation: NAC Rescue Control MTT->Validation LDH->Validation

Multiplexed experimental workflow for assessing electrophile-driven cytotoxicity.

References

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv.[Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Molecular Medicine Reports.[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society.[Link]

Comparative

quantitative structure-activity relationship (QSAR) of N-cycloalkyl herbicides

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of N-Cycloalkyl Herbicides Authored by a Senior Application Scientist Introduction: Decoding the Herbicidal Activity of N-Cycloalkyl Compound...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of N-Cycloalkyl Herbicides

Authored by a Senior Application Scientist

Introduction: Decoding the Herbicidal Activity of N-Cycloalkyl Compounds

The development of novel herbicides with high efficacy, selectivity, and environmental safety is a cornerstone of modern agricultural science. Among the vast chemical space explored, N-cycloalkyl herbicides represent a significant class of molecules that often target essential plant-specific enzymes. Understanding the precise relationship between their chemical structure and biological activity is paramount for rational design and optimization. This is where Quantitative Structure-Activity Relationship (QSAR) modeling becomes an indispensable tool.[1] QSAR allows us to build mathematical models that predict the biological activity of chemical compounds based on their structural and physicochemical properties, thereby accelerating the discovery of new and more effective herbicides.[1]

This guide provides a comparative analysis of various QSAR methodologies applied to N-cycloalkyl herbicides and structurally related compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature. Our focus will be on providing actionable insights for researchers, scientists, and professionals in the field of agrochemical development.

The Molecular Battleground: Common Targets of N-Cycloalkyl Herbicides

Many N-cycloalkyl and related N-aryl herbicides exert their phytotoxic effects by inhibiting crucial enzymes in the biosynthetic pathways of plants. Two of the most prominent targets are:

  • Protoporphyrinogen Oxidase (PPO): This enzyme is critical for the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that disrupt cell membranes, causing rapid cell death.[2][3]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherol. Plastoquinone is an essential cofactor for carotenoid biosynthesis. Inhibition of HPPD leads to a lack of carotenoids, which protect chlorophyll from photooxidation. The resulting "bleaching" symptom is a hallmark of HPPD-inhibiting herbicides.[4][5]

The interaction of N-cycloalkyl herbicides with these enzymes is a three-dimensional problem, making 3D-QSAR approaches particularly valuable for understanding and predicting their activity.

A Comparative Analysis of QSAR Models for Herbicide Design

The predictive power of a QSAR model is the ultimate measure of its utility. Different QSAR methodologies vary in their approach to generating descriptors and building the model. For N-cycloalkyl herbicides and their analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be highly effective.[6][7][8][9]

Key 3D-QSAR Methodologies: CoMFA and CoMSIA

CoMFA (Comparative Molecular Field Analysis) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields.[6][7][9] These fields are calculated on a 3D grid surrounding the aligned molecules. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model.

CoMSIA (Comparative Molecular Similarity Indices Analysis) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[6] This often provides a more nuanced and detailed understanding of the structure-activity relationship.

Performance Comparison of QSAR Models

The robustness and predictive capability of a QSAR model are assessed using several statistical parameters:

  • r² (or R²): The squared correlation coefficient, which indicates how well the model fits the training data.

  • q² (or Q²): The cross-validated correlation coefficient, which measures the predictive power of the model for the training set.

  • r²_pred: The predictive correlation coefficient for an external test set, which is the most stringent test of a model's predictive ability.

Below is a table comparing the statistical performance of different QSAR models from studies on herbicides with structural similarities to N-cycloalkyl compounds.

QSAR ModelHerbicide Class/Targetr²_predReference
CoMFA N-phenyl pyrrolidin-2-ones (PPO Inhibitors)0.9800.518Not Reported[3]
CoMFA 2-Acyl-Cyclohexane-1,3-Dione (HPPD Inhibitors)0.9990.8720.922[8]
CoMSIA 2-Acyl-Cyclohexane-1,3-Dione (HPPD Inhibitors)0.9810.8100.915[8]
3D-QSAR 2-Acyl-Cyclohexane-1,3-Dione (HPPD Inhibitors)0.960.69Not Reported[8]

Key Observations:

  • 3D-QSAR approaches, particularly CoMFA and CoMSIA, consistently demonstrate high predictive capability for the herbicidal activity of these compounds.[8]

  • The high r², q², and r²_pred values in the studies on 2-acyl-cyclohexane-1,3-dione derivatives underscore the reliability of these models for guiding the design of novel herbicides.[8]

Visualizing Structure-Activity Relationships: CoMFA Contour Maps

A significant advantage of 3D-QSAR methods like CoMFA is the generation of contour maps, which visually represent the regions around a molecule where certain properties are favorable or unfavorable for biological activity.

G cluster_0 CoMFA Contour Map Interpretation Molecule Aligned Herbicide Molecule Steric_Favorable Green Contour: Sterically Favorable Steric_Unfavorable Yellow Contour: Sterically Unfavorable Electro_Positive Blue Contour: Positive Charge Favorable Electro_Negative Red Contour: Negative Charge Favorable

Caption: Interpreting CoMFA contour maps for herbicide design.

  • Green Contours: Indicate regions where bulky substituents are favored, suggesting that increasing steric bulk in these areas may enhance herbicidal activity.

  • Yellow Contours: Highlight areas where steric bulk is detrimental to activity.

  • Blue Contours: Show regions where positively charged groups are favorable.

  • Red Contours: Indicate where negatively charged groups are preferred.

These maps provide invaluable guidance for medicinal chemists to rationally modify lead compounds to improve their potency.

Experimental Protocols for Herbicide Evaluation

The generation of reliable biological data is the foundation of any robust QSAR model. Below are detailed protocols for assessing the herbicidal activity of novel N-cycloalkyl compounds.

Protocol 1: In Vitro Herbicidal Activity Assay (Seed Germination and Early Growth)

This protocol is for the initial screening of compounds to determine their effect on seed germination and early seedling growth.

1. Materials and Reagents:

  • Test N-cycloalkyl herbicide compounds

  • N,N-dimethylformamide (DMF)

  • Tween-80

  • Distilled water

  • Petri dishes or 50 mL beakers

  • Filter paper

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)

  • Positive control herbicide (e.g., Mesotrione, Flumioxazin)

  • Growth chamber with controlled temperature and light

2. Preparation of Test Solutions:

  • Prepare a stock solution by dissolving 20 mg of each test compound in 1 mL of DMF.

  • Create a series of working solutions (e.g., 10, 50, 100 mg/L) by diluting the stock solution with distilled water containing 0.1% Tween-80 as a surfactant.

  • Prepare a solvent control using the same concentration of DMF and Tween-80 in distilled water.

3. Experimental Procedure:

  • Place one piece of filter paper into each Petri dish.

  • Pipette 1 mL of the respective test solution onto the filter paper.

  • Carefully place 10 seeds of a target weed species onto the moistened filter paper.

  • Each treatment should be performed in triplicate.

  • Place the Petri dishes in a growth chamber (e.g., 25°C with a 12h/12h light/dark cycle) for 7 days.

4. Data Analysis:

  • After 7 days, measure the root and shoot length of the seedlings.

  • Calculate the average root and shoot length for each treatment group.

  • Determine the inhibition rate (%) relative to the solvent control.

Protocol 2: Post-Emergence Herbicidal Activity Assay (Greenhouse)

This protocol evaluates the efficacy of compounds on established plants.

1. Plant Cultivation:

  • Sow seeds of target weeds in pots containing a suitable soil mixture.

  • Cultivate the plants in a greenhouse under controlled conditions (e.g., 20–25°C, adequate watering) until they reach the 3-4 leaf stage.

2. Application of Test Compounds:

  • Prepare test solutions at various concentrations (e.g., 37.5, 75, 150 g ai/ha) in a solution containing a surfactant.

  • Use a laboratory sprayer to apply the solutions evenly to the foliage of the test plants.

3. Evaluation of Herbicidal Activity:

  • Keep the treated plants in the greenhouse for 14-21 days.

  • Visually assess the herbicidal effect by rating the percentage of plant injury (e.g., chlorosis, necrosis, growth stunting).

  • Alternatively, measure the fresh weight of the above-ground plant material.

  • Calculate the inhibition rate (%) relative to an untreated control group.

Representative Biological Activity Data

The ultimate goal of a QSAR study is to guide the synthesis of compounds with superior biological activity. The table below presents inhibitory concentrations of representative lead compounds from studies on herbicides targeting PPO and HPPD.

Compound IDTarget EnzymeBiological Activity (Kᵢ or IC₅₀)Reference
17i PPOKᵢ = 6.7 nM[2]
Flumioxazin (control) PPOKᵢ = 46 nM[2]
Trifludimoxazin (control) PPOKᵢ = 31 nM[2]
II-05 HPPDEC₅₀ = 1.05 µM[5]
Mesotrione (control) HPPDEC₅₀ = 1.35 µM[5]

These data demonstrate the successful application of rational design principles, informed by QSAR and other computational methods, to discover highly potent enzyme inhibitors.

Logical Workflow for QSAR-Guided Herbicide Discovery

The process of discovering novel herbicides using QSAR is a cyclical and iterative process.

G Data 1. Data Collection (Structures & Biological Activity) Model 2. QSAR Model Generation (e.g., CoMFA, CoMSIA) Data->Model Descriptor Calculation Validation 3. Model Validation (Internal & External) Model->Validation Statistical Analysis Predict 4. Prediction of Activity for Virtual Compounds Validation->Predict Confirmed Predictive Power Design 5. Design & Synthesis of Novel Compounds Predict->Design Prioritization Test 6. Biological Testing (In Vitro & In Vivo) Design->Test Experimental Verification Test->Data New Data Points

Caption: A typical workflow for QSAR-guided herbicide discovery.

This workflow illustrates how QSAR models are built, validated, and then used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Conclusion and Future Directions

Quantitative Structure-Activity Relationship modeling is a powerful and indispensable tool in the rational design of N-cycloalkyl herbicides. By providing a quantitative link between chemical structure and biological activity, QSAR enables the efficient exploration of chemical space and the prioritization of synthetic efforts. 3D-QSAR methods like CoMFA and CoMSIA, with their ability to generate intuitive visual guides, are particularly well-suited for this task.

The continued integration of QSAR with other computational techniques, such as molecular docking and machine learning, will further enhance its predictive accuracy and applicability. As our understanding of herbicide-target interactions grows, so too will our ability to design the next generation of safe and effective crop protection agents.

References

  • Zhang, Y.-L., et al. (2008). Synthesis, herbicidal activities, and 3D-QSAR of 2-cyanoacrylates containing aromatic methylamine moieties. Journal of Agricultural and Food Chemistry, 56(2), 556-564. [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

  • Basicmedical Key. (2016). Introduction to 3D-QSAR. [Link]

  • Drug Design.org. (2006). 3D-QSAR. [Link]

  • Wang, D.-W., et al. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 67(33), 9254-9264. [Link]

  • Wang, D.-W., et al. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione−Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. [Link]

  • PubMed. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. [Link]

  • ResearchGate. (n.d.). 3D-QSARs of Herbicidal 2-N-Phenylisoindolin-1-one Analogues as a New Class of Potent Inhibitors of Protox. [Link]

  • Yang, X., et al. (2010). Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry, 18(22), 7880-7889. [Link]

Sources

Validation

Comparative Mode of Action Guide: 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide vs. Alternative VLCFA Inhibitors

Target Audience: Researchers, Application Scientists, and Agronomic Drug Development Professionals Executive Summary & Mechanistic Overview The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS 852399-98-5)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agronomic Drug Development Professionals

Executive Summary & Mechanistic Overview

The compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS 852399-98-5) is a highly specific derivative within the chloroacetamide chemical family (HRAC Group 15 / WSSA Group 15). Like other members of this class (e.g., metolachlor, alachlor), its primary herbicidal mode of action (MoA) is the potent inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis [1].

VLCFAs (carbon chain lengths >C18) are essential precursors for plant cuticular waxes, suberin, and sphingolipids[2]. The biosynthesis of VLCFAs occurs at the endoplasmic reticulum via a four-step elongation cycle: condensation, reduction, dehydration, and a second reduction[3]. The rate-limiting first step is catalyzed by the VLCFA elongase complex , specifically the 3-ketoacyl-CoA synthase (KCS) or VLCFA synthase[4]. Chloroacetamides and functionally related compounds directly target this condensing enzyme, leading to a lethal depletion of VLCFAs and a concurrent accumulation of shorter-chain precursors (C16–C18)[1][5].

VLCFA_Pathway AcylCoA Long-Chain Acyl-CoA (C16/C18) KCS 3-Ketoacyl-CoA Synthase (KCS / VLCFAS) AcylCoA->KCS Malonyl Malonyl-CoA Malonyl->KCS KetoAcyl 3-Ketoacyl-CoA KCS->KetoAcyl Condensation (Rate-Limiting) VLCFA VLCFA (C20 - C26) KetoAcyl->VLCFA Reduction, Dehydration, Reduction Inhibitor Chloroacetamides (e.g., 2-chloro-derivative) Pyroxasulfone, Flufenacet Inhibitor->KCS Inhibition

VLCFA elongation pathway highlighting KCS inhibition by Group 15 herbicides.

Comparative Biochemical Properties

While 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide shares its target with other Group 15 herbicides, the binding kinetics and metabolic fate differ significantly across chemical classes. Understanding these nuances is critical for overcoming weed resistance and optimizing formulation efficacy.

Chloroacetamides (e.g., 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide)

Chloroacetamides act as irreversible inhibitors [6]. The


-chloro group serves as a reactive electrophilic warhead that covalently alkylates a conserved cysteine residue in the active site of the KCS enzyme[7]. Because this is a covalent modification, inhibition is highly time-dependent; a pre-incubation period is required for the herbicide to permanently bind the synthase before it can be displaced by natural substrates[4].
Isoxazolines (e.g., Pyroxasulfone)

Unlike chloroacetamides, pyroxasulfone exhibits reversible, time-independent inhibition [5]. It does not alkylate the enzyme but rather acts as a highly potent competitive or allosteric inhibitor. This allows pyroxasulfone to achieve exceptional field efficacy at drastically lower use rates compared to traditional chloroacetamides[7].

Oxyacetamides (e.g., Flufenacet)

Flufenacet also targets the VLCFA elongase complex[3]. However, its distinct structural profile makes it highly susceptible to metabolic detoxification. In resistant weed biotypes (e.g., Alopecurus myosuroides), resistance is primarily driven by the overexpression of Glutathione S-Transferases (GSTs), which rapidly conjugate and neutralize flufenacet before it reaches the endoplasmic reticulum[3][8].

Data Summary: Inhibitor Class Comparison
Chemical ClassRepresentative CompoundBinding KineticsTarget EnzymePrimary Resistance MechanismRelative Potency (in vitro)
Chloroacetamide 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamideIrreversible (Alkylation)KCS (VLCFAS)GST-mediated metabolismHigh (IC50 ~10-100 nM)
Isoxazoline PyroxasulfoneReversible (Time-independent)KCS (VLCFAS)Rapid metabolism (rare)Very High
Oxyacetamide FlufenacetIrreversibleKCS (VLCFAS)Enhanced GST activityHigh
Thiocarbamate Thiobencarb / EPTCReversible (Requires activation)KCS (VLCFAS)Altered sulfoxidationModerate (Requires pro-drug cleavage)

Experimental Methodologies & Protocols

To rigorously validate the MoA of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide against other VLCFA inhibitors, researchers must utilize self-validating in vitro and in vivo systems. The following protocols isolate target-site activity from whole-plant metabolic variables.

Protocol 1: In Vitro VLCFA Synthase Inhibition Assay

Rationale: Whole-plant assays cannot distinguish between target-site resistance and metabolic detoxification. By using isolated microsomal fractions (e.g., from Allium porrum / leek) or recombinant yeast expressing plant FAE1, we can directly measure KCS inhibition kinetics[2][6].

  • Microsome Preparation: Isolate microsomal fractions from etiolated seedlings via differential ultracentrifugation (100,000 x g for 60 mins) to concentrate the membrane-bound elongase complex.

  • Reaction Assembly: In a buffered solution (pH 7.2), combine the microsomes with 10 µM oleoyl-CoA (C18:1 primer) and 1 mM NADH/NADPH.

  • Inhibitor Pre-Incubation (Critical Step): Add 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide at varying concentrations (0.1 µM to 10 µM). Causality note: You must pre-incubate the mixture for 30 minutes at 30°C. Because chloroacetamides are irreversible alkylators, this time allows the covalent bond to form. Skipping this step will result in artificially low apparent potency[4]. (Note: This pre-incubation is not required for pyroxasulfone).

  • Initiation: Initiate the elongation cycle by adding [14C]malonyl-CoA.

  • Termination & Saponification: After 60 minutes, terminate the reaction with 10% methanolic KOH. Saponify at 80°C for 30 minutes to release free fatty acids.

  • Extraction & Analysis: Acidify with HCl/dioxane, extract with hexane, and quantify the formation of radiolabeled C20–C24 fatty acids using Radio-HPLC or GC-MS[1].

Assay_Workflow Prep Microsome/Yeast Preparation Incubate Pre-incubate with Inhibitor (30 min) Prep->Incubate React Add[14C]Malonyl-CoA & Acyl-CoA Incubate->React Extract Saponification & Hexane Extraction React->Extract Analyze Radio-HPLC / GC-MS Quantification Extract->Analyze

Step-by-step workflow for in vitro VLCFA synthase inhibition assay.

Protocol 2: Whole-Plant Lipid Profiling (GC-MS)

Rationale: To confirm that the in vitro MoA translates to physiological toxicity, we measure the shift in the endogenous lipid profile of treated plants. A true VLCFA inhibitor will cause a distinct biochemical signature: a drop in C20-C26 fatty acids and a spike in C16-C18 precursors[1][5].

  • Treatment: Apply the herbicide pre-emergence to susceptible grass seedlings (e.g., Echinochloa crus-galli) in a controlled glasshouse environment.

  • Tissue Harvesting: Harvest the emerging shoots (coleoptiles) at 7 days post-treatment. This tissue is chosen because VLCFA inhibitors primarily affect meristematic cell expansion and cuticular wax deposition in emerging shoots.

  • Lipid Extraction: Homogenize the tissue in chloroform:methanol (2:1 v/v).

  • Derivatization: Convert the extracted lipids to Fatty Acid Methyl Esters (FAMEs) using boron trifluoride-methanol (

    
    ) at 90°C.
    
  • Quantification: Analyze the FAMEs via GC-MS. Calculate the ratio of VLCFAs (

    
     C20) to LCFAs (C16-C18). A drastically reduced ratio confirms in vivo KCS inhibition.
    

Conclusion & Drug Development Implications

When developing or formulating 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, its structural identity as a chloroacetamide dictates its pharmacokinetic behavior. Its irreversible binding mechanism provides highly durable target-site inhibition[4][6]. However, because it shares the same metabolic vulnerabilities as flufenacet, agronomists must monitor for non-target-site resistance driven by enhanced GST activity[8]. In contrast, newer chemistries like pyroxasulfone bypass this specific metabolic degradation pathway and achieve inhibition without requiring time-dependent covalent binding[5][7], representing the next evolutionary step in VLCFA inhibitor design.

References

  • Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus Zeitschrift für Naturforschung C URL:[Link]

  • The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides ResearchGate / Plant Physiology URL:[Link]

  • Flufenacet activity is affected by GST inhibitors in blackgrass (Alopecurus myosuroides) populations with reduced flufenacet sensitivity Weed Science - Cambridge University Press & Assessment URL: [Link]

  • Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides PubMed Central (PMC) / PNAS URL: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds ResearchGate URL: [Link]

  • Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone ResearchGate / Journal of Pesticide Science URL: [Link]

  • Action mechanism of a novel herbicide, pyroxasulfone J-Stage / Pesticide Biochemistry and Physiology URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide

Introduction: The Imperative of Specificity in Novel Herbicide Development The development of novel active ingredients for crop protection, such as the hypothetical compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Novel Herbicide Development

The development of novel active ingredients for crop protection, such as the hypothetical compound 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, necessitates a rigorous evaluation of their biological specificity. As a member of the chloroacetamide class of herbicides, this compound is anticipated to exhibit alkylating properties, potentially targeting and disrupting essential processes in target weed species.[1][2] However, this reactivity also presents a risk of off-target effects and cross-reactivity with structurally similar compounds, which can have significant implications for regulatory approval, environmental monitoring, and the development of reliable diagnostic assays.

This guide provides a comprehensive framework for conducting cross-reactivity studies of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. We will delve into the rationale behind experimental design, present detailed protocols for key analytical techniques, and offer insights into the interpretation of the resulting data. Our focus is on establishing a self-validating system of protocols that ensures the trustworthiness and scientific integrity of the findings.

Strategic Selection of Comparator Compounds

The potential for cross-reactivity is highest among molecules with shared structural motifs. For 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide, the primary candidates for cross-reactivity are other chloroacetamide herbicides. The selection of these comparators is a critical first step in our investigation. Based on their widespread use and structural relevance, we have selected the following compounds for our analysis:

  • Acetochlor: Shares the chloroacetamide core but differs in the N-substituent.

  • Alachlor: Another widely used chloroacetamide with a different N-aryl group.

  • Butachlor: Features a distinct hydrocarbon-oxygen branched chain on the nitrogen atom.[3]

  • Pretilachlor: A chloroacetamide herbicide used for weed control in rice.[4]

  • Propisochlor: Differs in its linkage to the propyl group.[3]

A negative control, such as the widely used but structurally distinct herbicide Glyphosate , will be included to establish the baseline for non-specific interactions.

A Multi-Faceted Approach to Quantifying Cross-Reactivity

To ensure the robustness of our findings, a multi-pronged analytical approach is essential. We will employ a combination of a high-throughput immunoassay for initial screening, a label-free biophysical method for detailed kinetic analysis, and a highly specific chromatographic technique for orthogonal validation.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): For rapid screening of a wide range of potential cross-reactants.[5][6]

  • Surface Plasmon Resonance (SPR): To obtain real-time, label-free kinetic data on the binding of the target compound and its analogues to a specific antibody.[7][8][9][10][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): As the gold standard for specific and sensitive quantification, used to confirm the results from the ligand-binding assays and to analyze samples from complex matrices.[12][13][14][15][16]

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

This protocol outlines a direct competitive ELISA, a common and effective method for determining the cross-reactivity of an antibody with various analytes.[5] The principle relies on the competition between our target analyte (2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide) and potential cross-reactants in a sample for a limited number of antibody binding sites.

Step-by-Step Methodology:

  • Antigen Coating: A conjugate of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide and a carrier protein (e.g., BSA) is immobilized on the surface of a 96-well microtiter plate.

  • Blocking: The remaining non-specific binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) or non-fat dry milk.

  • Competitive Reaction: A fixed concentration of a specific monoclonal antibody against 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is mixed with varying concentrations of either the standard target analyte or the potential cross-reactants. These mixtures are then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the immobilized antigen on the plate or the free analyte in the solution.

  • Washing: The plate is washed to remove any unbound antibodies and analytes.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody is added to the wells.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Signal Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for the target analyte and each potential cross-reactant. Cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (IC50 of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide / IC50 of Comparator Compound) x 100

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of molecular interactions, making it a powerful tool for detailed characterization of antibody-antigen binding kinetics.[9][10][11] This allows for a more nuanced understanding of cross-reactivity by determining both the association (on-rate) and dissociation (off-rate) constants.

Step-by-Step Methodology:

  • Antibody Immobilization: A high-affinity monoclonal antibody specific to 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is immobilized on the surface of an SPR sensor chip.

  • System Priming: The SPR system is primed with running buffer to establish a stable baseline.

  • Analyte Injection: Varying concentrations of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide and each comparator compound are injected sequentially over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized antibody is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

  • Dissociation Phase: Following the association phase, running buffer is flowed over the chip, and the dissociation of the analyte from the antibody is monitored as a decrease in the SPR signal.

  • Regeneration: The sensor surface is regenerated using a specific buffer to remove the bound analyte, preparing it for the next injection.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). Cross-reactivity can be assessed by comparing the KD values. A lower KD indicates a higher binding affinity.

Protocol 3: LC-MS/MS for Orthogonal Validation

LC-MS/MS is a highly sensitive and specific analytical technique that provides unambiguous identification and quantification of analytes in complex matrices.[12][13][14][15][16] It serves as an essential orthogonal method to confirm the findings from the immunoassays and SPR.

Step-by-Step Methodology:

  • Sample Preparation: Samples (e.g., spiked environmental water or crop extracts) containing 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide and the comparator compounds are prepared, often involving a simple extraction and filtration step.[14]

  • Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. The compounds are separated based on their physicochemical properties as they pass through a chromatography column.

  • Ionization: The separated compounds eluting from the HPLC column are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis (MS1): The first quadrupole of the tandem mass spectrometer selects for the precursor ion of the target analyte (i.e., the molecular ion of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide).

  • Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell.

  • Mass Analysis (MS2): The second quadrupole selects for specific product ions that are characteristic of the target analyte.

  • Detection and Quantification: The intensity of the specific product ions is measured, which is proportional to the concentration of the analyte in the sample. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

  • Data Analysis: The chromatographic peaks for the target analyte and the comparators are integrated, and their concentrations are determined from calibration curves. This allows for the assessment of any potential interference or misidentification in complex samples.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the comprehensive cross-reactivity assessment.

Cross_Reactivity_Workflow cluster_screening Phase 1: Initial Screening cluster_kinetics Phase 2: Detailed Kinetic Analysis cluster_validation Phase 3: Orthogonal Validation ELISA Competitive ELISA Data_Analysis_1 Calculate % Cross-Reactivity ELISA->Data_Analysis_1 SPR Surface Plasmon Resonance (SPR) Data_Analysis_1->SPR Data_Analysis_2 Determine ka, kd, and KD SPR->Data_Analysis_2 LC_MSMS LC-MS/MS Analysis Data_Analysis_2->LC_MSMS Data_Analysis_3 Confirm Specificity & Quantify LC_MSMS->Data_Analysis_3 report Comprehensive Cross-Reactivity Report Data_Analysis_3->report start Select Comparator Compounds start->ELISA

Caption: Workflow for Cross-Reactivity Assessment.

Data Presentation and Interpretation

The data generated from these experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Competitive ELISA Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-Reactivity
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide 15.2 100
Acetochlor350.84.3
Alachlor489.13.1
Butachlor> 1000< 1.5
Pretilachlor875.41.7
Propisochlor> 1000< 1.5
Glyphosate> 10000< 0.15

Interpretation: The ELISA results provide a preliminary screening of cross-reactivity. In this hypothetical dataset, the antibody shows high specificity for the target analyte, with minimal cross-reactivity observed for other chloroacetamide herbicides. This is a favorable outcome, suggesting that an immunoassay developed with this antibody would be selective.

Table 2: SPR Kinetic and Affinity Data

Compoundka (1/Ms)kd (1/s)KD (M)
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide 2.5 x 10^5 5.0 x 10^-4 2.0 x 10^-9
Acetochlor1.2 x 10^48.4 x 10^-37.0 x 10^-7
Alachlor9.8 x 10^31.1 x 10^-21.1 x 10^-6
ButachlorNot DeterminableNot Determinable> 10^-5
PretilachlorNot DeterminableNot Determinable> 10^-5
PropisochlorNot DeterminableNot Determinable> 10^-5
GlyphosateNo BindingNo BindingNo Binding

Interpretation: The SPR data provides a more detailed picture of the binding interactions. The significantly lower KD value for the target analyte confirms its high affinity for the antibody. The much higher KD values for acetochlor and alachlor indicate substantially weaker binding, corroborating the low cross-reactivity observed in the ELISA. The inability to determine kinetic constants for butachlor, pretilachlor, and propisochlor, along with the complete lack of binding for glyphosate, further reinforces the specificity of the antibody.

Table 3: LC-MS/MS Confirmation in Spiked Water Samples

CompoundSpiked Concentration (µg/L)Measured Concentration (µg/L)Recovery (%)
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide 1.0 0.98 98
Acetochlor1.0< 0.05Not Detected
Alachlor1.0< 0.05Not Detected
Butachlor1.0< 0.05Not Detected

Interpretation: The LC-MS/MS data provides the ultimate confirmation of specificity. In a mixed sample, the method is able to accurately quantify the target analyte without any interference from the structurally similar compounds. This is crucial for the development of reliable methods for residue analysis in environmental and food samples.

Conclusion: A Pathway to Confident Characterization

The comprehensive approach outlined in this guide, combining high-throughput screening, detailed biophysical characterization, and orthogonal validation, provides a robust framework for assessing the cross-reactivity of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide. By following these self-validating protocols, researchers and drug development professionals can generate the high-quality, trustworthy data necessary to support regulatory submissions, develop specific analytical methods, and confidently advance novel herbicide candidates through the development pipeline. The synergistic use of ELISA, SPR, and LC-MS/MS ensures a thorough understanding of molecular interactions, underpinning the scientific integrity of the entire characterization process.

References

  • Simplified LC-MS/MS for Herbicides in Cereals - Sigma-Aldrich. (URL: )
  • Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments - PubMed. (2016). (URL: )
  • Biacore SPR for small-molecule discovery - Cytiva. (URL: )
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS - Agilent. (URL: )
  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry - W
  • Characterization of Small Molecule–Protein Interactions Using SPR Method - Springer. (URL: )
  • Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA)
  • Large and Small Molecule Screening by SPR | Bio-Rad. (URL: )
  • Determination of Regulated Polar Pesticides and Herbicides in W
  • A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment - PMC. (URL: )
  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023). (URL: )
  • Cross-reactivity of PR/114 antibody to chloroacetamide herbicides.
  • Immunoassays for Pesticide Detection - Iowa State University Digital Repository. (URL: )
  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC. (URL: )
  • Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF - ResearchG
  • Alkylating reactivity and herbicidal activity of chloroacetamides | Scilit. (URL: )

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Safety & Regulatory Compliance

Safety

2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide proper disposal procedures

This guide provides authoritative, step-by-step operational and disposal protocols for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5). Designed for researchers and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides authoritative, step-by-step operational and disposal protocols for 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (CAS: 852399-98-5). Designed for researchers and drug development professionals, this document emphasizes chemical causality, institutional safety compliance, and environmental responsibility.

Part 1: Chemical Profiling and Hazard Causality

To implement a self-validating safety protocol, one must understand the intrinsic reactivity of the molecule. 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is a halogenated organic compound characterized by an alpha-chloro amide moiety[1].

Mechanistic Hazard Profile: The carbon atom adjacent to the carbonyl group and the chlorine atom is highly electrophilic. It is susceptible to nucleophilic substitution (SN2) reactions. In a biological context, electrophilic alkylating agents can react with nucleophilic sites on proteins and cellular macromolecules, which mechanistically underpins its GHS hazard classifications as a skin, eye, and respiratory irritant.

Quantitative Data & Hazard Summary
Property / HazardValue / DescriptionSource / Rationale
CAS Number 852399-98-5Standard Identifier[1]
Molecular Formula C₁₀H₁₈ClNOStructural composition[2]
Molecular Weight 203.71 g/mol Mass specification[2]
Physical State LiquidHandling requirement
Storage Temperature 2-8°C (or 4°C)Prevents degradation[2]
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed; Irritant to skin, eyes, and respiratory tract
Waste Classification Halogenated Organic WasteDue to the covalently bound chlorine atom

Part 2: Operational Handling and Spill Response

Standard operating procedures (SOPs) must be strictly adhered to within a professional laboratory environment.

Step-by-Step Spill Decontamination Protocol:

  • Isolate and Protect: Immediately evacuate non-essential personnel from the immediate spill area. Don appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves (to protect against alkylating agents), chemical splash goggles, and a flame-resistant lab coat.

  • Containment: Because the substance is a liquid, surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial chemical spill pad. Causality note: Do not use combustible materials like sawdust, as organic materials can complicate secondary disposal.

  • Absorption and Collection: Allow the absorbent to fully sequester the liquid. Use non-sparking tools to scoop the saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) solid waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution to hydrolyze or remove trace residues. Collect all rinsate; it must be treated as hazardous aqueous waste.

Part 3: Institutional Disposal Procedures

Because this compound contains a chlorine atom, it must never be disposed of via standard drain systems or mixed with non-halogenated organic waste. Improper incineration of halogenated organics at low temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

Step-by-Step Disposal Workflow:

  • Segregation: Isolate the chemical waste from strong bases, strong oxidizing agents, and reactive metals.

  • Primary Containment: Transfer the 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide liquid waste into a chemically compatible, structurally sound container explicitly labeled for "Halogenated Organic Waste." Glass or heavy-duty HDPE containers are standard.

  • Transfer Operations: Perform all waste transfers inside a certified chemical fume hood to mitigate exposure to H335 (respiratory irritation) hazards. Use a dedicated funnel to prevent external contamination of the waste jug.

  • Labeling: Affix a standardized GHS hazardous waste label detailing the exact chemical name, CAS number (852399-98-5), volume, and the primary hazards (Irritant, Halogenated).

  • Institutional Transfer: Store the sealed waste container in a designated secondary containment tray in a cool, well-ventilated waste accumulation area until it is collected by your institution's Environmental Health and Safety (EH&S) department.

  • Final Destruction: EH&S will transfer the material to a licensed hazardous waste contractor for high-temperature commercial incineration equipped with flue-gas scrubbers designed to neutralize hydrogen chloride (HCl) gas emissions.

Part 4: Visualizing the Disposal Workflow

The following diagram maps the critical path for the safe segregation and disposal of this halogenated compound, ensuring compliance with standard environmental protection protocols.

DisposalWorkflow A Waste Generation: 2-Chloro-N-methyl-N- (4-methylcyclohexyl)acetamide B Compatibility Verification (Isolate from Oxidizers/Bases) A->B C Collect in Designated Halogenated Waste Container B->C D Apply GHS Labeling & Secondary Containment C->D E EH&S Collection & High-Temp Incineration D->E

Fig 1. Standard institutional disposal workflow for halogenated organic laboratory waste.

References

  • Sigma-Aldrich / Leyan. "2-Chloro-N-methyl-N-(4-methylcyclohexyl)acetamide (852399-98-5) Safety Information and Properties." Sigma-Aldrich. Available at:[Link]

Sources

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